Boc-Thr-OH
Descripción
The exact mass of the compound Boc-L-threonine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334305. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-18-9, 86748-77-8 | |
| Record name | N-tert-Butoxycarbonyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-butyloxycarbonyl)-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-α-Boc-L-threonine (Boc-Thr-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-α-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH), a crucial building block in peptide synthesis and drug discovery.
Core Chemical Properties and Structure
N-α-Boc-L-threonine is an N-terminally protected form of the essential amino acid L-threonine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis (SPPS).[1]
Structure:
The IUPAC name for this compound is (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid. The molecule possesses two chiral centers, leading to its specific stereochemistry.
SMILES String: C--INVALID-LINK----INVALID-LINK--C(O)=O
Quantitative Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 2592-18-9 | [2][3][4] |
| Molecular Formula | C₉H₁₇NO₅ | [5] |
| Molecular Weight | 219.24 g/mol | [6] |
| Melting Point | 80-82 °C (lit.) | [2][6][7] |
| Boiling Point | 360.05°C (rough estimate) | [6] |
| Optical Rotation [α]20/D | -8.5 ± 1°, c = 1% in acetic acid | [6] |
| pKa (Predicted) | 3.60 ± 0.10 | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [2][7] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of L-threonine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The following is a representative protocol adapted from literature procedures.[7][8]
Materials:
-
L-Threonine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium bicarbonate (KHCO₃) or Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Tert-butyl acetate or Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether or Hexane (B92381)
Procedure:
-
Reaction Setup: Dissolve L-threonine in an aqueous solution of potassium bicarbonate or sodium bicarbonate with stirring.[7][8]
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate in portions over several hours at room temperature.[7][8] The reaction is typically stirred for an extended period (e.g., overnight or for a few days) to ensure completion.[7]
-
Work-up: After the reaction is complete, adjust the pH of the mixture to approximately 3 with a dilute solution of hydrochloric acid.[8] This will protonate the carboxylic acid.
-
Extraction: Extract the product from the aqueous solution using an organic solvent such as tert-butyl acetate or ethyl acetate.[8] Repeat the extraction multiple times to maximize yield.
-
Drying and Evaporation: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.[8] Filter off the drying agent and remove the solvent under reduced pressure.
-
Crystallization: The resulting crude product can be crystallized by adding a non-polar solvent like petroleum ether or hexane and stirring.[8]
-
Isolation and Drying: Collect the crystalline product by filtration and dry it under vacuum to obtain pure this compound.[8]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound was not found in the search results, the general features can be predicted.
-
¹H NMR: Expected signals would include a doublet for the methyl group protons of the threonine side chain, multiplets for the α- and β-protons, a broad singlet for the amine proton, and a large singlet for the nine equivalent protons of the Boc group.
-
¹³C NMR: Expected signals would include carbons of the methyl, α-carbon, β-carbon, the carboxylic acid carbonyl, the urethane (B1682113) carbonyl of the Boc group, and the quaternary and methyl carbons of the Boc group. Studies on similar N-Boc protected amino acids show that the chemical shifts of the carbonyl carbons can be influenced by solvent polarity and intramolecular hydrogen bonding.[9]
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Boc-protected amino acids.[10] The increased hydrophobicity due to the Boc group allows for good retention and separation on C18 columns.[10]
General HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Gradient: A linear gradient, for instance, from 5% to 65% Mobile Phase B over 30 minutes, can be a suitable starting point.[11]
-
Flow Rate: 1.0 mL/min.[11]
Mandatory Visualizations
Synthesis and Purification Workflow for this compound
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. This compound ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-L-Threonine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 8. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-tert-butoxycarbonyl-L-threonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-threonine (Boc-L-threonine), a critical building block in peptide synthesis and pharmaceutical development. The primary focus of this document is the widely employed method of protecting the amino group of L-threonine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.
Core Synthesis Strategy: N-protection with Di-tert-butyl Dicarbonate
The most common and efficient method for the synthesis of N-Boc-L-threonine involves the reaction of L-threonine with di-tert-butyl dicarbonate in the presence of a base.[1][2] The Boc group serves as an acid-labile protecting group for the amine, preventing its participation in undesired side reactions during subsequent synthetic steps, particularly in peptide synthesis.[3][4] The reaction proceeds via a nucleophilic acyl substitution, where the amino group of L-threonine attacks one of the carbonyl carbons of the Boc anhydride.[5][6][7] The resulting tetrahedral intermediate collapses, eliminating a tert-butoxycarboxylate anion which then decomposes into the volatile byproducts, carbon dioxide and tert-butanol, driving the reaction to completion.[3][7]
Data Presentation: A Comparative Analysis of Reaction Conditions
The successful synthesis of N-Boc-L-threonine is influenced by several factors including the choice of base, solvent, reaction temperature, and reaction time. The following table summarizes quantitative data from various reported protocols, offering a comparative view of different reaction conditions and their corresponding yields.
| L-threonine (equiv.) | Di-tert-butyl dicarbonate (equiv.) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.46 | Sodium bicarbonate (1.54) | Methanol/Water | Room Temp. | 72 | 99 | [8] |
| 1.0 | 1.0 | Sodium bicarbonate (3.0) | THF/Water (1:1) | 0 to Room Temp. | 10 | High | [9] |
| 1.0 | 1.1 | Triethylamine (1.5) | Dioxane/Water (1:1) | Room Temp. | 2 | Excellent | [10] |
| 1.0 | 1.5 | Triethylamine or DIPEA (3.0) | Water/THF (2:1) | 0 to Room Temp. | 6 | High | [11] |
Experimental Protocols
Below is a detailed, generalized protocol for the synthesis of N-Boc-L-threonine based on common laboratory practices.
Materials:
-
L-threonine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-threonine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-threonine (1.0 equivalent) in a mixture of water and a suitable organic solvent such as methanol, tetrahydrofuran (B95107) (THF), or dioxane.
-
Addition of Base: To the solution, add the base (e.g., sodium bicarbonate or triethylamine, 1.5-3.0 equivalents). Stir until the base is completely dissolved.
-
Addition of Di-tert-butyl dicarbonate: Cool the mixture in an ice bath (0 °C). To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.5 equivalents) either as a solid in one portion or dissolved in a small amount of the organic solvent used.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 to 72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with a non-polar organic solvent like ether or ethyl acetate to remove any unreacted Boc anhydride.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product from the acidified aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-threonine.
-
If necessary, the product can be further purified by recrystallization.
-
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the signaling pathway of the base-catalyzed N-protection of L-threonine with di-tert-butyl dicarbonate.
Caption: Mechanism of N-Boc-L-threonine synthesis.
Experimental Workflow
The logical relationship of the experimental procedure is visualized in the following workflow diagram.
Caption: General experimental workflow for Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-L-threonine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-threonine (Boc-L-threonine), a critical reagent in synthetic organic chemistry and biochemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and use, and explores its relevance in biological signaling pathways, making it an essential resource for professionals in peptide synthesis and drug discovery.
Core Physicochemical Properties
Boc-L-threonine is an N-terminally protected form of the essential amino acid L-threonine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a cornerstone for peptide synthesis.[1]
| Property | Value | Reference |
| CAS Number | 2592-18-9 | [2][3][4] |
| Molecular Weight | 219.23 g/mol | [2] |
| Molecular Formula | C₉H₁₇NO₅ | [2][3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Purity | ≥ 98% | [5] |
| Synonyms | Boc-Thr-OH, N-Boc-L-threonine | [2][5] |
Synthesis of Boc-L-threonine: An Experimental Protocol
The following is a common and efficient method for the synthesis of Boc-L-threonine from L-threonine and di-tert-butyl dicarbonate (B1257347).[2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| L-Threonine | 119.12 | 400 mg | 3.36 |
| Di-tert-butyl dicarbonate | 218.25 | 1.07 g | 4.90 |
| Sodium bicarbonate | 84.01 | 434 mg | 5.17 |
| Methanol | - | 5 mL | - |
| Water | - | 5 mL + 20 mL | - |
| Diethyl ether | - | 40 mL | - |
| Saturated aqueous sodium bisulfite | - | As needed | - |
| 2-Methyltetrahydrofuran | - | As needed | - |
| Anhydrous sodium sulfate (B86663) | - | As needed | - |
Procedure
-
Reaction Setup: In a suitable reaction vessel, dissolve 400 mg (3.36 mmol) of L-threonine in 5 mL of methanol. To this, add a solution of 434 mg (5.17 mmol) of sodium bicarbonate in 5 mL of water.
-
Addition of Boc Anhydride: Add 1.07 g (4.90 mmol) of di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 3 days.
-
Solvent Removal: After the reaction is complete, remove the solvent by vacuum distillation.
-
Work-up: Dilute the residue with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove unreacted di-tert-butyl dicarbonate.
-
Acidification and Extraction: Acidify the aqueous layer with a saturated aqueous solution of sodium bisulfite. Extract the product with 2-methyltetrahydrofuran.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo to yield Boc-L-threonine as a white solid.
This protocol typically yields around 730 mg of Boc-L-threonine, which corresponds to a 99% yield.[2]
Caption: Workflow for the synthesis of Boc-L-threonine.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-threonine is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and proteomics.[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach in SPPS.
Boc Deprotection Protocol in SPPS
The removal of the Boc protecting group is a critical step to allow for the coupling of the next amino acid in the peptide chain.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Pre-wash: Perform a short pre-wash with a 50% TFA/DCM solution for 5 minutes.
-
Deprotection: Treat the resin with a 50% TFA/DCM solution for 20-30 minutes at room temperature with shaking.[6]
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5% solution of DIEA in DCM (typically 3 times).[7]
-
Final Wash: Wash the resin again with DCM to remove excess base and prepare for the next coupling step.
Caption: Boc deprotection workflow in solid-phase peptide synthesis.
Role of Threonine in Cellular Signaling
While Boc-L-threonine is a synthetic molecule, the amino acid L-threonine is integral to numerous cellular processes, including acting as a signaling molecule. Threonine residues in proteins are common sites for post-translational modifications, particularly phosphorylation, which is a key mechanism for regulating protein function and signal transduction.
Threonine has been shown to influence major signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) and mTOR (mammalian Target of Rapamycin) pathways.[3][4][5] These pathways are crucial for regulating cell growth, proliferation, and survival.
-
mTOR Pathway: Threonine can activate the mTOR signaling pathway, which is a central regulator of protein synthesis.[4] This is particularly important in tissues with high rates of protein turnover, such as skeletal muscle.[3]
-
MAPK Pathway: The MAPK pathway is involved in responding to extracellular stimuli and regulating a variety of cellular processes. Threonine can modulate this pathway, thereby influencing the intestinal immune system.[4][5]
Caption: Simplified overview of threonine's role in mTOR and MAPK signaling.
Conclusion
Boc-L-threonine is an indispensable tool in the synthesis of peptides for research and pharmaceutical development. Its well-defined properties and reliable reactivity in established protocols, such as SPPS, make it a valuable asset for chemists and biochemists. Furthermore, the biological significance of its parent amino acid, L-threonine, in critical cellular signaling pathways underscores the importance of threonine-containing peptides in biological systems and as potential therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of Boc-L-threonine in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]
- 3. Threonine | Rupa Health [rupahealth.com]
- 4. mdpi.com [mdpi.com]
- 5. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
Solubility Profile of Boc-L-Threonine in DMF and DCM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of N-α-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH) in two common organic solvents used in peptide synthesis and medicinal chemistry: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Understanding the solubility of protected amino acids like this compound is critical for optimizing reaction conditions, ensuring efficient coupling in solid-phase peptide synthesis (SPPS), and developing robust purification and formulation strategies.
Executive Summary
Boc-L-threonine is a key building block in the synthesis of peptides and other complex organic molecules. Its solubility in organic solvents is a crucial parameter for its effective use. While precise quantitative solubility data is not extensively published, this guide consolidates available information and provides a framework for its experimental determination. Qualitatively, Boc-L-Thr-OH is known to be soluble in both DMF and DCM.[1] Based on data for the analogous D-isomer, the solubility in DMF is estimated to be approximately 109.6 mg/mL.[2] For applications requiring precise solubility values, a detailed experimental protocol for determination via the shake-flask method followed by HPLC analysis is provided.
Data Presentation: Solubility of this compound
The following table summarizes the available qualitative and estimated quantitative solubility data for this compound in DMF and DCM. It is important to note that actual solubility can be influenced by factors such as the purity of the solute and solvent, temperature, and moisture content.
| Solvent | Chemical Class | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | ~109.6 | Value calculated based on the reported solubility of Boc-D-Thr-OH as "clearly soluble (1 mmole in 2 ml)".[2] The molecular weight of this compound is 219.23 g/mol . |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble[1] | Not Reported | While qualitatively described as soluble, specific quantitative data is not readily available in the literature. |
Experimental Protocols
For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a reliable method for determining the equilibrium solubility of this compound.
Protocol: Determination of this compound Solubility by the Shake-Flask Method
Objective: To quantitatively determine the equilibrium solubility of this compound in a specified solvent (e.g., DMF or DCM) at a controlled temperature.
Materials:
-
Boc-L-Thr-OH (high purity)
-
Solvent of interest (anhydrous, high-purity grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.2 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the use of this compound in a research and development setting.
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Experimental workflow for solubility determination.
References
The Role of Boc-Thr-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of N-α-tert-butyloxycarbonyl-L-threonine (Boc-Thr-OH) in solid-phase peptide synthesis (SPPS). Threonine, with its secondary hydroxyl group, presents unique considerations during peptide synthesis. This document delves into the intricacies of its protection, coupling, and potential side reactions within the Boc/Bzl strategy, offering detailed protocols and data for researchers in peptide chemistry and drug development.
Core Principles: The Boc/Bzl Strategy and Threonine Protection
Solid-phase peptide synthesis employing the Boc/Bzl strategy is a well-established and robust method, particularly for complex or lengthy peptide sequences. This strategy is predicated on a graded acid liability for the removal of protecting groups.
-
Temporary Nα-Protection: The α-amino group of the incoming amino acid is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This group is cleaved at each cycle of the synthesis using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Permanent Side-Chain Protection: Reactive amino acid side chains are protected by more acid-stable groups, which are removed during the final cleavage of the peptide from the solid support. In the case of threonine, the hydroxyl group is nucleophilic and requires protection to prevent side reactions such as O-acylation during coupling. In the Boc/Bzl strategy, the standard protecting group for the threonine side chain is the benzyl (B1604629) (Bzl) ether. Therefore, the building block used in synthesis is Boc-Thr(Bzl)-OH .
The differential acid lability of the Nα-Boc group (readily cleaved by TFA) and the O-Bzl group (requiring strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for removal) is the cornerstone of this synthetic approach[1].
The Boc-SPPS Cycle for Threonine Incorporation
The incorporation of a Boc-Thr(Bzl)-OH residue into a growing peptide chain follows a cyclical four-step process: deprotection, neutralization, coupling, and washing.
Caption: General workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.
Deprotection
The Nα-Boc group is removed from the resin-bound peptide by treatment with a 50% solution of TFA in DCM. This reaction is typically complete within 30 minutes. The resulting N-terminal amine is protonated as a trifluoroacetate (B77799) salt.
Neutralization
To enable the subsequent coupling reaction, the N-terminal ammonium (B1175870) salt must be neutralized to the free amine. This is achieved by washing the resin with a hindered base, most commonly a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM[1].
An alternative and often more efficient method is in situ neutralization, where the neutralization and coupling steps are combined. In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin, minimizing the exposure time of the reactive free amine and reducing the risk of peptide aggregation[2][3][4].
Coupling of Boc-Thr(Bzl)-OH
The coupling of Boc-Thr(Bzl)-OH to the free N-terminal amine of the growing peptide chain is a critical step. Threonine, being a β-branched amino acid, can present steric hindrance, potentially leading to incomplete coupling. Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high efficiency.
Common coupling strategies include:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a cost-effective and widely used method. HOBt acts as a catalyst and suppresses racemization[5].
-
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling, making them suitable for sterically hindered amino acids like threonine[5][6].
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent, particularly useful for difficult couplings.
For particularly challenging couplings involving threonine, a double coupling strategy may be employed. This involves repeating the coupling step with fresh reagents to ensure the reaction goes to completion. The completeness of the coupling reaction is typically monitored using a qualitative colorimetric test, such as the Kaiser test[7][8][9].
Washing
After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents such as DCM and N,N-dimethylformamide (DMF) to remove excess reagents and by-products, ensuring the purity of the growing peptide chain.
Quantitative Data on Coupling and Synthesis
| Parameter | Carbodiimide (DIC/HOBt) | Uronium/Aminium Salt (HBTU) | Double Coupling (HBTU) |
| Equivalents of Boc-Thr(Bzl)-OH | 3-5 | 2-4 | 2 x (2-4) |
| Equivalents of Coupling Reagent | 3-5 (DIC), 3-5 (HOBt) | 2-4 | 2 x (2-4) |
| Equivalents of Base (DIEA) | 5-7 | 4-8 | 2 x (4-8) |
| Typical Coupling Time | 1-4 hours | 30-60 minutes | 2 x (30-60 minutes) |
| Expected Coupling Efficiency | Good (>98%) | Very Good (>99%) | Excellent (>99.5%) |
| Monitoring | Kaiser Test after 1-2 hours | Kaiser Test after 30 minutes | Kaiser Test after each coupling |
Potential Side Reactions Involving Threonine
Several side reactions can occur involving the threonine residue during Boc-SPPS.
-
N-O Acyl Shift: Under the strong acidic conditions of the final HF or TFMSA cleavage, an N-to-O acyl shift can occur at serine and threonine residues. This side reaction is reversible upon treatment of the cleaved peptide with a mild base[10].
-
Dehydration (β-elimination): If the hydroxyl group of threonine is left unprotected, it can be O-acylated during the coupling step. The resulting ester can then undergo β-elimination to form a dehydroamino acid residue. The use of the benzyl protecting group on the threonine side chain effectively prevents this side reaction.
-
Racemization: While generally low for urethane-protected amino acids, some degree of racemization can occur during the activation step of coupling, particularly with prolonged activation times or the use of excess base. The addition of HOBt helps to suppress this side reaction. Specific quantitative data on the racemization of Boc-Thr(Bzl)-OH is not extensively reported, but it is not considered one of the most racemization-prone amino acids like histidine or cysteine.
Caption: Potential side reactions involving threonine in Boc-SPPS.
Final Cleavage and Deprotection
After the peptide chain has been assembled, the final step is to cleave the peptide from the solid support and remove the permanent side-chain protecting groups, including the benzyl ether from threonine. This is typically achieved using a strong acid.
-
Anhydrous Hydrogen Fluoride (HF): HF is a highly effective reagent for cleaving peptides from most resins used in Boc-SPPS and for removing most benzyl-based protecting groups. The procedure is typically carried out at 0°C for 1-2 hours. Due to its high toxicity and corrosiveness, specialized HF-resistant apparatus is required[11][12][13][14].
-
Trifluoromethanesulfonic Acid (TFMSA): TFMSA is a strong acid that can be used as an alternative to HF and does not require specialized equipment. The cleavage is typically performed in TFA with the addition of scavengers[15].
Scavengers: During strong acid cleavage, reactive carbocations (e.g., benzyl cations) are generated from the cleavage of the protecting groups. These can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine. To prevent this, "scavenger" molecules are added to the cleavage cocktail to trap these reactive species. Common scavengers include anisole (B1667542), p-cresol (B1678582), and thioanisole[11][12].
Experimental Protocols
Manual Boc-SPPS of a Threonine-Containing Peptide (General Cycle)
This protocol describes a single coupling cycle for the incorporation of Boc-Thr(Bzl)-OH.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(Bzl)-OH
-
HBTU
-
DIEA
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
50% TFA in DCM (v/v)
-
10% DIEA in DCM (v/v)
-
Kaiser test kit
Procedure:
-
Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 1 min).
-
Add 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 1 min).
-
-
Neutralization:
-
Wash the resin with DCM (3 x 1 min).
-
Add 10% DIEA in DCM and agitate for 5 minutes. Repeat once.
-
Wash the resin with DCM (5 x 1 min).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating step 3 with fresh reagents.
-
-
Washing:
-
Once coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
HF Cleavage of a Thr(Bzl)-Containing Peptide
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anisole or p-cresol (scavenger)
-
Anhydrous HF
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the scavenger (e.g., 1 mL of anisole per gram of resin).
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether to the residue.
-
Wash the precipitate several times with cold diethyl ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
-
Conclusion
Boc-Thr(Bzl)-OH is the standard building block for incorporating threonine residues in Boc-SPPS. While the β-branched side chain of threonine can present a steric challenge, leading to potentially incomplete couplings, this can be effectively overcome by using robust coupling reagents like HBTU or by employing a double coupling strategy. The benzyl ether side-chain protection is stable to the repetitive TFA treatments and is efficiently removed during the final strong acid cleavage. By understanding the principles of the Boc/Bzl strategy and being aware of potential side reactions, researchers can successfully synthesize threonine-containing peptides with high purity and yield. Careful monitoring of the coupling steps and the use of appropriate scavengers during cleavage are critical for a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. peptide.com [peptide.com]
The Acid-Labile Nature of the Boc Protecting Group: A Technical Guide for Drug Development Professionals
An in-depth exploration of the mechanism, kinetics, and practical application of tert-butoxycarbonyl (Boc) group deprotection in chemical synthesis.
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly within peptide synthesis and drug development, where the temporary protection of amine functionalities is paramount.[1] Its widespread adoption is attributed to its stability across a broad spectrum of chemical conditions and its facile, selective removal under acidic conditions.[2] This technical guide provides a comprehensive overview of the acid-labile nature of the Boc protecting group, detailing its deprotection mechanism, quantitative data on reaction parameters, and explicit experimental protocols for its cleavage.
The Core Principle: Acid-Catalyzed Deprotection
The strategic utility of the Boc group lies in its inherent instability in the presence of strong acids.[2] The deprotection process is an acid-catalyzed elimination reaction that proceeds cleanly and efficiently, typically yielding the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4]
The generally accepted mechanism involves three key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] This initial protonation enhances the electrophilicity of the carbonyl carbon.
-
Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. This involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[5][6] The stability of the tert-butyl cation is a key thermodynamic driving force for this step.[6]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[4][5] The evolution of CO2 gas is often a visual indicator of the reaction's progress.[6] The newly liberated amine is then typically protonated by the excess acid in the reaction medium, forming the corresponding ammonium (B1175870) salt.[4]
A potential complication during deprotection is the electrophilic nature of the intermediate tert-butyl cation, which can lead to side reactions by alkylating nucleophilic residues within the substrate, such as those found in tryptophan or methionine.[5] To mitigate this, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation.[7]
Quantitative Data on Boc Deprotection
The efficiency of Boc deprotection is influenced by several factors, including the strength of the acid, its concentration, the reaction temperature, and the nature of the substrate. The following tables summarize typical reaction conditions for the deprotection of various amine substrates using common acidic reagents.
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) |
| N-Boc Primary Aliphatic Amine | 20% TFA in DCM | 30 min | RT | >95 |
| N-Boc Secondary Aliphatic Amine | 4M HCl in Dioxane | 1-2 h | RT | >95 |
| N-Boc Aniline | 50% TFA in DCM | 1 h | RT | 92 |
| N-Boc Amino Acid | Neat TFA | 1 h | RT | >95 |
Table 1: Typical Conditions for Boc Deprotection of Various Amines.
| Acid | Usage (molar equiv) | 10³kobs (M⁻² s⁻¹) |
| HCl | 1.1 | 22.8 |
| H₂SO₄ | 1.1 | 1.2 |
| MSA | 1.1 | 0.4 |
Table 2: Third-Order Rate Constants for the Deprotection of a Boc-Protected Tosylate with Different Acids at 50 °C.[2]
Experimental Protocols
Below are detailed methodologies for the two most common methods of Boc deprotection: using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This procedure is a widely used method for the removal of the Boc group in solution-phase synthesis.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.[8]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Slowly add trifluoroacetic acid to the stirred solution. A typical concentration is 20-50% (v/v) TFA in DCM.[8] For substrates with acid-sensitive groups, a lower concentration of TFA may be used initially.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Note that CO₂ will evolve.[10]
-
Wash the organic layer with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[10]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another common and effective way to cleave the Boc group, often resulting in the precipitation of the amine hydrochloride salt, which can simplify purification.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (B91453)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[9]
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[9]
-
Upon completion of the reaction, the deprotected amine hydrochloride salt often precipitates from the solution.[9]
-
Collect the solid by filtration and wash it with anhydrous diethyl ether.[9]
-
Dry the solid under vacuum to obtain the purified amine hydrochloride salt.[9]
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the chemical transformations and a general experimental workflow for Boc deprotection.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: General experimental workflow for Boc deprotection.
Conclusion
The acid-labile nature of the Boc protecting group is a well-understood and highly utilized feature in organic synthesis. Its robustness under a wide array of non-acidic conditions, coupled with its clean and efficient removal with acids like TFA and HCl, makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the deprotection mechanism, the factors influencing the reaction, and the appropriate experimental protocols are critical for the successful synthesis of complex molecules.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Boc-L-Threonine (Boc-Thr-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of N-α-(tert-Butoxycarbonyl)-L-threonine (Boc-Thr-OH), a critical building block in peptide synthesis and various applications within drug development. This document outlines its physical appearance, storage conditions, and physicochemical characteristics, and provides standardized experimental protocols for its analysis.
Physicochemical Properties
This compound is commercially available as a white to off-white crystalline powder.[1][2][3] Its structural integrity and purity are paramount for successful downstream applications, particularly in solid-phase peptide synthesis (SPPS).
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound compiled from various suppliers. It is important to note that values such as melting point can exhibit batch-to-batch variability.
| Property | Value | References |
| Molecular Formula | C₉H₁₇NO₅ | [2][4][5] |
| Molecular Weight | 219.23 g/mol | [4] |
| Melting Point | 80-82 °C | [6] |
| Optical Rotation | [α]²⁰/D −8.5 ± 1°, c = 1% in acetic acid | [6] |
| Appearance | White to off-white powder/crystal | [1][2][6] |
Solubility
This compound is soluble in a range of organic solvents commonly used in peptide synthesis.[6][7] While precise quantitative solubility data is not widely published, it is known to be soluble in:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
For a related compound, Boc-Thr(Bzl)-OH, it is described as "clearly soluble" at a concentration of 1 mmole in 2 ml of Dichloromethane. Another similar compound, Fmoc-Thr(tBu)-OH, is reported to have a solubility of 100 mg/mL in DMSO.[8] This suggests that this compound likely has good solubility in these solvents.
Storage and Handling
Proper storage and handling of this compound are crucial to prevent degradation and maintain its quality. The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.
Recommended Storage Conditions
For optimal stability, the following storage conditions are recommended:
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | Years | Store in a tightly sealed container in a dry, dark place. |
| Short-term | 2-8°C | Weeks to Months | Protect from moisture. |
| Transport | Ambient | [9] |
Handling Workflow
The following diagram outlines the recommended workflow for handling this compound to minimize degradation from atmospheric moisture.
Experimental Protocols
The following are representative protocols for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Expected signals include a singlet around 1.4 ppm corresponding to the nine protons of the Boc group, and characteristic multiplets for the threonine backbone protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Key signals to identify include the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, and the carbons of the threonine backbone.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas to calculate the purity of the this compound sample.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.
-
Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: A range appropriate to detect the molecular ion, for example, m/z 100-500.
-
-
Data Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 220.12. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 218.11 may be observed. The presence of adducts with sodium [M+Na]⁺ or other ions is also possible.
Logical Relationships in Application
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical steps of incorporating a this compound residue into a growing peptide chain.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 7. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Boc-L-Threonine, 25 g, CAS No. 2592-18-9 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
An In-depth Technical Guide to Boc-Thr-OH Derivatives for Specialized Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-butyloxycarbonyl)-L-threonine (Boc-Thr-OH) and its derivatives, focusing on their application in specialized solid-phase peptide synthesis (SPPS). Threonine's hydroxyl side-chain is a key site for post-translational modifications (PTMs) such as phosphorylation and glycosylation, which are critical for cellular signaling, protein function, and therapeutic development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while requiring strong acid for final cleavage, offers distinct advantages for the synthesis of certain complex peptides, including those containing these specialized threonine analogs.
Core Concepts in Boc-Based Peptide Synthesis
In the Boc/Bzl protection scheme, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. This group is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] Permanent side-chain protecting groups, such as the benzyl (B1604629) (Bzl) ether for the threonine hydroxyl group, are more robust and are only removed during the final cleavage step, which traditionally uses strong, hazardous acids like hydrogen fluoride (B91410) (HF).[1][2] This graded acid lability is the foundation of the Boc-SPPS strategy.
While Fmoc/tBu chemistry has become more dominant due to its milder conditions, Boc-SPPS remains highly relevant for synthesizing hydrophobic peptides and peptide thioesters.[2][3][4] The protection of the threonine side-chain hydroxyl is mandatory during synthesis to prevent undesirable side reactions, most notably O-acylation during the coupling step, which would lead to the formation of impurities and truncated sequences.[5]
Key this compound Derivatives and Their Applications
The versatility of this compound lies in the ability to modify its side-chain hydroxyl group to incorporate crucial PTMs. This is typically achieved by synthesizing a protected, modified threonine building block which is then incorporated into the peptide sequence using standard SPPS protocols.
Side-Chain Benzyl Protection: Boc-Thr(Bzl)-OH
This is the standard derivative for incorporating threonine in Boc-SPPS. The benzyl ether effectively masks the hydroxyl group, preventing side reactions. It is stable to the repetitive TFA treatments used for Boc group removal but is cleaved by strong acids like HF or trifluoromethanesulfonic acid (TFMSA) during the final peptide release from the resin.[6]
Phosphorylated Threonine: Boc-Thr(PO₃Bzl₂)-OH
Phosphorylation is a ubiquitous PTM that regulates numerous cellular processes. The chemical synthesis of phosphopeptides is essential for studying these signaling pathways. In the Boc-SPPS context, this is achieved using a threonine derivative where the side-chain is protected as a phosphate (B84403) ester. The use of benzyl groups to protect the phosphate moiety, yielding Boc-Thr(PO₃Bzl₂)-OH, is a common and effective strategy.[7] These benzyl groups are cleaved simultaneously with the side-chain protecting groups of other amino acids and the resin linker during the final HF cleavage step.[7]
Glycosylated Threonine: Boc-Thr(Acₓ-Glycan)-OH
Glycosylation plays a critical role in protein folding, stability, and molecular recognition. The synthesis of glycopeptides is significantly more complex than that of phosphopeptides. The primary method involves a building block approach, where a glycosylated this compound derivative is prepared first and then used in SPPS.[8][] A major challenge in Boc-SPPS is the acid sensitivity of the glycosidic bond, which can be cleaved by the repetitive TFA treatments.[] To mitigate this, electron-withdrawing protecting groups, such as acetates (Ac), are often used on the sugar hydroxyls to stabilize this linkage.[]
Quantitative Data on this compound Derivatives
The following table summarizes key physicochemical and reaction data for common this compound derivatives. This data is essential for optimizing synthesis protocols and ensuring the quality of the final peptide product.
| Derivative | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]²⁰D (c=1, solvent) | Typical Coupling Reagents | Notes |
| Boc-L-Thr-OH | C₉H₁₇NO₅ | 219.24 | 77-80 | -5.5° (MeOH) | DIC/HOBt, HBTU, HATU | Unprotected side-chain; not recommended for SPPS. |
| Boc-L-Thr(Bzl)-OH | C₁₆H₂₃NO₅ | 309.36 | 123-126 | +13.5° (MeOH) | DIC/HOBt, HBTU | Standard derivative for Boc-SPPS.[6] |
| Boc-L-Thr(PO₃Bzl₂)-OH | C₂₃H₂₉NO₈P | 477.45 | 102-105 | +10.2° (DMF) | HATU/HOAt, PyBOP | Building block for phosphopeptide synthesis.[7] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound derivatives in manual Boc-SPPS. Reagent equivalents are based on the initial loading of the resin.
Protocol 1: Standard Coupling of Boc-Thr(Bzl)-OH using DIC/HOBt
This protocol outlines a reliable and cost-effective method for coupling the standard protected threonine derivative.
-
Resin Preparation: Swell the Merrifield resin (or other suitable Boc-compatible resin) in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the N-terminal amino acid.
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin-bound amine salt with 10% diisopropylethylamine (DIEA) in DCM (2 x 5 min). Wash again with DCM (3x) and then DMF (3x).
-
Pre-activation & Coupling:
-
In a separate vial, dissolve Boc-Thr(Bzl)-OH (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[10]
-
Add the pre-activated amino acid solution to the resin.
-
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling. A negative test (yellow solution and beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: High-Efficiency Coupling of Boc-Thr(PO₃Bzl₂)-OH using HATU
This protocol is recommended for valuable or sterically hindered derivatives like phosphorylated threonine to ensure high coupling efficiency and minimize racemization.[11]
-
Resin Preparation, Deprotection & Neutralization: Follow steps 1-4 from the DIC/HOBt protocol.
-
Activation and Coupling (In Situ):
-
To the swollen and neutralized resin, add a solution of Boc-Thr(PO₃Bzl₂)-OH (2.9 eq.) and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 eq.) in DMF.
-
Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.) to the mixture.
-
Finally, add DIEA (6 eq.) and agitate the mixture.[10]
-
-
Reaction: Allow the reaction to proceed for 30-90 minutes at room temperature. HATU-mediated couplings are typically much faster than those with carbodiimides.[11]
-
Monitoring: Perform a ninhydrin test to check for reaction completion.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
This final step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., Bzl, Arg(Tos), Lys(2-ClZ), and the phosphate benzyl groups).
WARNING: Hydrogen fluoride (HF) is extremely corrosive, toxic, and requires a specialized apparatus and safety precautions. This procedure must only be performed by trained personnel in a suitable laboratory setting.
-
Resin Preparation: Dry the fully assembled peptide-resin under a high vacuum for several hours.
-
Scavenger Preparation: Prepare a "scavenger" mixture to trap reactive carbocations generated during cleavage. A common mixture is 90% HF, 5% p-cresol, and 5% thioanisole.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a specialized HF-resistant reaction vessel (e.g., made of Kel-F).
-
Cool the vessel to -5 to 0 °C in an ice/salt bath.
-
Carefully condense the required volume of anhydrous HF into the vessel.
-
Add the scavenger mixture.
-
Stir the reaction at 0 °C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation: Wash the remaining resin-scavenger mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter the solid peptide and wash it several more times with cold diethyl ether to remove residual scavengers.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize the aqueous solution to obtain the crude peptide powder. The peptide is then purified, typically by reverse-phase HPLC.
Visualized Workflows and Logic Diagrams
Diagrams created with Graphviz provide a clear visual representation of the chemical logic and experimental processes involved in specialized peptide synthesis.
Caption: General workflow for a single amino acid addition cycle in Boc-SPPS.
Caption: Workflow for synthesizing a phosphopeptide using a Boc-Thr(PO₃Bzl₂) building block.
Caption: Orthogonal protection strategies for Threonine in Boc vs. Fmoc SPPS.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drivehq.com [drivehq.com]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Boc/Bzl Protection Strategy
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of their work. The tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) protection strategy, a classical and robust method for solid-phase peptide synthesis (SPPS), remains a powerful tool in the peptide chemist's arsenal. Developed by the Nobel laureate R.B. Merrifield, this approach laid the foundation for automated peptide synthesis and continues to be highly relevant for the creation of long, complex, or hydrophobic peptides.[1]
This technical guide provides a comprehensive overview of the Boc/Bzl strategy, detailing its core principles, experimental protocols, and methods to mitigate common side reactions.
Core Principles: A Symphony of Graduated Acid Lability
The Boc/Bzl strategy operates on the principle of graduated acid lability, where protecting groups are removed by acids of varying strengths.[1][2] This non-orthogonal approach relies on the differential sensitivity of the α-amino protecting group and the side-chain protecting groups to acidic conditions.
-
α-Amino Protection: The temporary Nα-amino protecting group is the tert-butyloxycarbonyl (Boc) group. It is labile to moderate acids, such as trifluoroacetic acid (TFA), and is typically removed with a 20% to 50% solution of TFA in dichloromethane (B109758) (DCM).[3]
-
Side-Chain Protection: The semi-permanent protecting groups for reactive amino acid side chains are benzyl (Bzl)-based. These are significantly more stable to acid and require a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal in the final cleavage step.[1][3]
-
Solid Support: The C-terminal amino acid is anchored to a solid support, commonly a Merrifield or methylbenzhydrylamamine (MBHA) resin.[1][3] This linkage is also stable to the moderate acid used for Boc deprotection and is cleaved by strong acid during the final step.
This graduated acidic cleavage allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition, while the side-chain protecting groups and the resin linkage remain intact until the final step of the synthesis.
The Boc/Bzl Solid-Phase Peptide Synthesis Workflow
The synthesis of a peptide using the Boc/Bzl strategy follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to Orthogonal Protecting Groups in SPPS
For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals on the fundamental principles of orthogonal protecting groups in Solid-Phase Peptide Synthesis (SPPS). This document outlines the core chemical strategies, presents detailed experimental protocols, and provides quantitative data to enable the synthesis of complex, high-purity peptides.
The Core Principle of Orthogonal Protection
In the intricate process of synthesizing a peptide, the various reactive functional groups on the amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions.[1][2] The power of an orthogonal protection strategy lies in the use of multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][3] This selective deprotection is the bedrock of controlled, stepwise elongation of the peptide chain.
Protecting groups in SPPS are broadly categorized as:
-
Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.
-
Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]
-
Semi-permanent Protecting Groups: These are stable during chain elongation but can be selectively removed while permanent groups remain, enabling complex modifications like cyclization or branching.[1]
Figure 1: The logical relationship of an orthogonal protecting group strategy.
Major Orthogonal Strategies in SPPS
Two primary orthogonal protection schemes dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy.[1]
The Fmoc/tBu Strategy
The combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection is the most widely used methodology in modern SPPS.[4][5] This true orthogonality offers the advantage of mild conditions for the iterative deprotection of the N-terminus, preserving the acid-labile side-chain protecting groups until the final cleavage step.[4]
Figure 2: The iterative cycle of Fmoc/tBu Solid-Phase Peptide Synthesis.
Table 1: Common Side-Chain Protecting Groups and Cleavage Cocktails in Fmoc/tBu SPPS
| Amino Acid | Side-Chain Protecting Group | Typical Cleavage Cocktail | Reference |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Reagent K | [6] |
| Asp, Glu | OtBu (tert-butyl ester) | TFA/TIS/H₂O | [4] |
| Cys | Trt (Trityl), Acm (Acetamidomethyl) | Reagent K | [7][8] |
| His | Trt (Trityl) | Reagent K | [4] |
| Lys, Orn | Boc (tert-butyloxycarbonyl) | TFA/TIS/H₂O | [6] |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | TFA/TIS/H₂O | [4] |
| Trp | Boc (tert-butyloxycarbonyl) | Reagent K | [7] |
| Cocktail Composition | |||
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O | For peptides without sensitive residues. | [7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | General-purpose for peptides with multiple sensitive residues. | [7][9] |
The Boc/Bzl Strategy
Developed by R.B. Merrifield, this classical approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection.[10] This is not a truly orthogonal system but relies on graduated acid lability; the Boc group is removed with moderate acid (e.g., TFA), while the Bzl groups require a very strong acid (e.g., anhydrous Hydrogen Fluoride, HF) for removal.[2][10]
Table 2: Protecting Groups and Deprotection Conditions in Boc/Bzl SPPS
| Protecting Group Type | Example | Deprotection Reagent | Lability | Reference |
| Nα-Protection (Temporary) | Boc (tert-butyloxycarbonyl) | ~50% TFA in DCM | Moderate | [3][10] |
| Side-Chain Protection (Permanent) | Bzl (Benzyl) for Ser, Thr, Asp, Glu | Anhydrous HF | Strong | [10] |
| 2-Cl-Z for Lys | Anhydrous HF | Strong | [6] | |
| Tos (Tosyl) for Arg | Anhydrous HF | Strong | [11] | |
| Resin Linkage | Merrifield Resin (benzyl ester) | Anhydrous HF | Strong | [10] |
Hyper-Orthogonal Strategies for Complex Peptides
For advanced applications such as synthesizing branched or cyclic peptides, a third or even fourth dimension of orthogonality is required.[12] This is achieved by employing "semi-permanent" protecting groups that can be removed under unique conditions, leaving the Fmoc, tBu, and resin linkage intact.[1]
Figure 3: Workflow for side-chain cyclization using a hyper-orthogonal strategy.
Table 3: Common Semi-Permanent (Hyper-Orthogonal) Protecting Groups
| Protecting Group | Abbreviation | Cleavage Reagent | Orthogonal To | Use Case | Reference |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc/tBu, Boc/Bzl | Side-chain modification, cyclization | [13] |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2% Hydrazine (B178648) in DMF | Fmoc/tBu | Side-chain modification, branching | [13][14] |
| 4-methoxytrityl | Mmt | 1-2% TFA in DCM | Fmoc/tBu | Side-chain protection of Cys, His, Asn, Gln | [15] |
| Acetamidomethyl | Acm | Mercury(II) Acetate or Iodine | Fmoc/tBu | Regioselective disulfide bond formation | [16][17] |
Experimental Protocols
Adherence to optimized protocols is critical for synthesizing high-purity peptides. The following are detailed methodologies for key steps in SPPS.
Protocol 1: Standard Fmoc-SPPS Cycle
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[18]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).[18]
-
Agitate the mixture for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 5-10 minutes.[18]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[18]
-
-
Amino Acid Coupling (HBTU/HOBt Activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equiv.), HBTU (3 equiv.), and HOBt (3 equiv.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equiv.) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes.
-
Monitor reaction completion with a colorimetric test (e.g., Kaiser test).[19]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next cycle.
Protocol 2: Selective ivDde Group Removal
-
Preparation: Ensure the N-terminal α-amino group is protected (e.g., with Fmoc or Boc) to prevent side reactions.[14]
-
Deprotection:
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine.[17] The newly deprotected side-chain amine is now available for modification.
Protocol 3: Final Peptide Cleavage and Precipitation (Fmoc/tBu)
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry thoroughly under vacuum for at least 1 hour.[7]
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA.[7]
-
In a separate centrifuge tube, add cold diethyl ether (at least 10-fold excess of the TFA volume).[7]
-
Slowly add the TFA filtrate dropwise to the cold ether to precipitate the peptide.[7]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.[7]
-
Dry the crude peptide under vacuum.
-
Conclusion
The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis.[1] The ability to selectively deprotect specific functional groups in a predetermined manner allows for the precise construction of complex peptide molecules, including those with cyclic, branched, or modified structures.[3][21] The choice between the Fmoc/tBu, Boc/Bzl, and more advanced hyper-orthogonal strategies depends on the specific requirements of the synthesis, including the target peptide's complexity, scale, and the presence of sensitive moieties. A thorough understanding of these principles and protocols is essential for professionals in peptide research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. WO2004092202A1 - Process for production of cyclic peptides - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. vapourtec.com [vapourtec.com]
- 21. Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications† - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Boc-Thr-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH), a crucial building block in peptide synthesis and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this compound, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
While a complete, publicly available high-resolution spectrum with full peak assignments for this compound is not readily accessible in the literature, the expected chemical shifts can be predicted based on the structure and data from similar Boc-protected amino acids. The data is typically acquired in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
| Proton | Expected Chemical Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constant (J) in Hz |
| -C(CH₃)₃ | ~1.45 | Singlet | N/A |
| -CH₃ (Thr) | ~1.25 | Doublet | ~6.3 |
| α-CH | ~4.3 | Doublet of doublets | ~2.0, ~9.0 |
| β-CH | ~4.2 | Multiplet | |
| -OH (Thr) | Variable | Broad singlet | N/A |
| -NH | ~5.3 | Doublet | ~9.0 |
| -COOH | Variable (often >10) | Broad singlet | N/A |
Note: The chemical shifts of exchangeable protons (-OH, -NH, -COOH) are highly dependent on concentration, temperature, and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Similar to the ¹H NMR data, a complete peak list for the ¹³C NMR spectrum of this compound is not consistently reported. However, studies have focused on the chemical shifts of the carbonyl carbons in various solvents.[1] The following table provides expected chemical shift ranges based on the structure and available data.
| Carbon | Expected Chemical Shift (ppm) in CDCl₃ |
| -C(C H₃)₃ | ~28.3 |
| C (CH₃)₃ | ~80.0 |
| -C H₃ (Thr) | ~20.0 |
| α-C H | ~59.0 |
| β-C H | ~68.0 |
| C =O (Boc) | ~156.0 |
| C =O (acid) | ~174.0 |
IR (Infrared) Spectroscopy Data
The infrared spectrum of this compound, typically acquired as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amide) | Stretching | ~3350 |
| C-H (Alkyl) | Stretching | 2980 - 2850 |
| C=O (Carboxylic acid) | Stretching | ~1715 |
| C=O (Urethane) | Stretching | ~1690 |
| N-H (Amide) | Bending | ~1520 |
| C-O | Stretching | 1300 - 1000 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[3]
-
The mixture should be a fine, homogeneous powder.
-
Place a portion of the powder into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of a pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.[3]
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Methodological & Application
Protocol for Coupling Boc-Thr-OH in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a β-hydroxy amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS) due to the steric hindrance imposed by its side chain. The tert-butyloxycarbonyl (Boc) protecting group strategy is a robust method for SPPS, particularly for complex or lengthy peptides. This document provides a detailed protocol for the efficient coupling of Boc-Thr-OH, addressing potential side reactions and offering strategies to ensure high peptide purity and yield. The hydroxyl group of threonine is typically protected, for instance as a benzyl (B1604629) ether (Bzl), during Boc-SPPS to prevent side reactions. These protocols assume the use of such a side-chain protected derivative, referred to herein as Boc-Thr(Bzl)-OH for clarity.
Challenges in Coupling this compound
The primary challenges associated with the incorporation of this compound into a peptide sequence are:
-
Steric Hindrance: The β-branched side chain of threonine can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1]
-
Aggregation: Sequences containing threonine can be prone to aggregation, where the peptide chains form secondary structures on the resin, further hindering coupling efficiency.[2]
-
O-Acylation: Although the side-chain hydroxyl group is protected, incomplete protection or premature deprotection can lead to O-acylation, resulting in branched peptide impurities.
To overcome these challenges, optimization of coupling reagents and reaction conditions is crucial. Often, a "double coupling" strategy is employed to drive the reaction to completion.[3]
Comparative Analysis of Coupling Reagents
| Coupling Reagent Combination | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Residues | Potential for Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | Good | Low to Moderate | Cost-effective and widely used, but may require longer reaction times or double coupling for complete reaction.[5][6] |
| HBTU/DIEA | Aminium Salt | 30 - 90 minutes | Very Good | Low | Faster and generally more efficient than DIC/HOBt for hindered couplings. A reliable standard choice.[5][6] |
| HATU/DIEA | Aminium Salt | 20 - 60 minutes | Excellent | Very Low | Highly reactive and particularly effective for difficult couplings, including sterically hindered residues.[7] |
| PyBOP/DIEA | Phosphonium Salt | 30 - 90 minutes | Very Good | Low | Similar in efficiency to HBTU, offers good performance for hindered couplings. |
Experimental Protocols
The following protocols are provided for the manual coupling of a single Boc-Thr(Bzl)-OH residue. They can be adapted for automated peptide synthesizers.
General Workflow for a Single Coupling Cycle
References
The Strategic Application of Boc-Thr-OH in the Synthesis of Bioactive Peptides: A Detailed Guide
Introduction
Bioactive peptides are at the forefront of therapeutic research, offering high specificity and potency with lower toxicity compared to small molecule drugs. The synthesis of these complex molecules relies heavily on robust chemical strategies, with Solid-Phase Peptide Synthesis (SPPS) being a cornerstone methodology. The Boc (tert-butyloxycarbonyl) protection strategy, a classical and powerful approach, is particularly advantageous for the synthesis of long and complex peptides. A key building block in the assembly of many bioactive peptides is N-α-Boc-L-threonine (Boc-Thr-OH). The threonine residue, with its hydroxyl side-chain, is crucial for the structure and function of numerous peptides, participating in hydrogen bonding, glycosylation, and phosphorylation, which can significantly modulate biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent antimicrobial peptide, Pardaxin-4, serving as a practical guide for researchers, scientists, and professionals in drug development.
Application Example: Synthesis of the Antimicrobial Peptide Pardaxin-4
Pardaxin-4 is a 33-amino acid peptide, originally isolated from the Red Sea Moses sole (Pardachirus marmoratus), and exhibits broad-spectrum antimicrobial and anticancer activities.[1][2] Its mechanism of action often involves the disruption of microbial cell membranes. The synthesis of Pardaxin-4, which contains a threonine residue at position 17, provides an excellent case study for the application of Boc-Thr(Bzl)-OH in manual Boc-SPPS.
Sequence: H-Gly-Phe-Phe-Ala-Leu-Ile-Pro-Lys-Ile-Ile-Ser-Ser-Pro-Leu-Phe-Lys-Thr -Leu-Leu-Ser-Ala-Val-Gly-Ser-Ala-Leu-Ser-Ser-Ser-Gly-Gly-Gln-Glu-OH[3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and bioactivity of Pardaxin-4.
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | |
| Final Peptide Yield | ~30-40% | |
| Purity (by HPLC) | >95% | [3] |
| Molecular Weight (Avg.) | 3323.81 g/mol | [3] |
Table 1. Summary of Synthesis and Purification Data for Pardaxin-4.
| Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Methicillin-resistant S. aureus (MRSA) | 6.25 mg/L | [1] |
| Escherichia coli (clinical strain) | 390 µg/mL | [2] |
| Escherichia coli (standard strain) | 450 µg/mL | [2] |
Table 2. Antimicrobial Activity of Synthetic Pardaxin-4.
Experimental Protocols
The following protocols describe the manual Boc-SPPS of Pardaxin-4. The synthesis is performed on a 4-methylbenzhydrylamine (B1223480) (MBHA) resin to yield a C-terminally amidated peptide, a common feature of many bioactive peptides.
Protocol 1: Manual Boc-SPPS for Pardaxin-4
Materials:
-
MBHA resin (0.5-1.0 mmol/g substitution)
-
Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Thr(Bzl)-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Ser(Bzl)-OH, Boc-Gln-OH, Boc-Glu(OBzl)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Kaiser test kit (for monitoring coupling completion)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
1. Resin Preparation:
-
Place the MBHA resin in a reaction vessel and swell in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for the first coupling.
2. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and finally DCM (3x).[4]
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% DIEA in DMF and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin test should be negative). If the test is positive, repeat the coupling step.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Note on Boc-Thr(Bzl)-OH incorporation: The coupling of Boc-Thr(Bzl)-OH follows the general protocol. The benzyl (B1604629) (Bzl) protecting group on the threonine side-chain prevents side reactions and is stable to the repetitive TFA treatments used for Boc deprotection.
Protocol 2: HF Cleavage and Peptide Deprotection
Warning: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions. This procedure must be performed by trained personnel in a dedicated fume hood.
-
Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen, followed by vacuum desiccation.
-
-
HF Cleavage:
-
Place the dried peptide-resin in the HF cleavage apparatus reaction vessel with a magnetic stir bar.
-
Add scavengers (e.g., a mixture of p-cresol (B1678582) and anisole) to the vessel.[5]
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Distill a calculated amount of anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the mixture to stir at 0°C for 45-60 minutes.[5]
-
-
HF Removal and Peptide Precipitation:
-
After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Once the HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and other organic impurities.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
-
Analysis and Characterization:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[3]
-
Visualizations
Diagram 1: General Boc-SPPS Workflow
Caption: A single cycle of the Boc-SPPS workflow.
Diagram 2: Logical Flow for Peptide Synthesis and Analysis
References
- 1. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 3. Pardaxin 4 peptide [novoprolabs.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Application Notes and Protocols for Boc-Thr(tBu)-OH in Complex Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Boc-Thr(tBu)-OH in Complex Peptide Synthesis
Threonine is a crucial amino acid in many biologically active peptides, contributing to their structure and function through its hydroxyl group. This side chain can participate in hydrogen bonding and is a primary site for post-translational modifications like phosphorylation, which is fundamental to cellular signaling.[1] In solid-phase peptide synthesis (SPPS), particularly when employing the tert-butyloxycarbonyl (Boc) strategy, protecting the reactive hydroxyl group of threonine is paramount to prevent side reactions and ensure the synthesis of the target peptide with high fidelity.
Boc-Thr(tBu)-OH is a key building block in Boc-SPPS. The Nα-Boc group provides temporary protection of the amino terminus and is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA).[2][3] The side-chain tert-butyl (tBu) ether is stable to these conditions but is efficiently removed during the final, more stringent acidolytic cleavage step (e.g., with anhydrous hydrogen fluoride (B91410), HF), which liberates the completed peptide from the resin support.[4][5] This orthogonality is fundamental to the Boc/Bzl (benzyl-based side-chain protection) strategy.[6]
The use of the tBu protecting group for the threonine side chain is critical for preventing O-acylation by the activated carboxyl group of the incoming amino acid. Such a side reaction can lead to the formation of branched peptides and, through subsequent β-elimination, result in the formation of dehydroamino acid residues.[7]
Data Presentation: Coupling Efficiency and Method Selection
The incorporation of Boc-Thr(tBu)-OH can be challenging due to steric hindrance from the bulky Boc and tBu groups. The choice of coupling reagent is therefore critical to achieving high coupling efficiency. While direct, head-to-head quantitative comparisons for Boc-Thr(tBu)-OH are not extensively published, performance can be extrapolated from studies on other sterically hindered amino acids. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides for such challenging couplings.[8]
Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Residues like Boc-Thr(tBu)-OH
| Coupling Reagent Combination | Reagent Type | Typical Coupling Time (min) | Relative Efficiency | Potential for Racemization | Key Considerations |
| HATU/DIPEA | Uronium Salt | 30 - 120 | Very High | Very Low | Highly effective for sterically hindered amino acids; lower racemization rates.[8] Higher cost. |
| HBTU/DIPEA | Uronium Salt | 60 - 180 | High | Low | Good balance of reactivity and cost; reliable for most standard and many difficult couplings.[9] |
| DIC/HOBt | Carbodiimide | 120 - 240 | Moderate to High | Low to Moderate | Cost-effective; byproducts are soluble. May be less efficient for highly hindered couplings.[10] |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporation of Boc-Thr(tBu)-OH
This protocol outlines a single cycle for the incorporation of Boc-Thr(tBu)-OH into a growing peptide chain on a solid support (e.g., PAM or Merrifield resin).
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Boc-Thr(tBu)-OH
-
Coupling reagent (e.g., HATU)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3 times).
-
Add a solution of 10% DIPEA in DCM (v/v) to the resin and agitate for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Coupling of Boc-Thr(tBu)-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate the mixture for 1-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.
-
-
Monitoring and Washing:
-
Monitor the coupling completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines. If the test is positive, a second coupling (double coupling) may be necessary.
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu side-chain protecting group. This procedure requires specialized equipment due to the use of hazardous hydrogen fluoride (HF).
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Boc deprotection and washing, thoroughly dry the peptide-resin under vacuum for at least 2 hours.
-
HF Cleavage:
-
Place the dry peptide-resin in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., a mixture of p-cresol (B1678582) and anisole) to the vessel. Scavengers are crucial to trap the reactive tert-butyl cations generated during the deprotection of tBu groups, thus preventing side reactions like the alkylation of sensitive residues (e.g., Trp, Tyr, Met).[5]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation: After the cleavage is complete, remove the HF by evaporation under a vacuum.
-
Peptide Precipitation and Isolation:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Precipitate the crude peptide by adding the TFA solution (if used to extract the peptide from the resin) dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Diagram 1: Boc-SPPS Workflow for Boc-Thr(tBu)-OH Incorporation
Caption: A single cycle of Boc-SPPS for the incorporation of Boc-Thr(tBu)-OH.
Diagram 2: Logic of Orthogonal Protection in Boc-SPPS
Caption: Orthogonal protection scheme in Boc-SPPS.
Diagram 3: ERK Signaling Pathway - A Target for Synthetic Peptides
The ERK (Extracellular signal-Regulated Kinase) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[] Dysregulation of this pathway is implicated in many cancers.[12][13] Synthetic peptides, often containing threonine residues that mimic phosphorylation sites, can be designed as inhibitors or substrates to study or modulate this pathway.
Caption: Simplified ERK signaling cascade and a potential point of inhibition.
References
- 1. chempep.com [chempep.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 12. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Peptide Synthesis: A Detailed Protocol for In Situ Neutralization in Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the in situ neutralization protocol for tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This advanced methodology offers substantial improvements over traditional Boc-SPPS protocols by combining the neutralization and coupling steps into a single, streamlined operation. The result is a significant reduction in cycle times, decreased solvent consumption, and enhanced synthesis efficiency, particularly for lengthy or aggregation-prone "difficult" peptide sequences. This document details the underlying principles of in situ neutralization, provides meticulously outlined experimental protocols for both manual and automated synthesis platforms, and presents a comparative analysis against the standard Boc-SPPS method.
Introduction
In conventional Boc-based solid-phase peptide synthesis, the Nα-Boc protecting group is cleaved using an acid, most commonly trifluoroacetic acid (TFA). This deprotection step leaves the terminal amino group as a protonated, non-nucleophilic ammonium (B1175870) salt. To enable the subsequent coupling of the next Boc-protected amino acid, this salt must be neutralized to the free amine. The standard protocol accomplishes this through a distinct neutralization step using a hindered base, which is then followed by a series of extensive washes before the activated amino acid is introduced.
The in situ neutralization protocol revolutionizes this workflow by merging the neutralization and coupling steps. In this approach, the activated Boc-amino acid is added to the peptide-resin concurrently with a hindered base. This simultaneous action ensures that the neutralization of the terminal ammonium salt and the coupling of the subsequent amino acid occur in the same step. This minimizes the exposure time of the reactive free amine, thereby mitigating the risk of peptide aggregation, a notorious challenge in SPPS that often leads to incomplete synthesis and low yields. The in situ neutralization technique has been demonstrated to markedly improve the efficiency of peptide chain assembly, making it an invaluable tool for the synthesis of complex peptides.
Principle of In Situ Neutralization
The fundamental principle of in situ neutralization lies in the concurrent deprotonation of the N-terminal ammonium salt and the coupling of the incoming activated Boc-amino acid. By introducing the hindered base at the same time as the activated amino acid, the newly formed highly reactive free amine is immediately available to react with the activated carboxyl group of the incoming amino acid. This rapid consumption of the free amine minimizes its availability for undesirable side reactions or for initiating peptide chain aggregation through intermolecular hydrogen bonding. This is particularly advantageous for sequences containing hydrophobic residues, which are more prone to aggregation.
Comparative Analysis: In Situ vs. Standard Neutralization
The adoption of an in situ neutralization protocol can lead to significant improvements in the efficiency and outcome of SPPS. The following table summarizes the key quantitative and qualitative differences between the standard and in situ neutralization methods.
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol | References |
| Cycle Time (Manual) | Typically >30 minutes | Approximately 15 minutes | |
| Cycle Time (Automated) | Varies by instrument, generally longer | Approximately 19 minutes | |
| Solvent Consumption | Higher due to separate neutralization and wash steps | Lower due to combined steps and fewer washes | |
| Synthesis Efficiency | Can be lower, especially for difficult sequences | Significantly increased, particularly for difficult sequences | |
| Peptide Aggregation | Higher risk due to exposure of the free amine | Minimized by immediate coupling after neutralization | |
| Handling of Difficult Sequences | Often problematic, leading to lower yield and purity | More robust and effective, leading to higher yield and purity | |
| Racemization | Low | No detectable racemization in the base-catalyzed coupling step |
Experimental Protocols
The following are detailed protocols for performing in situ neutralization Boc-SPPS.
Materials and Reagents
-
Resin: Appropriate Boc-protected amino acid-loaded resin (e.g., Boc-amino acid-PAM resin).
-
Boc-Amino Acids: Standard side-chain protected Boc-amino acids.
-
Deprotection Reagent: 100% Trifluoroacetic acid (TFA).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Activation Additive: HOBt (Hydroxybenzotriazole).
-
Neutralization Base: DIEA (N,N-Diisopropylethylamine).
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).
Protocol 1: Manual In Situ Neutralization Boc-SPPS
This protocol is designed for manual solid-phase peptide synthesis.
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF three times to remove impurities.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Boc Deprotection:
-
Drain the DMF.
-
Add 100% TFA to the resin.
-
Agitate for 1-2 minutes.
-
Drain the TFA.
-
Add fresh 100% TFA and agitate for 5-10 minutes for complete deprotection.
-
Drain the TFA.
-
-
Washing:
-
Wash the peptide-resin with a single, short (30 seconds) DMF flow wash.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (4 equivalents) with HBTU/HOBt (3.9 equivalents) in DMF for 2-3 minutes.
-
Add DIEA (6 equivalents) to the activated amino acid solution.
-
Immediately add the entire mixture to the peptide-resin.
-
Agitate for a minimum of 10 minutes. The concentration of the Boc-amino acid active ester should be greater than 0.2 M for rapid coupling.
-
Monitor the coupling reaction using the ninhydrin (B49086) (Kaiser) test. If the test is positive, extend the coupling time.
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Automated In Situ Neutralization Boc-SPPS
This protocol outlines the typical steps for an automated peptide synthesizer. The exact parameters may need to be optimized based on the specific instrument.
-
Program Setup:
-
Define the peptide sequence and select the appropriate Boc-amino acids and reagents.
-
Configure the synthesis protocol to combine the neutralization and coupling steps.
-
-
Automated Synthesis Cycle:
-
Deprotection: The instrument will deliver 100% TFA to the reaction vessel, agitate for the programmed time (e.g., 1 x 1 min followed by 1 x 7 min), and then drain the vessel.
-
Washing: A series of DMF washes will be performed. A single short DMF flow wash is recommended between deprotection and coupling.
-
Coupling: The synthesizer will deliver the pre-activated Boc-amino acid solution (activated with HBTU/HOBt) and the neutralization base (DIEA) to the reaction vessel. The coupling time is typically set to 10 minutes.
-
Final Wash: After the coupling is complete, the instrument will perform a series of DMF washes to remove excess reagents and byproducts.
-
-
Monitoring and Completion:
-
The synthesis will proceed automatically until the entire sequence is assembled.
-
Upon completion, the peptide-resin is washed and prepared for cleavage and deprotection of side-chain protecting groups.
-
Workflow Diagrams
The following diagrams illustrate the key experimental workflows.
Caption: In Situ Neutralization Boc-SPPS Workflow.
Caption: Standard vs. In Situ Workflow Comparison.
Conclusion
The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology. By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation. For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time, resources, and effort, while improving the quality and yield of synthesized peptides.
Application Notes: Coupling Reagents for Boc-Thr-OH in Peptide Synthesis
Introduction
The synthesis of peptides using the tert-butyloxycarbonyl (Boc) strategy is a robust and widely-used methodology.[1][2] A critical step in this process is the formation of the amide (peptide) bond, which is facilitated by a coupling reagent. The choice of this reagent is paramount for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acids.[3] For amino acids with functionalized side chains, such as Boc-Threonine-OH (Boc-Thr-OH), careful selection is required to prevent unwanted side reactions like O-acylation of the hydroxyl group.[4][5] These notes provide a comprehensive guide to selecting and using coupling reagents compatible with this compound for solid-phase peptide synthesis (SPPS).
Overview of Compatible Coupling Reagents
Coupling reagents function by activating the carboxylic acid of the incoming Boc-amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.[6] For this compound, the most effective reagents fall into two main categories: carbodiimides and uronium/phosphonium salts.
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are cost-effective activators.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and prevent the formation of N-acylurea byproducts, carbodiimides are almost always used with a nucleophilic additive, such as 1-Hydroxybenzotriazole (HOBt).[8][9] A major drawback of DCC is the formation of an insoluble byproduct, dicyclohexylurea (DCU), which can be challenging to remove in SPPS.[8][10] DIC is often preferred in SPPS because its corresponding urea (B33335) byproduct is soluble in common washing solvents.[6][7]
-
Uronium/Phosphonium Salts: This class includes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[8] These reagents are known for their high efficiency, rapid reaction times, and low rates of racemization.[8][11] They react with the Boc-amino acid in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to form an active ester in situ, which then rapidly acylates the amine.[12] HATU, in particular, is highly effective for sterically hindered couplings.[8][11]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance and key characteristics of coupling reagents commonly used with this compound.
| Coupling Reagent | Additive | Base | Typical Efficiency (%) | Key Advantages & Disadvantages |
| DCC | HOBt | N/A | 90-98 | Advantages: Cost-effective.[7] Disadvantages: Forms insoluble DCU byproduct, slower reaction times, potential for N-acylurea formation.[8][10] |
| DIC | HOBt | N/A | 95-99 | Advantages: Soluble diisopropylurea byproduct simplifies workup, good efficiency.[6][7] Disadvantages: Can be less effective for sterically hindered couplings compared to uronium salts. |
| HBTU | HOBt | DIPEA | >99 | Advantages: Very fast and highly efficient, low racemization.[8][12] Disadvantages: More expensive, can cause guanidinylation of the N-terminus if used in excess.[8] |
| HATU | HOAt | DIPEA | >99 | Advantages: Extremely fast and effective, excellent for difficult or hindered couplings, very low racemization.[8][11] Disadvantages: High cost, based on potentially explosive HOAt.[9] |
Note: HOBt and HOAt are integral parts of the HBTU and HATU reagents, respectively, but additional HOBt can be added to further suppress racemization.[12]
Experimental Protocols and Workflows
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The synthesis of a peptide on a solid support follows a cyclical process. Each cycle adds one amino acid residue and consists of deprotection, washing, coupling, and final washing steps.
Caption: A typical cycle for peptide chain elongation using Boc-SPPS.
Protocol 1: DIC/HOBt Mediated Coupling of this compound
This protocol is a reliable and cost-effective method suitable for many standard peptide sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (3.3-5.5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.3-5.5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide grade
-
Dichloromethane (DCM), peptide grade
Methodology:
-
Swell the deprotected peptide-resin in DMF for 30-60 minutes.
-
In a separate reaction vessel, dissolve this compound and HOBt in a minimal volume of DMF.
-
Add the this compound/HOBt solution to the swollen resin.
-
Add DIC to the resin suspension and agitate the mixture at room temperature.[12]
-
Monitor the reaction for completion (typically 1-4 hours) using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
-
If the reaction is incomplete after 4 hours, drain the reagents and repeat the coupling step with fresh reagents ("double coupling").[7]
-
Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the soluble diisopropylurea byproduct.
Protocol 2: HBTU-Mediated Coupling of this compound
This protocol is recommended for rapid and high-efficiency couplings, especially when synthesizing longer or more complex peptides.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (2-3 equivalents relative to resin loading)
-
HBTU (2-2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide grade
-
Dichloromethane (DCM), peptide grade
Methodology:
-
Swell the neutralized, deprotected peptide-resin in DMF for 30-60 minutes.
-
Pre-activation (optional but recommended): In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA to initiate activation and allow the mixture to stand for 2-5 minutes.[13]
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature. Couplings are typically complete within 15-60 minutes.[8][12]
-
Monitor the reaction progress with the Kaiser test.
-
Upon completion, drain the coupling solution and wash the resin extensively with DMF (3x) and DCM (3x) to ensure complete removal of all reagents and byproducts.
Mechanism of Action: Carboxyl Group Activation
The fundamental principle behind all coupling reagents is the activation of the carboxylic acid, creating a reactive intermediate that is readily attacked by the amine.
Caption: Generalized pathway of coupling reagent-mediated activation.
For the incorporation of this compound, both carbodiimide (B86325) and uronium salt-based coupling reagents are effective. DIC/HOBt offers a reliable and economical option for routine synthesis. For challenging sequences, sterically hindered couplings, or when maximum efficiency and speed are required, uronium salts like HBTU and HATU are the reagents of choice. Proper execution of the coupling and washing steps, as detailed in the protocols, is essential for the successful synthesis of high-purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. benchchem.com [benchchem.com]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bioorganica.org.ua [bioorganica.org.ua]
Application Notes and Protocols for the Cleavage of Peptides Containing Boc-Thr-OH from Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy on Merrifield resin remains a robust and widely used method for obtaining synthetic peptides. A critical and final step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process typically involves treatment with strong acids.
For peptides containing threonine residues incorporated as Boc-Thr-OH, where the side-chain hydroxyl group is unprotected, the cleavage step presents specific challenges. The nucleophilic nature of the threonine hydroxyl group makes it susceptible to a variety of side reactions under strong acidic conditions, which can impact the yield and purity of the final peptide product. This document provides a detailed overview of the common cleavage methods, potential side reactions associated with unprotected threonine, and protocols to mitigate these issues.
Challenges in Cleaving Peptides with Unprotected Threonine
The primary challenge in the cleavage of peptides containing unprotected threonine residues is the reactivity of the side-chain hydroxyl group in the presence of strong acids and carbocations generated during the deprotection of other amino acid side chains. Key potential side reactions include:
-
O-acylation: The hydroxyl group of threonine can be acylated by reactive species in the cleavage cocktail, leading to undesired ester adducts.
-
Dehydration: Under strong acidic and elevated temperature conditions, the threonine side chain can undergo dehydration, resulting in the formation of a dehydroamino acid residue. This corresponds to a mass loss of 18 Da in the final peptide.
-
O-sulfonation: When cleaving peptides containing arginine residues protected with sulfonyl-based groups (e.g., Tosyl), the liberated sulfonic acids can react with the threonine hydroxyl group, leading to O-sulfonation, a modification that adds 80 Da to the peptide mass.
-
Backbone Cleavage: In some instances, peptide bond cleavage can occur on the N-terminal side of threonine residues.
-
O-trifluoroacetylation: When using trifluoroacetic acid (TFA) in the cleavage cocktail, esterification of the threonine hydroxyl group by TFA can occur, particularly in anhydrous conditions.
To circumvent these issues, the use of a protected threonine derivative, such as Boc-Thr(Bzl)-OH , is a common and recommended strategy in Boc-SPPS. The benzyl (B1604629) ether protecting group on the side chain is stable to the conditions of peptide synthesis and is readily removed during the final strong acid cleavage, thus preventing the aforementioned side reactions.
Comparison of Cleavage Methods
The choice of the strong acid for cleavage is critical and depends on the peptide sequence, the protecting groups used, and the available laboratory equipment. The three most common methods for cleaving peptides from Merrifield resin are Hydrogen Fluoride (HF) cleavage, Trifluoromethanesulfonic acid (TFMSA) cleavage, and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) cleavage.
Table 1: Comparison of Strong Acid Cleavage Methods for Peptides on Merrifield Resin
| Cleavage Method | Reagents & Conditions | Advantages | Disadvantages & Potential Threonine Side Reactions |
| Hydrogen Fluoride (HF) Cleavage | Anhydrous HF, 0-5 °C, 30-60 min. Scavengers (e.g., anisole, p-cresol) are essential. | Highly effective for removing most Boc/Bzl protecting groups. Well-established protocols are available. | Requires specialized, expensive, and corrosion-resistant apparatus. HF is highly toxic and corrosive. Potential for O-acylation and dehydration of unprotected threonine. |
| Trifluoromethanesulfonic Acid (TFMSA) Cleavage | TFMSA, TFA, scavengers (e.g., thioanisole (B89551), m-cresol), 0-5 °C, 1-2 hours. | Does not require a specialized HF apparatus. Can be performed in standard laboratory glassware. | TFMSA is a strong, corrosive acid. Peptides can be prone to salt formation, complicating purification. Risk of O-sulfonation and O-acylation of unprotected threonine. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Cleavage | TMSOTf, TFA, scavengers (e.g., thioanisole, m-cresol), 0 °C, 1-2 hours. | Generally produces fewer side reactions compared to TFMSA. The resulting peptide salts are often less hygroscopic. Does not require an HF apparatus. | TMSOTf is a corrosive and moisture-sensitive reagent. May not be as effective for removing certain protecting groups as HF. Potential for O-acylation of unprotected threonine. |
Experimental Protocols
Prior to Cleavage:
-
N-terminal Boc Removal: It is crucial to remove the N-terminal Boc group from the peptide-resin before the final cleavage. This is typically done by treating the resin with 50% TFA in dichloromethane (B109758) (DCM) for 30 minutes. This step prevents the formation of t-butyl adducts on sensitive residues during the strong acid cleavage.[1][2]
-
Resin Drying: Thoroughly dry the peptide-resin under high vacuum for several hours or overnight before proceeding with the cleavage. Moisture can interfere with the cleavage reaction and promote side reactions.
Protocol 1: Standard Hydrogen Fluoride (HF) Cleavage
This protocol requires a dedicated HF cleavage apparatus. All operations must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol (B1678582), anisole, thioanisole)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Collection vessel
Procedure:
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger mixture. A common scavenger for general purposes is p-cresol (1.0 mL). For peptides containing sensitive residues like Cys or Met, a mixture of p-cresol and thioanisole can be used.
-
Assemble the HF apparatus according to the manufacturer's instructions.
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -78 °C.
-
Carefully distill anhydrous HF (approximately 10 mL) into the reaction vessel.
-
Once the HF has been collected, replace the dry ice/acetone bath with an ice-water bath to bring the temperature of the reaction mixture to 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 60 minutes. For peptides containing multiple Arg(Tos) residues, the reaction time may need to be extended to 2 hours.[3]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, ensuring the vapor is safely neutralized in a scrubber.
-
Once all the HF has been removed, carefully disassemble the apparatus in the fume hood.
-
Add cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash the resin.
-
Filter the resin and collect the peptide precipitate using a fine-sintered glass funnel.
-
Wash the precipitate several times with cold diethyl ether to remove the scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This protocol provides an alternative to HF cleavage and can be performed in standard glassware.
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Cold diethyl ether
-
Fine-sintered glass funnel
-
Collection vessel
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask containing a magnetic stir bar.
-
Add the scavenger mixture. A typical mixture is thioanisole (0.2 mL) and m-cresol (B1676322) (0.1 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Add cold TFA (2 mL) to the flask and stir for 5-10 minutes to swell the resin.
-
Slowly, and with vigorous stirring, add TFMSA (0.2 mL) dropwise to the mixture. The addition is exothermic, and the temperature should be maintained at 0-5 °C.
-
Continue stirring the reaction mixture in the ice bath for 2 hours.
-
Filter the resin through a fine-sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with stirring.
-
Collect the precipitate by filtration, wash it thoroughly with cold diethyl ether, and dry it under vacuum.
Protocol 3: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Cleavage
This method is another alternative to HF and is known for producing fewer side reactions than TFMSA.
Materials:
-
Dried peptide-resin
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Cold diethyl ether
-
Fine-sintered glass funnel
-
Collection vessel
Procedure:
-
In a round-bottom flask, prepare the cleavage cocktail. For 1 gram of resin, mix 7.0 mL of TFA and 1.2 mL of thioanisole (or m-cresol). Cool this mixture in an ice bath.[4]
-
To the cold scavenger/TFA mixture, slowly add 1.8 mL of TMSOTf with stirring.[4]
-
Place the dried peptide-resin in a separate round-bottom flask equipped with a stir bar and cool it in an ice bath.
-
Add the pre-cooled cleavage cocktail to the peptide-resin.
-
Stir the reaction mixture at 0 °C for 1 to 2 hours.[4]
-
Filter the resin using a fine-sintered glass funnel and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Workflow
Mitigating Side Reactions Involving Threonine
Conclusion
The successful cleavage of peptides containing unprotected this compound from Merrifield resin is achievable but requires careful consideration of the cleavage conditions to minimize side reactions. While HF, TFMSA, and TMSOTf are all effective cleavage reagents, they each present a risk of modifying the free hydroxyl group of threonine. For critical applications where high purity is paramount, the use of side-chain protected Boc-Thr(Bzl)-OH is strongly recommended. When using unprotected this compound, adherence to optimized protocols, including the use of appropriate scavengers and strict control of reaction temperature and time, is essential to maximize the yield of the desired peptide and simplify subsequent purification. The choice of the optimal cleavage method will ultimately depend on the specific peptide sequence and the resources available in the laboratory.
References
Synthesis of Phosphopeptides Using Boc-Protected Threonine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, a pivotal post-translational modification, is instrumental in regulating a vast array of cellular processes, from signal transduction to cell cycle control. The synthesis of phosphopeptides, particularly those containing phosphothreonine, is a critical tool for dissecting these pathways, developing kinase inhibitors, and generating specific antibodies. The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) offers a robust methodology for preparing these valuable research tools. This document provides detailed application notes and protocols for the synthesis of phosphopeptides using various Boc-protected threonine derivatives.
Core Principles of Phosphopeptide Synthesis via Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in solid-phase peptide synthesis. It relies on the acid-labile Boc group for the temporary protection of the α-amino group of the elongating peptide chain.[1] Permanent side-chain protecting groups, including those on the phosphate (B84403) moiety of threonine, are typically benzyl-based and necessitate a stronger acid for their removal. This differential acid lability enables the selective deprotection of the N-terminus at each coupling cycle.
A "building block" approach, where a pre-phosphorylated and protected threonine derivative is incorporated during peptide synthesis, is the most common and reliable method. This ensures the precise location of the phosphate group within the peptide sequence. The choice of the phosphate protecting group (e.g., methyl, benzyl) is a critical consideration, impacting both the stability during synthesis and the conditions required for final deprotection.[2][3]
Data Presentation: Comparison of Boc-Protected Phosphothreonine Derivatives
The selection of the phosphate protecting group on the Boc-Thr derivative influences coupling efficiency, stability during synthesis, and the final deprotection conditions. While direct head-to-head quantitative comparisons in the literature are scarce, the following table summarizes the known characteristics and expected performance of commonly used derivatives based on available data for phosphoserine and general principles of phosphopeptide synthesis.[2][3]
| Derivative | Phosphate Protecting Group | Key Characteristics | Expected Coupling Efficiency | Deprotection Conditions | Potential Issues |
| Boc-Thr(PO₃Me₂)-OH | Dimethyl | Stable under standard Boc-SPPS conditions.[2] | High | Requires strong acidolysis (e.g., TFMSA/TFA or TMSBr/TFA) for removal.[2] | Harsh deprotection can lead to side reactions; incomplete removal of methyl groups. |
| Boc-Thr(PO₃Bzl₂)-OH | Dibenzyl | Benzyl groups are labile to the repetitive TFA treatments used for Boc deprotection, which can be a significant drawback.[2] | High | Can be removed by strong acid (e.g., HF) or hydrogenolysis.[2] | Partial deprotection during synthesis can lead to side reactions and lower yields.[4] |
| Boc-Thr(PO₃(cHex)₂)-OH | Dicyclohexyl | Offers good stability during Boc-SPPS. | Good to High | Requires strong acid (e.g., HF or TFMSA) for cleavage. | Steric hindrance may slightly reduce coupling efficiency compared to smaller protecting groups. |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a model phosphothreonine-containing peptide on a 0.1 mmol scale using a Boc-protected threonine derivative.
Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids
-
Boc-protected phosphothreonine derivative (e.g., Boc-Thr(PO₃(cHex)₂)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and Preparation:
-
Place the resin (e.g., 200 mg, ~0.1 mmol) in a reaction vessel.
-
Swell the resin in DCM for 30 minutes.
-
If starting with a pre-loaded resin, proceed to step 3. If using a chloromethylated resin, attach the first Boc-amino acid via the cesium salt method.
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution.
-
Treat again with 50% TFA in DCM for 30 minutes.[5]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (0.4 mmol, 4 eq.) and a coupling agent (e.g., HBTU/HOBt or DCC) in DMF or DCM.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For the coupling of the bulky Boc-phosphothreonine derivative, extend the coupling time to 4-6 hours or perform a double coupling.
-
Monitor the coupling completion using the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Boc Deprotection:
-
After the final coupling cycle, perform the Boc deprotection as described above.
-
Protocol 2: Cleavage and Global Deprotection
Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
Procedure:
-
Resin Preparation:
-
Thoroughly wash the final peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.
-
-
Cleavage:
-
For Benzyl/Cyclohexyl Protected Phosphates (HF Cleavage):
-
Carefully add anhydrous HF to the resin in a specialized HF cleavage apparatus, including scavengers like anisole.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF under vacuum.
-
-
For Methyl Protected Phosphates (TFMSA Cleavage):
-
Prepare a cleavage cocktail of TFMSA/TFA/thioanisole.
-
Add the cocktail to the dried resin and stir at room temperature for 2-4 hours.
-
-
-
Peptide Precipitation:
-
Wash the resin with a small amount of TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using Boc-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of peptides incorporating N-α-Boc-L-Threonine-OH (Boc-Thr-OH) via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method, particularly advantageous for the synthesis of long, complex, or hydrophobic peptide sequences.[1] This document outlines the core principles, quantitative parameters, detailed experimental protocols, and a relevant application in a kinase signaling pathway.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This methodology simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step only requiring filtration and washing of the resin.[2]
The Boc/Bzl strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[3] Side-chain protecting groups, such as the benzyl (B1604629) ether for the hydroxyl group of threonine, are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step.[3][4] This difference in acid lability is a key feature of the Boc-SPPS strategy.[1]
The synthesis cycle consists of three main steps that are repeated for each amino acid to be added:
-
Deprotection: The acid-labile Nα-Boc group is removed, typically with trifluoroacetic acid (TFA), to expose a free amine.[5][6]
-
Neutralization: The protonated amine is neutralized with a base, such as diisopropylethylamine (DIEA), to prepare it for coupling.[3][4]
-
Coupling: The next Boc-protected amino acid, in this case this compound, is activated and coupled to the free amine of the peptide chain.[7]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, usually with a strong acid like HF.[5][6]
Data Presentation
The following tables summarize typical quantitative parameters for the large-scale solid-phase synthesis of a model peptide incorporating this compound. These values are illustrative and may require optimization based on the specific peptide sequence, scale, and equipment.
Table 1: Resin and Amino Acid Parameters for Large-Scale Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | Merrifield resin is a classic choice for Boc-SPPS. PAM resin can reduce peptide loss during synthesis.[1] |
| Resin Substitution | 0.5 - 1.0 mmol/g | A lower substitution may be beneficial for longer or more complex sequences.[2][6] |
| This compound Equivalents | 2 - 4 | Relative to the resin substitution.[1] |
| Coupling Reagent Equivalents | 2 - 4 | Relative to the resin substitution.[1] |
Table 2: Reagents and Solvents for a Single Large-Scale Boc-SPPS Cycle
| Reagent/Solvent | Volume/Amount per gram of Resin | Purpose |
| Dichloromethane (DCM) | 10 - 15 mL | Resin swelling and washing. |
| 50% TFA in DCM (v/v) | 10 mL | Boc deprotection.[6] |
| Isopropanol (IPA) | 10 mL | Washing after deprotection. |
| 10% DIEA in DCM (v/v) | 10 mL | Neutralization.[7] |
| Dimethylformamide (DMF) | As needed | Solvent for coupling reaction. |
| Coupling Agent (e.g., HBTU) | 2 - 4 equivalents | Activation of the carboxylic acid. |
Table 3: Typical Yields and Purity for Large-Scale Peptide Synthesis
| Parameter | Typical Value | Notes |
| Crude Peptide Yield | 60 - 80% | Based on the initial resin loading. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield after preparative HPLC.[1] |
| Purity of Final Peptide | >95% | Determined by analytical RP-HPLC. |
Experimental Protocols
The following protocols outline the major steps in a large-scale Boc-SPPS of a peptide containing threonine.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the Merrifield resin in DMF in a suitable reaction vessel with mechanical stirring for 1-2 hours.[1]
-
First Amino Acid Attachment:
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture.[1]
-
Evaporate the solvent from the cesium salt to dryness.[1]
-
Dissolve the dried Boc-amino acid cesium salt in DMF.[1]
-
Add the dissolved cesium salt to the swollen resin and agitate the mixture at 50°C for 12-24 hours.[5]
-
Filter the resin and wash thoroughly with DMF, DMF/water, DMF, and Dichloromethane (DCM) to remove unreacted materials.[7]
-
Dry the resin under vacuum.[7]
-
Protocol 2: Peptide Chain Elongation (Single Cycle for this compound Addition)
This cyclical protocol is repeated for each amino acid to be added to the peptide chain.
-
Deprotection:
-
Washing:
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v) to the resin.[7]
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling (this compound):
-
In a separate vessel, dissolve this compound (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in DMF.[7]
-
Add DIEA (6 equivalents) and allow to pre-activate for 2-5 minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment (PPE).
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 4 hours.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole) to protect sensitive amino acid residues.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
Evaporate the HF under a vacuum.
-
-
Peptide Precipitation and Washing:
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]
-
Filter and dry the crude peptide.
-
Protocol 4: Peptide Purification and Analysis
-
Dissolution: Dissolve the crude peptide in a suitable aqueous buffer (e.g., water with a small amount of acetic acid or TFA).
-
Purification: Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a solid.
Application: Synthesis of a Threonine-Containing Peptide Substrate for Protein Kinase C (PKC) Assay
A common application for peptides containing threonine is in the study of protein kinases, which are enzymes that phosphorylate specific amino acid residues, including threonine. The [Ser25]PKC(19-31) peptide is a known substrate for Protein Kinase C (PKC), where the original alanine (B10760859) at position 25 is replaced by a serine, making it a substrate instead of an inhibitor.[8] A similar strategy can be employed to create a threonine-containing substrate to study threonine-specific kinase activity.
The following diagram illustrates the experimental workflow for synthesizing a threonine-containing peptide substrate using Boc-SPPS and its subsequent use in a kinase activity assay.
References
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solid-Phase Synthesis of Peptides Containing Boc-Thr(Bzl)-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides for research, diagnostics, and therapeutic development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method within SPPS.[1][2] This approach utilizes the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based protecting groups for semi-permanent side-chain protection.[3][4] The incorporation of threonine, a key hydroxyl-containing amino acid, is crucial for the synthesis of many biologically active peptides. In Boc-SPPS, threonine is typically used with its side-chain hydroxyl group protected by a benzyl (B1604629) ether (Boc-Thr(Bzl)-OH) to prevent side reactions.[5]
This application note provides a detailed comparison of manual and automated solid-phase synthesis for peptides containing Boc-Thr(Bzl)-OH. We present comprehensive experimental protocols, a quantitative comparison of the two methodologies, and a discussion of potential challenges and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate synthesis strategy for their specific needs.
Core Principles of Boc-Thr(Bzl)-OH in SPPS
The synthesis of peptides using Boc-Thr(Bzl)-OH follows the standard Boc-SPPS cycle:
-
Deprotection: The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[6]
-
Neutralization: The resulting N-terminal trifluoroacetate (B77799) salt is neutralized to the free amine using a hindered base like diisopropylethylamine (DIEA).[3]
-
Coupling: The next Boc-protected amino acid, in this case, Boc-Thr(Bzl)-OH, is activated with a coupling reagent and reacted with the free N-terminal amine of the growing peptide chain.
-
Washing: Excess reagents and byproducts are removed by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. The benzyl protecting group on the threonine side chain is stable to the repeated TFA treatments used for Boc deprotection and is typically removed during the final cleavage of the peptide from the resin with a strong acid like hydrofluoric acid (HF).[5][7]
Quantitative Data Comparison: Manual vs. Automated Synthesis
The choice between manual and automated SPPS often depends on factors such as scale, throughput, and available resources. The following table summarizes typical quantitative data for the synthesis of a model decapeptide containing a Boc-Thr(Bzl)-OH residue, comparing the outcomes of manual versus automated methods.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations |
| Synthesis Time (per peptide) | Longer (several hours to days)[8] | Shorter (a few hours)[8] | Automation significantly reduces hands-on time. |
| Crude Purity | Generally 60-80%[9] | Generally 70-90%[9] | Automated systems offer more consistent and efficient washing, leading to higher purity.[9] |
| Overall Yield | Dependent on operator skill | Generally higher and more reproducible[9] | Automation minimizes manual losses and ensures consistent reaction conditions.[9] |
| Coupling Efficiency | Variable, requires monitoring (e.g., Kaiser test) | Consistently high (>99%)[9] | Automated systems use optimized pre-programmed protocols. |
| Reagent Consumption | Can be optimized for minimal excess | Often uses standardized excess | Manual methods allow for more precise reagent use, potentially reducing waste.[9] |
| Reproducibility | Operator-dependent, lower[8] | High[8] | Automation eliminates variability between runs and operators.[8] |
| Flexibility & Optimization | High, allows for on-the-fly adjustments[8] | Moderate, dependent on the synthesizer[8] | Manual synthesis is ideal for process development and troubleshooting. |
| Initial Cost | Low | High | Automated synthesizers represent a significant capital investment.[8] |
Experimental Protocols
The following are detailed protocols for the incorporation of Boc-Thr(Bzl)-OH into a peptide sequence using both manual and automated SPPS methods.
This protocol describes a single coupling cycle for adding Boc-Thr(Bzl)-OH to a growing peptide chain on a resin in a manual synthesis vessel.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(Bzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel with gentle agitation.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), and DMF (3x).
-
-
Neutralization:
-
Add a 10% solution of DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.[3]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Boc-Thr(Bzl)-OH Coupling:
-
In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (3 equivalents relative to the resin substitution) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.
-
-
Washing: Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
This protocol is a generalized procedure for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.
Procedure:
-
Resin Loading: Load the appropriate resin into the reaction vessel of the synthesizer.
-
Sequence Programming: Enter the desired peptide sequence into the synthesizer's software, specifying Boc-Thr(Bzl)-OH at the appropriate position.
-
Reagent Preparation: Ensure all reagent bottles (Boc-amino acids, TFA, DIEA, DIC, HOBt, DCM, DMF) are filled with fresh solutions and properly connected to the synthesizer.
-
Synthesis Initiation: Start the automated synthesis program. The synthesizer will perform the following steps for each cycle, including the Boc-Thr(Bzl)-OH coupling:
-
Washing: The resin is washed with DCM and DMF.
-
Deprotection: The synthesizer delivers the TFA/DCM solution to the reaction vessel for the specified time.
-
Washing: The resin is washed to remove TFA and byproducts.
-
Neutralization: The DIEA solution is delivered to neutralize the resin.
-
Washing: The resin is washed to remove excess base.
-
Coupling: The synthesizer delivers the pre-activated Boc-Thr(Bzl)-OH solution to the reaction vessel and allows it to react for the programmed time.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
-
Final Cleavage and Deprotection: Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer. The peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on threonine) are removed by treatment with a strong acid such as HF.[1]
Mandatory Visualizations
References
Application Notes and Protocols for Monitoring the Completion of Boc-Thr-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) chemistry, the complete coupling of each amino acid is critical to prevent the formation of deletion sequences and ensure the synthesis of the target peptide with high purity.[1][2] The incorporation of Boc-Thr-OH, a sterically hindered amino acid, can sometimes present challenges, making diligent monitoring of the coupling reaction's completion essential.
These application notes provide detailed protocols for the most common qualitative and quantitative methods used to monitor the acylation of the N-terminal amine of the growing peptide chain on the solid support after coupling with this compound. The primary methods covered are the qualitative Kaiser and TNBS colorimetric tests and quantitative analysis by High-Performance Liquid Chromatography (HPLC).
Qualitative Monitoring Techniques
Qualitative colorimetric tests offer a rapid and straightforward assessment of the presence of unreacted primary amines on the peptide-resin.[1] A negative result in these tests is indicative of a complete coupling reaction.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting primary amines.[3][4] A positive result, characterized by an intense blue color, indicates the presence of free amino groups, signifying an incomplete coupling reaction.[3][5] Conversely, a negative result (colorless or yellow) suggests the successful acylation of the N-terminal amine.[5][6] It is important to note that the Kaiser test is not reliable for secondary amines, such as proline.[3][4]
The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test
The TNBS test is another sensitive method for the detection of primary amines.[7] In this test, resin beads with free primary amines will turn orange to red.[1][7] This test can be particularly useful for sequences prone to aggregation, where observing the color of the beads under a microscope is recommended.[7]
Quantitative Monitoring Technique
For a more precise determination of coupling efficiency, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][8] This technique allows for the quantification of the unreacted peptide-resin starting material and the newly formed, elongated peptide.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for monitoring a coupling reaction and the decision-making process based on the test outcomes.
Caption: General workflow for monitoring a single coupling cycle in Boc-SPPS.
Caption: Simplified reaction pathway for the Kaiser test.
Data Presentation: Summary of Monitoring Techniques
| Technique | Principle | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Time | Type |
| Kaiser Test | Ninhydrin reacts with primary amines to form a blue chromophore (Ruhemann's purple).[5] | Intense blue color of beads and/or solution.[3] | Colorless to yellow beads and solution.[5][7] | ~5-10 min | Qualitative |
| TNBS Test | TNBS reacts with primary amines to form a colored trinitrophenyl derivative.[9] | Orange to red beads.[1][7] | Colorless to yellow beads.[1] | ~5 min | Qualitative |
| HPLC | Chromatographic separation of the peptide products based on hydrophobicity.[8] | Presence of a peak corresponding to the uncoupled peptide starting material. | Disappearance of the starting material peak and appearance of a single major product peak. | ~20-30 min | Quantitative |
Experimental Protocols
Protocol 1: The Kaiser Test
Reagents:
-
Reagent A: 16.5 mg of KCN diluted in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[3]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[3]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[3]
Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Procedure:
-
Collect a small sample of peptide-resin (10-15 beads) in a small test tube.[3][5]
-
Wash the resin beads thoroughly with a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to remove any residual reagents, and decant the solvent.[5]
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[3]
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.[5]
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and beads | Failed coupling | Check reagents and recouple.[3] |
| Light blue solution, dark blue beads | Incomplete coupling | Recouple.[3] |
| Dark blue solution, colorless beads | Nearly complete coupling | Extend coupling time or cap.[3] |
| Colorless or faint yellow solution and beads | Complete coupling | Proceed with synthesis.[3] |
Protocol 2: The TNBS Test
Reagent:
-
A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in DMF.
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a test tube.
-
Wash the beads thoroughly with DMF.
-
Add a few drops of the TNBS solution.
-
Let the sample stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe their color, preferably under a microscope.[7]
Interpretation of Results:
| Observation | Interpretation |
| Orange to red beads | Incomplete coupling[1] |
| Colorless to yellow beads | Complete coupling[1] |
Protocol 3: HPLC Analysis
Sample Preparation:
-
Take a small, accurately weighed sample of the dried peptide-resin (1-5 mg).
-
Cleave the peptide from the resin sample using a strong acid cocktail (e.g., 95% Trifluoroacetic Acid (TFA) with appropriate scavengers).[6]
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the peptide pellet in a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/TFA, 5% Acetonitrile (B52724)/TFA).[8]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[8]
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size).[8][10] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water.[8][10] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[8][10] |
| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.[10] |
| Flow Rate | 1.0 mL/min.[10] |
| Detection | UV absorbance at 214 nm or 220 nm.[10] |
Data Analysis:
Monitor the chromatograms for the decrease in the peak area of the starting material (uncoupled peptide) and the increase in the peak area of the desired product. The reaction is considered complete when the peak corresponding to the starting material is no longer detectable.[10] The purity of the peptide can be estimated by dividing the area of the main product peak by the total area of all peaks.[8]
Troubleshooting
If qualitative tests remain positive after a standard coupling time, or if HPLC analysis shows significant amounts of unreacted starting material, consider the following actions:
-
Recoupling: Repeat the coupling step with fresh reagents. A smaller excess of reagents may be sufficient for the second coupling.[7]
-
Change Coupling Conditions: If a second coupling is unsuccessful, consider changing the solvent (e.g., DMF/DCM 1:1), using a more potent coupling reagent (e.g., HATU instead of HBTU), or changing the additive (e.g., HOAt instead of HOBt).[7]
-
Capping: If a small amount of unreacted amine remains, it can be capped by acylation with a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences in subsequent steps.[7]
By employing these monitoring techniques, researchers can ensure the high fidelity of their solid-phase peptide synthesis and obtain the desired peptide product with high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Boc-Thr-OH in the Synthesis of Peptides with Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are crucial for the regulation of protein function, localization, and interaction with other molecules. Among the various amino acids susceptible to PTMs, threonine plays a pivotal role in cellular signaling through phosphorylation and glycosylation. The chemical synthesis of peptides bearing these modifications is an indispensable tool for studying their biological functions. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, a robust and well-established method, offers a reliable approach for the synthesis of such modified peptides. This document provides detailed application notes and protocols for the use of Boc-Thr-OH and its derivatives in the synthesis of peptides with post-translational modifications, focusing on phosphorylation and O-glycosylation.
Boc-SPPS Strategy for Modified Peptides
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy relies on the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. Permanent protecting groups for amino acid side chains are typically benzyl-based and are removed during the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF)[1][2]. This graded acid lability is a key feature of the Boc-SPPS strategy[3]. While Fmoc chemistry is often favored for its milder deprotection conditions, the Boc strategy remains highly valuable for the synthesis of complex peptides, including those prone to aggregation, as the repeated acid treatments can help disrupt secondary structures[1].
Synthesis of Phosphopeptides using Boc-Thr(PO(OBzl)₂)-OH
Phosphorylation of threonine residues is a key event in many signal transduction pathways, regulating the activity of numerous proteins[4][5]. The synthesis of phosphopeptides provides crucial tools for studying these pathways. In Boc-SPPS, a common building block for incorporating phosphothreonine is Boc-Thr(PO(OBzl)₂)-OH, where the phosphate (B84403) group is protected by two benzyl (B1604629) groups.
Quantitative Data Summary
| Parameter | Boc-Thr(PO(OBzl)₂) -OH | Standard Boc-Amino Acids | Notes |
| Coupling Reagent | HBTU/HOBt, BOP | HBTU/HOBt, DCC/HOBt | Stronger coupling reagents are recommended for the sterically hindered phosphothreonine derivative. |
| Coupling Time | 2 - 4 hours | 1 - 2 hours | Extended coupling times may be necessary to ensure complete reaction[6]. |
| Coupling Efficiency | >98% (estimated) | >99% | While specific quantitative data is sparse, qualitative reports suggest slightly lower but still high efficiency with optimized conditions[6][7]. |
| Deprotection | 50% TFA in DCM | 50% TFA in DCM | Standard Boc deprotection conditions are used. |
| Final Cleavage | Anhydrous HF | Anhydrous HF | Strong acid is required to remove the benzyl protecting groups from the phosphate and other side chains[1]. |
| Overall Yield | Good to High | High | Dependent on peptide sequence and length. |
| Purity | High | High | Requires careful purification by RP-HPLC. |
Experimental Protocol: Boc-SPPS of a Phosphopeptide
This protocol outlines the manual synthesis of a phosphothreonine-containing peptide on a 0.25 mmol scale using Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell 0.5 g of Merrifield resin (0.5 mmol/g substitution) in dichloromethane (B109758) (DCM) for 1 hour in a reaction vessel[1].
-
Prepare the cesium salt of the C-terminal Boc-amino acid (e.g., Boc-Gly-OH) by reacting it with cesium carbonate[1].
-
Add the Boc-amino acid cesium salt (4 equivalents) to the swollen resin in N,N-dimethylformamide (DMF) and heat at 50°C for 16-24 hours[1].
-
Wash the resin with DMF, DMF/water (1:1), DMF, and DCM, then dry under vacuum.
2. Peptide Chain Elongation (Cyclical Protocol):
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes. Wash with DCM (3x)[1][8].
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes (2x). Wash with DCM (3x)[1].
-
Coupling (Standard Amino Acid): Dissolve the next Boc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and add the solution to the resin. Agitate for 2 hours. Monitor completion with the Kaiser test[1].
-
Coupling (Boc-Thr(PO(OBzl)₂)-OH): Dissolve Boc-Thr(PO(OBzl)₂)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and add the solution to the resin. Agitate for 2-4 hours. A double coupling may be necessary for difficult sequences.
-
Wash with DMF (3x) and DCM (3x) after each coupling step.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
3. Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger such as anisole (B1667542) (1 mL)[1].
-
Cool the apparatus to -5°C and condense anhydrous HF (10 mL).
-
Stir the mixture at 0°C for 1.5 hours[1].
-
Evaporate the HF under a stream of nitrogen.
-
Triturate the residue with cold diethyl ether and collect the crude peptide by filtration.
4. Purification and Characterization:
-
Purify the crude phosphopeptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA[9].
-
Characterize the purified phosphopeptide by analytical RP-HPLC, mass spectrometry (e.g., ESI-MS or MALDI-TOF)[1][4][10][11], and, if necessary, NMR spectroscopy[5][12].
Threonine Phosphorylation Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway, a key cascade involving threonine phosphorylation.
Synthesis of Glycopeptides using Boc-Thr(Ac₃-α-D-GalNAc)-OH
O-glycosylation, the attachment of a sugar moiety to the hydroxyl group of threonine, is another critical PTM involved in processes like cell-cell recognition and protein stability[13]. The synthesis of O-glycopeptides can be achieved using glycosylated amino acid building blocks, such as Boc-Thr(Ac₃-α-D-GalNAc)-OH, where the sugar hydroxyl groups are protected with acetyl groups.
Quantitative Data Summary
| Parameter | Boc-Thr(Ac₃-α-D-GalNAc)-OH | Standard Boc-Amino Acids | Notes |
| Coupling Reagent | HBTU/HOBt, HATU | HBTU/HOBt, DCC/HOBt | More potent coupling reagents are often required for the bulky glycosylated amino acid[14]. |
| Coupling Time | 2 - 6 hours | 1 - 2 hours | Longer coupling times and/or double coupling may be necessary to achieve high efficiency. |
| Coupling Efficiency | >95% (estimated) | >99% | Efficiency can be sequence-dependent and influenced by the steric hindrance of the glycan. |
| Sugar Deprotection | Hydrazine (B178648) or Sodium Methoxide (B1231860) | N/A | Acetyl groups on the sugar are typically removed on-resin prior to final cleavage[1]. |
| Final Cleavage | Anhydrous HF | Anhydrous HF | The glycosidic bond is generally stable to HF cleavage[15]. |
| Overall Yield | Moderate to Good | High | Can be lower than standard peptide synthesis due to the additional deprotection step and potentially lower coupling yields. |
| Purity | Good to High | High | Requires careful purification, often involving multiple HPLC steps. |
Experimental Protocol: Boc-SPPS of a Glycopeptide
This protocol describes the manual synthesis of an O-linked glycopeptide.
1. Resin Preparation and Peptide Elongation:
-
Follow steps 1 and 2 as described in the phosphopeptide protocol to assemble the peptide chain up to the point of incorporating the glycosylated threonine.
2. Incorporation of Glycosylated Threonine:
-
Coupling: Dissolve Boc-Thr(Ac₃-α-D-GalNAc)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and add the solution to the resin. Agitate for 4-6 hours. Monitor for completion using the Kaiser test. If the test is positive, a second coupling is recommended.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Continue with the elongation of the peptide chain as per the standard protocol.
3. On-Resin Deacetylation of the Sugar:
-
Once the peptide synthesis is complete, swell the glycopeptide-resin in DMF[1].
-
Treat the resin with a solution of 5% hydrazine monohydrate in DMF for 3 hours at room temperature[1]. Alternatively, a solution of sodium methoxide in methanol (B129727) can be used[16].
-
Wash the resin thoroughly with DMF and DCM.
4. Final Cleavage and Deprotection:
-
Follow step 3 of the phosphopeptide protocol for the final HF cleavage.
5. Purification and Characterization:
-
Purify the crude glycopeptide by preparative RP-HPLC. Due to the hydrophilic nature of the glycan, a shallower gradient may be required. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a useful orthogonal purification technique[9][17].
-
Characterize the purified glycopeptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS with CID or ETD fragmentation to analyze both the peptide sequence and the glycan structure)[3][18][19][20][21].
Mucin-Type O-Glycosylation Pathway
Caption: The initial steps of the mucin-type O-glycosylation pathway, a common form of threonine glycosylation.
Experimental Workflows
General Boc-SPPS Workflow
Caption: A generalized workflow for Boc solid-phase peptide synthesis (SPPS).
Conclusion
The Boc-SPPS strategy remains a powerful and relevant method for the synthesis of peptides containing post-translational modifications. The use of appropriately protected this compound derivatives, such as Boc-Thr(PO(OBzl)₂)-OH and Boc-Thr(Ac₃-α-D-GalNAc)-OH, allows for the successful incorporation of phosphothreonine and O-glycans into synthetic peptides. While the synthesis of modified peptides can be more challenging than that of their unmodified counterparts, careful selection of coupling reagents, optimized reaction conditions, and robust purification strategies enable the production of high-purity peptides for biological studies. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers embarking on the synthesis of these important biomolecules.
References
- 1. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 2. peptide.com [peptide.com]
- 3. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Enrichment and Characterization of Phosphopeptides by Immobilized Metal Affinity Chromatography (IMAC) and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. A 2D NMR method to study peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic methods of glycopeptide assembly, and biological analysis of glycopeptide products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 8. Mucin-type O-Glycosylation during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Methods to Study the Dynamics of SH2 Domain-Phosphopeptide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Intact glycopeptide characterization using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MS-Based Glycomics and Glycoproteomics Methods Enabling Isomeric Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in LC-MS Glycopeptide Characterization [thermofisher.com]
- 21. Glycopeptide analysis by mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-L-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. This technique is particularly advantageous for large-scale synthesis, the preparation of short to medium-sized peptides, and for sequences that may present challenges in solid-phase synthesis, such as aggregation. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in solution-phase synthesis. This document provides detailed application notes and protocols for the use of Boc-L-Threonine (Boc-Thr-OH) in solution-phase peptide synthesis. Due to the reactive hydroxyl group in the threonine side chain, the use of a side-chain protected derivative, N-α-t-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), is strongly recommended to prevent side reactions and ensure high purity of the final peptide.
Data Presentation
Physicochemical Properties of Boc-Thr(Bzl)-OH
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 108-112 °C |
| Optical Rotation ([α]²⁰/D) | +14.5 to +16.5° (c=1 in methanol) |
| Solubility | Soluble in dichloromethane (B109758) (DCM), dimethylformamide (DMF), and methanol |
| Storage | 2-8 °C |
Representative Coupling Efficiency of Boc-Thr(Bzl)-OH in Solution-Phase Synthesis
The efficiency of the coupling reaction is critical for the overall success of the peptide synthesis. The following table summarizes typical yields and purities for the coupling of Boc-Thr(Bzl)-OH with a representative amino acid ester using various common coupling reagents in solution.
Note: The following data represents typical expected yields and purities based on general knowledge of solution-phase peptide synthesis. Specific results may vary depending on the specific amino acid ester, solvent, and reaction conditions.
| Coupling Partner (H-Xaa-OR) | Coupling Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| H-Gly-OMe | DCC/HOBt | DCM | 85 - 95 | >95 |
| H-Gly-OMe | HBTU/DIPEA | DMF | 90 - 98 | >97 |
| H-Gly-OMe | EDC·HCl/HOBt | DCM/DMF | 88 - 96 | >96 |
| H-Ala-OEt | PyBOP/DIPEA | DMF | 90 - 97 | >97 |
Experimental Protocols
Protocol 1: Coupling of Boc-Thr(Bzl)-OH with an Amino Acid Ester using DCC/HOBt
This protocol describes the coupling of Boc-Thr(Bzl)-OH to the free amine of an amino acid ester.
Materials:
-
Boc-Thr(Bzl)-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (if needed for solubility)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.05 eq.) dropwise and stir the mixture at 0 °C for 20-30 minutes.
-
-
Activation of Boc-Thr(Bzl)-OH:
-
In a separate flask, dissolve Boc-Thr(Bzl)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM to the Boc-Thr(Bzl)-OH solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
To the activated Boc-Thr(Bzl)-OH mixture, add the neutralized amino acid ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to allow for the next coupling step.
Materials:
-
Boc-protected peptide (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add an equal volume of TFA to the solution (e.g., 1:1 v/v TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
-
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the resulting oily residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.
-
Collect the precipitated peptide trifluoroacetate (B77799) salt by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting product can be used directly in the next coupling step after neutralization.
-
Protocol 3: Purification of the Final Peptide by RP-HPLC
After synthesis and final deprotection, the crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1-5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered peptide solution.
-
Run a linear gradient to elute the peptide. A typical gradient is from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Monitor the absorbance at 214 nm or 220 nm.
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis and Pooling:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.
-
Mandatory Visualizations
Experimental Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for the synthesis of a dipeptide using Boc-Thr(Bzl)-OH.
Logical Flow of Boc-SPPS Cycle
Caption: Logical flow of a typical Boc-based solution-phase peptide synthesis cycle.
Representative Signaling Pathway of a Threonine-Containing Bioactive Peptide
Many bioactive peptides, including those containing threonine, exert their effects by binding to cell surface receptors and initiating intracellular signaling cascades. For instance, a synthetic threonine-containing peptide agonist for a G-protein coupled receptor (GPCR) could initiate a signaling pathway leading to a cellular response.
Caption: A representative GPCR signaling pathway activated by a threonine-containing peptide.
Preparing Peptide Amides Using Boc Chemistry and MBHA Resin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a robust and well-established methodology for the synthesis of peptides. For the preparation of C-terminal peptide amides, a frequently encountered functional group in biologically active peptides, the 4-Methylbenzhydrylamine (MBHA) resin is a widely used solid support.[1][2] The MBHA resin linker is designed to be stable to the mildly acidic conditions required for the repetitive cleavage of the Nα-Boc group, yet allows for the release of the peptide as a C-terminal amide upon treatment with strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).[2][3]
This application note provides a comprehensive guide to the synthesis of peptide amides on MBHA resin using Boc chemistry. It details the experimental workflow, provides step-by-step protocols for each stage of the synthesis, and presents quantitative data in a clear, tabular format for easy reference.
Core Principles
The Boc-SPPS of peptide amides on MBHA resin follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step. The fundamental principle lies in the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (typically benzyl-based), as well as the peptide-resin linkage.[4]
A high-level overview of the cyclical workflow in Boc-SPPS is illustrated below.
Caption: High-level overview of the Boc-SPPS workflow for peptide amides.
The synthesis cycle, which is repeated for each amino acid to be incorporated, involves three key steps:
-
Boc Deprotection: Removal of the Nα-Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6]
-
Neutralization: Neutralization of the resulting N-terminal ammonium (B1175870) salt to the free amine using a hindered organic base.[5][6]
-
Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Boc-amino acid and reacting it with the free N-terminal amine of the growing peptide chain.[2][5]
The chemical transformations within a single Boc-SPPS cycle are depicted in the following diagram.
Caption: Chemical transformations within a single Boc-SPPS cycle.
Data Presentation
Table 1: Resin and Synthesis Parameters
| Parameter | Value | Notes |
| Resin Type | 4-Methylbenzhydrylamine (MBHA) | Specifically for C-terminal peptide amides. |
| Resin Substitution | 0.5 - 1.0 mmol/g | A lower substitution may be beneficial for longer or more complex peptides.[2] |
| Boc-Amino Acid Excess | 2 - 4 equivalents | A molar excess is used to drive the coupling reaction to completion. |
| Coupling Reagent Excess | 2 - 4 equivalents | Stoichiometric with the amino acid. |
| Deprotection Time | 25 - 30 minutes | A two-step process with a pre-wash and a longer deprotection step is common.[6] |
| Coupling Time | 30 - 120 minutes | Highly dependent on the coupling reagents and the specific amino acids being coupled. |
| Single Cycle Efficiency | >99% | High per-cycle efficiency is necessary for the synthesis of long peptides. |
| Overall Yield (crude) | 50 - 80% | Highly sequence-dependent and influenced by aggregation and other side reactions. |
Table 2: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Activation | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | In situ formation of HOBt active ester | Cost-effective, low racemization with HOBt.[7] | Slower reaction times compared to onium salts. Formation of insoluble dicyclohexylurea (DCU) byproduct if DCC is used.[8] |
| HBTU/DIEA | Aminium Salt | Pre-activation or in situ formation of HOBt active ester | Fast reaction times, high coupling efficiency.[7][9] | Can cause guanidinylation of the free N-terminus. |
| BOP/DIEA | Phosphonium Salt | In situ formation of HOBt active ester | High coupling efficiency, particularly for hindered couplings.[8] | Forms carcinogenic byproduct HMPA.[8] |
| HATU/DIEA | Aminium Salt | Pre-activation or in situ formation of HOAt active ester | Very high reactivity, excellent for difficult sequences, low racemization.[6][10] | Higher cost compared to HBTU. |
Table 3: HF Cleavage Cocktails for Peptides from MBHA Resin
| Cocktail Composition (v/v) | Target Residues | Purpose of Scavengers | Cleavage Conditions |
| HF:Anisole (B1667542) (9:1) | Peptides without sensitive residues | Anisole scavenges benzyl (B1604629) and t-butyl cations.[11] | 0-5 °C, 1-2 hours |
| HF:p-Cresol (9:1) | General purpose, protects Tyr | p-Cresol is a general scavenger, particularly effective for protecting Tyrosine.[12] | 0-5 °C, 1-2 hours |
| HF:DMS:p-Cresol (25:65:10) (Low HF) | Arg(Tos), sensitive peptides | DMS reduces the acidity of HF, promoting an SN2 deprotection mechanism and minimizing side reactions.[11][13] | 0 °C, 2 hours (Low HF) followed by High HF step. |
| HF:Anisole:DMS:p-Thiocresol (10:1:1:0.2) | Cys-containing peptides | p-Thiocresol protects the Cysteine side chain from modification.[11] | 0-5 °C, 1-2 hours |
| HF:Anisole:EDT (with Trp(For)) | Trp-containing peptides | Ethanedithiol (EDT) is used to scavenge cations and can aid in the removal of the formyl protecting group from Tryptophan.[13] | 0-5 °C, 1-2 hours |
Experimental Protocols
CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. All HF cleavage procedures must be performed in a specialized, dedicated HF apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of MBHA resin (0.5-1.0 mmol/g substitution) in a reaction vessel.[14]
-
Add dichloromethane (B109758) (DCM) to swell the resin. Allow to swell for 1-2 hours with occasional agitation.
-
Drain the DCM and wash the resin three times with DCM to remove any impurities.
-
If the resin is supplied as the HCl salt, it must be neutralized before coupling the first amino acid. Suspend the resin in a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.[1]
-
Wash the resin three times with DCM and then three times with N,N-dimethylformamide (DMF).
Protocol 2: Boc-SPPS Cycle
The following steps are repeated for each amino acid to be incorporated into the peptide sequence.
2.1 Boc Deprotection
-
Wash the peptide-resin twice with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[6]
-
Drain the deprotection solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[2][6]
-
Drain the deprotection solution and wash the resin five times with DCM.
-
Wash the resin twice with isopropanol (B130326) (IPA).[2]
2.2 Neutralization
-
Wash the peptide-resin three times with DCM.
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[14]
-
Repeat the neutralization step one more time.
-
Wash the resin five times with DCM.
2.3 Coupling (HBTU/DIEA Protocol)
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to the resin substitution) and HBTU (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution to begin pre-activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may need to be extended.[6]
-
Monitor the reaction for completion using the Ninhydrin (B49086) (Kaiser) test.[5][15]
2.4 Ninhydrin (Kaiser) Test for Reaction Monitoring
-
Take a small sample of resin beads (a few milligrams) and wash them thoroughly with DCM and then ethanol.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% (v/v) 0.001 M aqueous KCN in pyridine.
-
-
Heat the sample at 100°C for 5 minutes.[5]
-
Observe the color of the beads and the solution:
-
Blue/Purple: Incomplete coupling (free primary amines are present). Recouple the amino acid.
-
Yellow/Colorless: Complete coupling. Proceed to the next deprotection step.
-
Protocol 3: Final Cleavage and Deprotection (Standard HF Cleavage)
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and methanol, then dry under high vacuum for at least 4 hours.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail (see Table 3). For a standard cleavage, add anisole (1 mL per gram of resin).[13]
-
Cool the reaction vessel to -5 to 0°C in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[6][16]
-
Stir the mixture at 0°C for 1-2 hours.[5]
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.[6]
-
Filter the precipitate and wash several times with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
Protocol 4: Crude Peptide Purification
-
Dissolve the crude peptide in a minimal amount of an appropriate solvent (e.g., aqueous acetic acid or a solution containing 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.[17][18]
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to elute the peptide.
-
Monitor the elution profile at 210-220 nm.[18]
-
Collect fractions containing the pure peptide, pool them, and lyophilize to obtain the final peptide amide as a white powder.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[17]
Conclusion
The synthesis of peptide amides using Boc chemistry on MBHA resin is a reliable and effective method for obtaining these important biomolecules. By following the detailed protocols and considering the quantitative data presented in this application note, researchers can optimize their synthesis strategies to achieve high yields of pure peptide amides. Careful selection of coupling reagents and cleavage conditions tailored to the specific peptide sequence is crucial for success. The provided diagrams offer a clear visual representation of the workflow and chemical principles involved, further aiding in the successful implementation of this synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Threonine Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected threonine residues during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of threonine residues?
Incomplete Boc deprotection of threonine residues can stem from several factors, primarily related to the inherent properties of threonine and the reaction conditions:
-
Steric Hindrance: Threonine is a β-branched amino acid, and its bulky side chain can sterically hinder the approach of the deprotecting agent, such as trifluoroacetic acid (TFA), to the Boc-protected amine. This is particularly pronounced if the threonine residue is situated within a sterically crowded sequence of the peptide.
-
Insufficient Acid Strength or Concentration: The concentration of the acid used for deprotection may be too low to efficiently cleave the Boc group, especially in the case of sterically hindered residues like threonine.
-
Inadequate Reaction Time: The duration of the deprotection step may not be sufficient for the reaction to go to completion. Challenging sequences often require extended reaction times.
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin support is not adequately swollen, the deprotection reagent cannot efficiently access the peptide chains, leading to incomplete removal of the Boc group. Studies have shown that 100% TFA may cause less resin swelling compared to a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity.[1]
Q2: My mass spectrometry (MS) analysis shows an unexpected peak with a mass increase of +56 Da on my threonine-containing peptide. What is the likely cause?
An unexpected mass increase of +56 Da on a threonine-containing peptide following Boc deprotection is likely due to O-tert-butylation of the threonine side-chain hydroxyl group. The deprotection process generates reactive tert-butyl cations, which are powerful electrophiles.[2] These cations can be "scavenged" by nucleophilic side chains, including the hydroxyl group of threonine, leading to the formation of a tert-butyl ether.
Q3: How can I prevent O-tert-butylation of the threonine side chain during Boc deprotection?
Preventing O-tert-butylation of the threonine side chain involves mitigating the reactivity of the tert-butyl cation. This can be achieved through the following strategies:
-
Use of Scavengers: Incorporating scavengers into the deprotection cocktail is the most effective method. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the peptide's side chains, effectively trapping the cation before it can cause unwanted modifications.[2]
-
Optimization of Deprotection Conditions: Using the minimum effective concentration of TFA and the shortest possible reaction time can help reduce the formation of side products.
Q4: What are the recommended scavenger cocktails for peptides containing threonine and other sensitive residues?
The choice of scavenger cocktail depends on the overall composition of the peptide. For peptides containing threonine along with other sensitive residues like tryptophan (Trp), methionine (Met), and cysteine (Cys), a multi-component cocktail is often necessary.
| Sensitive Residue(s) | Recommended Scavenger Cocktail | Rationale |
| Threonine | Triisopropylsilane (TIS) or Triethylsilane (TES) | Effective carbocation scavengers. |
| Threonine, Tryptophan | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) or TFA/Thioanisole (B89551)/EDT | TIS and thioanisole are effective at protecting the indole (B1671886) ring of tryptophan from alkylation. 1,2-Ethanedithiol (EDT) can also prevent oxidation. |
| Threonine, Methionine, Cysteine, Tryptophan, Tyrosine | Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | A robust, general-purpose cocktail for peptides with multiple sensitive residues.[3][4] |
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the incomplete Boc deprotection of threonine residues.
Step 1: Confirming Incomplete Deprotection
Several analytical techniques can be used to confirm incomplete deprotection:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC analysis of the crude product will show a peak corresponding to the desired deprotected peptide and a later-eluting, more hydrophobic peak representing the Boc-protected peptide.[5]
-
Mass Spectrometry (MS): The mass spectrum of the crude product will show a peak for the expected molecular weight of the deprotected peptide and another peak with an additional mass of 100.12 Da, corresponding to the Boc group.
-
Kaiser Test (for SPPS): This colorimetric test detects free primary amines on the resin. A negative result (yellow beads) after the deprotection step indicates that the Boc group has not been removed.
Step 2: Identifying the Root Cause and Implementing Solutions
Once incomplete deprotection is confirmed, use the following table to identify the potential cause and implement the recommended solution.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | Increase the concentration of TFA. Common concentrations range from 50% in DCM to 100% (neat TFA).[1][6] For particularly resistant cases, consider using 4M HCl in dioxane.[7] |
| Inadequate Reaction Time | Extend the deprotection reaction time. Monitor the reaction progress by HPLC at regular intervals to determine the optimal duration. Standard times range from 30 minutes to 2 hours.[8] |
| Steric Hindrance | Employ a "double deprotection" strategy, where the deprotection step is repeated with a fresh solution of the deprotecting agent. |
| Poor Resin Swelling (SPPS) | Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM) before initiating the deprotection step. Consider using a 55% TFA/DCM mixture, which has been shown to improve resin swelling compared to 100% TFA.[1] |
| O-tert-butylation of Threonine Side Chain | Add a carbocation scavenger to the deprotection cocktail. Triisopropylsilane (TIS) or triethylsilane (TES) are effective choices. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4] |
Data Presentation
Table 1: Comparison of TFA Deprotection Conditions
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition. |
| 50% | 30 minutes - 1 hour | Room Temperature | Faster deprotection, suitable for less sensitive substrates. |
| 55% | 30 minutes | Room Temperature | Shown to yield higher purity peptides compared to 100% TFA in some cases due to better resin swelling.[1] |
| 100% (Neat TFA) | 5 - 15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products if scavengers are not used.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA. The resulting amine trifluoroacetate (B77799) salt can often be used directly in the next step or neutralized with a mild base.
Protocol 2: Monitoring Boc Deprotection by HPLC
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 280 nm.
-
-
Analysis: Inject the quenched sample onto the HPLC system. The Boc-protected starting material will have a longer retention time than the more polar deprotected product. Monitor the disappearance of the starting material peak and the appearance of the product peak to determine the reaction's progress.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection of threonine.
Caption: Mechanism of O-tert-butylation of threonine and its prevention by scavengers.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Boc-Thr-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Boc-Thr-OH during Boc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with using this compound in Boc-SPPS?
The primary side reactions involving the unprotected hydroxyl group of threonine are O-acylation and subsequent dehydration. During the coupling step, the hydroxyl group can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid, leading to the formation of an ester linkage (O-acylation). This O-acylated intermediate can then undergo β-elimination, resulting in a dehydroamino acid residue, which is a dehydration product.[1] Another potential side reaction is O-trifluoroacetylation, where the threonine hydroxyl group is esterified by trifluoroacetic acid (TFA) during the final cleavage step, especially under anhydrous conditions.
Q2: How can I detect these side reactions in my crude peptide?
The most effective methods for detecting these side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Dehydration: In the mass spectrum, dehydration of a threonine residue will result in a mass loss of 18 Da from the expected molecular weight of the target peptide.[1]
-
O-acylation: This will lead to an increase in mass corresponding to the acylating group.
-
O-trifluoroacetylation: This modification will result in a mass increase of 96 Da.
HPLC can be used to separate these side products from the desired peptide, allowing for quantification based on peak area.
Q3: What is the most effective way to prevent side reactions with threonine in Boc-SPPS?
The most common and effective strategy is to use a threonine derivative with the side-chain hydroxyl group protected.[2] In Boc-SPPS, the standard choice is N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH). The benzyl (B1604629) ether protecting group is stable to the moderately acidic conditions used for Nα-Boc deprotection (e.g., 50% TFA in DCM) but is removed during the final, strong acid cleavage step (e.g., anhydrous HF or TFMSA).[2][3]
Q4: Can the choice of coupling reagent affect the extent of these side reactions?
Yes, the choice of coupling reagent and the activation time can influence the level of side reactions. For sterically hindered couplings, more powerful reagents like HBTU or HATU are often used. However, prolonged pre-activation times can sometimes increase the formation of side products. For difficult sequences, employing in situ neutralization protocols can improve coupling efficiency and potentially reduce the window for side reactions to occur by minimizing the time the deprotected amine is exposed.[4][5]
Q5: Why are scavengers important during the final cleavage of threonine-containing peptides?
During the final cleavage with strong acids like HF or TFMSA, protective groups are removed, generating reactive carbocations (e.g., benzyl cations from Boc-Thr(Bzl)-OH).[6] These carbocations can alkylate sensitive residues like tryptophan, methionine, and tyrosine. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying the desired peptide.
Troubleshooting Guides
Issue 1: Mass spectrometry analysis of my crude peptide shows a significant peak with a mass loss of 18 Da.
-
Likely Cause: This indicates dehydration of a threonine (or serine) residue. This occurs when the unprotected hydroxyl group is O-acylated during coupling, followed by β-elimination.[1]
-
Troubleshooting Steps:
-
Verify Amino Acid Used: Confirm that you intended to use unprotected this compound.
-
Employ Side-Chain Protection: For future syntheses, use Boc-Thr(Bzl)-OH to block the hydroxyl group and prevent O-acylation.[2]
-
Optimize Coupling Conditions: If using unprotected this compound is unavoidable, try to minimize the side reaction by:
-
Issue 2: My final peptide has low purity with multiple unidentified peaks after cleavage.
-
Likely Cause: Low purity can result from various issues, including incomplete reactions (deletion sequences) or side reactions. If your peptide contains threonine, O-acylation and dehydration are potential culprits. During cleavage, O-trifluoroacetylation could also occur.
-
Troubleshooting Steps:
-
Analyze by Mass Spectrometry: This is the most critical step. Determine the masses of the major impurities to diagnose the problem. Look for masses corresponding to your target peptide, deletion sequences, and modifications such as dehydration (-18 Da) or trifluoroacetylation (+96 Da).
-
Review Synthesis Protocol:
-
Check that the correct equivalents of reagents were used.
-
Ensure that washing steps were sufficient to remove unreacted reagents.
-
-
Review Cleavage Protocol:
-
If a +96 Da peak is observed, this suggests O-trifluoroacetylation. Ensure that your cleavage cocktail contains a small amount of water (e.g., 5%) to suppress this side reaction.
-
Confirm that an appropriate scavenger cocktail was used to prevent alkylation of other sensitive residues.[6]
-
-
Implement Side-Chain Protection: The most robust solution for preventing threonine-related side reactions is to use Boc-Thr(Bzl)-OH in your synthesis.[2]
-
Data Presentation
The following table provides representative data on the impact of side-chain protection and optimized protocols on the purity of a model threonine-containing peptide synthesized using Boc-SPPS.
| Synthesis Strategy | Coupling Conditions | Cleavage Cocktail | Desired Peptide Purity (%) | Dehydrated Impurity (%) | Other Impurities (%) |
| Unprotected this compound | Standard DCC/HOBt | HF/Anisole (B1667542) | ~70-80 | ~15-25 | ~5 |
| Protected Boc-Thr(Bzl)-OH | Standard DCC/HOBt | HF/Anisole | >95 | <1 | ~4 |
| Unprotected this compound | In situ Neutralization (HBTU) | TFMSA/TFA/m-cresol | ~80-85 | ~10-15 | ~5 |
| Protected Boc-Thr(Bzl)-OH | In situ Neutralization (HBTU) | TFMSA/TFA/m-cresol | >98 | <1 | ~1 |
Note: These are representative values. Actual yields and purity depend on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling Cycle (with Boc-Thr(Bzl)-OH)
This protocol outlines a single cycle for adding Boc-Thr(Bzl)-OH to the growing peptide chain on a solid support (e.g., Merrifield resin).
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for at least 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), isopropanol (B130326) (2 times), and DCM (3-5 times).
-
Neutralization: Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3-5 times).
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.
-
Add DIC (3-4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The completion of the coupling can be monitored with a Kaiser test.
Protocol 2: "Low-High" HF Cleavage for Threonine-Containing Peptides
This protocol is designed to minimize side reactions during the final cleavage of a peptide synthesized with Boc-Thr(Bzl)-OH.
-
Pre-Cleavage Preparation:
-
Dry the peptide-resin under vacuum.
-
Place the dried resin in an HF-resistant reaction vessel.
-
-
Low HF Step (SN2 Conditions):
-
Add a scavenger mixture of p-cresol (B1678582) and dimethyl sulfide (B99878) (DMS) to the resin.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a mixture of HF/DMS (e.g., 25:75 v/v) into the vessel.
-
Stir the mixture at 0°C for 2-4 hours.
-
Evaporate the HF and DMS under vacuum.
-
-
High HF Step (SN1 Conditions):
-
To the resin from the low HF step, add a scavenger such as anisole or p-cresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill neat anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Triturate the resin with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide extensively with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Mandatory Visualizations
Caption: Mechanism of threonine dehydration side reaction in SPPS.
Caption: Troubleshooting workflow for dehydration of threonine.
References
preventing O-acylation of the threonine side chain during coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive guidance on preventing the O-acylation of the threonine side chain during peptide coupling, a common side reaction in peptide synthesis.
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to threonine O-acylation during your experiments.
Problem: Mass spectrometry (MS) analysis of the crude peptide shows a significant side product with a mass corresponding to the desired peptide plus the mass of the acylating amino acid minus water.
This observation is a strong indicator of O-acylation of the threonine side chain. The hydroxyl group of an unprotected or inadequately protected threonine residue can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid, leading to the formation of an ester linkage.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Unprotected Threonine Side Chain | The most effective way to prevent O-acylation is to use a threonine residue with a protected side-chain hydroxyl group. For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Thr(tBu)-OH is the standard and most robust choice. The tert-butyl (tBu) group is stable to the basic conditions of Fmoc removal (e.g., piperidine) but is readily cleaved during the final acidic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[1][2][3][4][5] |
| Slow Coupling Kinetics | If the desired N-acylation is slow, the competing O-acylation side reaction can become more prominent, especially with sterically hindered amino acids.[1] To mitigate this, consider using a more potent coupling reagent to accelerate the rate of peptide bond formation. Reagents like HATU or HCTU are known for their high reactivity and can be beneficial in such cases.[1][6] |
| Inappropriate Coupling Reagent | The choice of coupling reagent can influence the extent of O-acylation. While highly reactive reagents can be advantageous, optimizing the coupling conditions is crucial. For sequences prone to racemization or other side reactions, a carbodiimide-based activation with an additive like OxymaPure® (e.g., DIC/Oxyma) can be a milder and effective alternative.[6] |
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of threonine and why is it a problem in peptide synthesis?
A1: O-acylation is an undesirable side reaction where the hydroxyl group (-OH) of the threonine side chain is acylated by the activated carboxyl group of an incoming amino acid.[1] This leads to the formation of a branch in the peptide, resulting in a significant impurity that can be difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the synthesis.[1]
Q2: When is it necessary to protect the threonine side chain?
A2: While it may be possible to synthesize very short peptides without side-chain protection, it is highly recommended to use a protecting group for the threonine hydroxyl function in most cases to prevent O-acylation.[1][5] For the synthesis of longer peptides or complex sequences, side-chain protection is considered mandatory to avoid the accumulation of impurities.[1]
Q3: What are the most common protecting groups for the threonine side chain in Fmoc-SPPS?
A3: The two most widely used protecting groups for the threonine side chain in Fmoc-based SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether.[2] The tBu group is the most common and robust choice for routine applications, while the more acid-labile Trt group is advantageous for the synthesis of protected peptide fragments or for sequences prone to aggregation where milder cleavage conditions are required.[2]
Q4: Can the choice of coupling reagent prevent O-acylation?
A4: Yes, the choice of coupling reagent and conditions can significantly impact the extent of O-acylation. Using a more potent coupling reagent like HATU or HBTU can accelerate the desired N-acylation, thereby outcompeting the O-acylation side reaction.[1][6] However, for sensitive sequences, milder reagents like DIC in combination with an additive such as HOBt or OxymaPure® can also be effective while minimizing other side reactions like racemization.[6][7]
Q5: Are there alternative strategies to prevent O-acylation besides side-chain protection?
A5: Yes, the use of pseudoproline dipeptides , such as Fmoc-Xaa-Thr(ΨMe,Mepro)-OH, is a highly effective strategy.[3] These dipeptides temporarily introduce a proline-like ring structure at the threonine residue, which masks both the hydroxyl group and the amide nitrogen. This not only prevents O-acylation but also disrupts interchain hydrogen bonding, which can help to prevent aggregation in difficult sequences.[3][8][9][10]
Quantitative Data Summary
The following table summarizes the performance of common coupling reagents used in Fmoc-SPPS, which can be critical in minimizing O-acylation by promoting efficient N-acylation.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency | Racemization Risk | Notes |
| HATU | Uronium/Aminium Salt | 15 - 60 min | Very High | Low | Highly reactive, very effective for difficult couplings.[6] |
| HBTU | Uronium/Aminium Salt | 20 - 60 min | High to Very High | Low | A good balance of performance and cost for routine couplings.[6] |
| HCTU | Uronium/Aminium Salt | 20 - 45 min | High to Very High | Low | More reactive than HBTU, suitable for challenging couplings.[6] |
| PyBOP | Phosphonium Salt | 30 - 60 min | High | Low | Effective for sterically demanding couplings.[6] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | Good to High | Low | Cost-effective with a low risk of guanidinylation. Slower reaction rates.[6] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 min | Good to High | Very Low | Excellent for suppressing racemization. Slower reaction rates compared to uronium reagents.[6] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle using Fmoc-Thr(tBu)-OH in Manual SPPS
This protocol outlines the standard procedure for coupling a side-chain protected threonine residue during Fmoc-based solid-phase peptide synthesis.
1. Resin Preparation:
- Start with a deprotected peptide-resin (with a free N-terminal amine).
- Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine (B6355638).
2. Amino Acid Activation:
- In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in a minimal amount of DMF.
- Add a base (e.g., DIPEA, 6 eq.) to the activation mixture and allow it to pre-activate for 1-5 minutes.
3. Coupling Reaction:
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.[3] A negative Kaiser test can be performed to confirm the completion of the coupling reaction.
4. Washing:
- Drain the coupling solution.
- Wash the resin extensively with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[3]
5. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF to prepare for the next coupling cycle.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. pubs.acs.org [pubs.acs.org]
optimizing coupling efficiency of sterically hindered Boc-Thr-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols for optimizing the coupling efficiency of the sterically hindered amino acid, Boc-Thr-OH, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging and inefficient? A1: The difficulty in coupling this compound arises primarily from significant steric hindrance. Threonine is a β-branched amino acid, and the combination of its bulky side chain with the large N-terminal Boc protecting group physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.[1][2][3] This steric bulk slows down the kinetics of amide bond formation, often leading to incomplete reactions under standard conditions.[1][3]
Q2: What are the primary side reactions to consider when coupling this compound? A2: The most common side reaction is incomplete coupling, which results in the formation of deletion sequences (peptides missing the threonine residue) in the final product.[1][2] Another potential side reaction, particularly if the side-chain hydroxyl group is unprotected, is O-acylation. This occurs when the incoming activated amino acid acylates the threonine side-chain hydroxyl group, leading to branched impurities.[4] While less common with standard urethane-protected amino acids, racemization is always a potential risk during the activation step.[2][5]
Q3: Which coupling reagents are most effective for this compound? A3: For sterically hindered amino acids like this compound, standard carbodiimide (B86325) reagents like DCC or DIC alone are often insufficient.[3] More potent uronium/aminium salt-based reagents are highly recommended.[6][7] Reagents such as HATU, HBTU, and HCTU are generally more effective and provide faster reaction rates.[3][7][8] An excellent alternative is the use of a carbodiimide like DIC in combination with an additive such as OxymaPure, which enhances coupling efficiency and suppresses racemization.[1][2]
Q4: How can I monitor the completion of a this compound coupling reaction? A4: The most common and reliable method for monitoring coupling completion in real-time during SPPS is the qualitative ninhydrin (B49086) (Kaiser) test.[1][9][10] This test detects the presence of unreacted primary amines on the resin. A positive result, indicated by blue or purple resin beads, signifies an incomplete coupling reaction, whereas a negative result (yellow or colorless beads) indicates that the coupling is complete.[2][3][10]
Troubleshooting Guide for this compound Coupling
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test after standard coupling time) | Steric Hindrance: The bulky nature of this compound is slowing the reaction kinetics.[1][3] | Perform a "Double Coupling": After the first coupling, drain the vessel and repeat the coupling step with a fresh solution of activated this compound and reagents.[1][2][3] |
| Inefficient Coupling Reagent: The chosen reagent is not potent enough to overcome the steric barrier.[2][6] | Switch to a More Potent Reagent: If using a carbodiimide alone, switch to a uronium/aminium salt like HATU, HBTU, or HCTU, or use a DIC/Oxyma combination.[1][2][3] | |
| Peptide Aggregation: The growing peptide chain is folding on the resin, blocking access to the N-terminal amine.[2][11] | Improve Solvation: Switch the reaction solvent from DMF to NMP, or add 10-20% DMSO to the DMF to disrupt secondary structures.[2][11] | |
| Low Final Yield / Presence of Deletion Sequences | Chronic Incomplete Coupling: The coupling reaction is consistently failing to go to completion at the this compound step.[1] | Optimize Reaction Conditions: Increase the equivalents of amino acid and coupling reagents (e.g., 3-4 equivalents). Extend the coupling reaction time from 1-2 hours to 4 hours or even overnight.[1] Gently increasing the temperature to 40-50°C can also improve the reaction rate.[3][9] |
| Side-Chain O-Acylation (if unprotected): The hydroxyl group of threonine is being acylated, terminating the chain.[4] | Use a Side-Chain Protected Derivative: Consider using a derivative like Boc-Thr(Bzl)-OH to prevent O-acylation, although this requires an additional final deprotection step. | |
| Difficulty Dissolving Reagents | Poor Solvent/Reagent Quality: Solvents are not anhydrous, or reagents have degraded.[1] | Use High-Purity Materials: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP. Use fresh, properly stored coupling reagents.[1] |
Comparative Analysis of Recommended Coupling Reagents
The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the performance of highly recommended reagents.
| Coupling Reagent System | Relative Efficiency | Key Advantages | Considerations |
| HATU / DIPEA | Excellent | Highly efficient for hindered couplings with rapid reaction times; often considered the first choice for difficult sequences.[7][8][9] | Based on the potentially explosive HOAt; can cause guanidinylation of the N-terminal amine if pre-activation is too long.[8] |
| HBTU / DIPEA | Very Good | A reliable, widely used, and highly efficient reagent.[7][9] | Slightly less reactive than HATU for the most challenging couplings.[9] Can also cause guanidinylation.[7] |
| HCTU / DIPEA | Very Good | Offers high reactivity comparable to HBTU/HATU but is often more cost-effective.[7][9] | Based on 6-Cl-HOBt, which is a good compromise in reactivity between HOBt and HOAt.[12] |
| DIC / OxymaPure | Good to Very Good | Excellent safety profile as OxymaPure is non-explosive; byproducts are soluble and easily washed away.[1][8][13] A robust and cost-effective method that suppresses racemization.[9] | Generally requires longer reaction times compared to uronium/aminium salts for highly hindered couplings.[1][9] |
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis (SPPS) on a 0.25 mmol scale and may require optimization based on the specific peptide sequence and resin.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for maximizing coupling efficiency for difficult, sterically hindered residues like this compound.
-
Resin Preparation: Swell the peptide-resin (containing a deprotected N-terminal amine) in peptide-grade DMF (10-15 mL per gram of resin) for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (0.75 mmol, 3 equivalents) in DMF (~5 mL). Add HATU (0.725 mmol, 2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 6 equivalents).[1][9] Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[1][9]
-
Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines.[9] If the test is positive, a second coupling may be necessary. If the test is negative, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: Efficient and Safer Coupling using DIC/OxymaPure
This protocol provides a robust and safer alternative to uronium salts, balancing efficiency with cost and safety.
-
Resin Preparation: Swell the peptide-resin as described in Step 1 of Protocol 1.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (0.75 mmol, 3 equivalents) and OxymaPure (0.75 mmol, 3 equivalents) in DMF (~5 mL).[1]
-
In-Situ Activation and Coupling: Add the amino acid/OxymaPure solution to the drained resin. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (0.75 mmol, 3 equivalents) to the resin slurry.[1] This in-situ activation method is crucial.
-
Reaction: Agitate the reaction vessel at room temperature for 3 to 6 hours.[1]
-
Monitoring and Washing: Perform a Kaiser test to check for reaction completion. Once complete, drain the solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. bachem.com [bachem.com]
minimizing racemization of Boc-Thr-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing racemization of Boc-L-Threonine (Boc-Thr-OH) during the critical carboxyl group activation step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern when activating this compound?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of the pure L-enantiomer into a mixture of both L- and D-enantiomers. In peptide synthesis, this results in the incorporation of the incorrect D-threonine diastereomer into the peptide chain. This is a critical issue as the biological activity, structure, and therapeutic efficacy of a peptide are highly dependent on its precise three-dimensional structure. Even small amounts of a diastereomeric impurity can lead to a product with reduced or altered biological function, or potential immunogenicity.
Q2: What is the primary chemical mechanism leading to the racemization of this compound during activation?
A2: The primary mechanism for racemization during the coupling of Nα-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][2] This process occurs after the carboxyl group of this compound is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone (B7731731). The proton at the α-carbon of this oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture. This deprotonation leads to a planar, achiral enolate intermediate, resulting in the loss of stereochemical information. Subsequent attack by the amine component can occur from either face of this planar intermediate, yielding both the desired L-L peptide and the undesired D-L diastereomer.[3]
Q3: Are certain coupling reagents more prone to causing racemization of this compound than others?
A3: Yes, the choice of coupling reagent is a critical factor. While urethane (B1682113) protecting groups like Boc significantly reduce the tendency for racemization compared to simple N-acyl groups, the risk is still present.[4]
-
Carbodiimides (e.g., DCC, DIC) on their own can lead to significant racemization because the O-acylisourea intermediate they form is highly reactive and prone to oxazolone formation. However, their performance is dramatically improved by the use of additives.[5]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU) and Phosphonium Salts (e.g., PyBOP) are generally preferred as they are designed to facilitate rapid coupling and can suppress racemization, especially when used correctly.[1][5] HATU is often considered more reactive than HBTU, which can lead to faster coupling and less opportunity for racemization.[5]
Q4: How do additives like HOBt, HOAt, and Oxyma work to suppress racemization?
A4: Additives are essential for minimizing racemization, particularly when using carbodiimide (B86325) coupling reagents.[1][2] When a carbodiimide activates the this compound, it forms a highly reactive O-acylisourea intermediate. An additive like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) rapidly reacts with this intermediate to form an active ester (OBt-, OAt-, or Oxyma-ester, respectively). These active esters are more stable than the O-acylisourea intermediate and are less prone to cyclizing into the racemization-prone oxazolone.[1] The amine component of the coupling reaction then reacts with this more stable active ester to form the peptide bond, preserving the stereochemical integrity of the threonine residue.
Q5: Which bases are recommended for this compound coupling to minimize racemization?
A5: The choice of base is crucial. Sterically hindered, non-nucleophilic bases are preferred to minimize the abstraction of the α-proton from the oxazolone intermediate.
-
Recommended: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used as their steric bulk makes them less likely to cause racemization.[6]
-
Use with Caution: Less hindered bases like triethylamine (B128534) (TEA) are more likely to promote racemization and should generally be avoided for sensitive couplings. The stoichiometry of the base is also critical; an excess of base can significantly increase the risk of racemization.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-Threonine diastereomer detected in the final peptide. | Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide like DIC or DCC without an additive. | Action: Always use an additive. The combination of DIC with Oxyma or HOAt is highly effective at suppressing racemization.[1][7] For difficult couplings, consider using HATU, which forms a highly reactive OAt-ester that promotes rapid amide bond formation.[5] |
| Excessive Pre-activation Time: Allowing the this compound to remain in its activated state for an extended period before adding the amine component. | Action: Minimize the pre-activation time to 1-5 minutes. Alternatively, employ an in situ activation protocol where all components (amino acid, coupling reagent, additive, and amine) are mixed together at the start of the reaction. | |
| Inappropriate Base or Excess Base: Using a non-hindered base like triethylamine (TEA) or an excess of any base. | Action: Use a sterically hindered base such as DIPEA or NMM.[6] Use the minimum amount of base required for the reaction (typically 2 equivalents for uronium/aminium reagents). | |
| High Reaction Temperature: Performing the coupling at elevated temperatures. | Action: Conduct the coupling at room temperature or below (e.g., 0 °C). Higher temperatures increase the rate of oxazolone formation and subsequent racemization. | |
| Solvent Choice: Using a highly polar aprotic solvent like DMF can sometimes increase racemization rates compared to less polar alternatives. | Action: If racemization is a persistent issue, consider switching from DMF to a less polar solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). | |
| Incomplete coupling reaction leading to deletion sequences. | Steric Hindrance: The incoming amine or the this compound itself may be sterically hindered. | Action: Switch to a more powerful coupling reagent like HATU. Consider performing a "double coupling" by repeating the coupling step with fresh reagents after the initial reaction time. |
Data Presentation
While comprehensive quantitative data for this compound is limited, the following table presents data for the racemization of Fmoc-L-Ser(tBu)-OH, a structurally similar amino acid, when coupled to L-Leu-OtBu. These results provide valuable insight into the relative performance of different coupling systems in suppressing racemization for β-hydroxy amino acids.[7]
| Coupling Reagent | Base | % D-Isomer Formation (Racemization) |
| DIC/Oxyma | - | Negligible |
| HBTU | DIPEA | Negligible |
| PyBOP | DIPEA | Negligible |
| HATU | DIPEA | Negligible |
| HATU | NMM | 1.3% |
Data adapted from a study on Fmoc-L-Ser(tBu)-OH, which serves as a useful proxy for predicting the behavior of Boc-L-Thr-OH.[7] The data highlights that most modern coupling systems are highly effective at preventing racemization for this class of amino acids, with the combination of HATU and NMM showing a slightly higher risk.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
This protocol is recommended for routine couplings where low cost and high stereochemical fidelity are desired.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
In-situ Activation and Coupling:
-
Drain the DMF from the swollen resin.
-
Add the this compound/Oxyma solution to the resin.
-
Immediately add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines if coupling to proline) to monitor reaction completion. A negative Kaiser test (yellow beads) indicates the reaction is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and then DMF (1x) to prepare for the next deprotection step.
Protocol 2: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for sterically hindered or otherwise difficult couplings where maximum efficiency and speed are required.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60 minutes.
-
Reagent Preparation (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the solution to pre-activate for no more than 2 minutes .
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
-
Reaction: Agitate the mixture for 30-90 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to monitor for reaction completion.
-
Washing: Upon completion, drain the reaction solution and wash the resin as described in Protocol 1.
Protocol 3: Analysis of Threonine Racemization by Chiral HPLC
This protocol outlines the general procedure for determining the percentage of D-threonine in a synthetic peptide after hydrolysis.
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the cleaved and dried crude peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl or the HPLC mobile phase).
-
-
Chiral HPLC Analysis (Direct Method): This method uses a chiral stationary phase (CSP) to separate the D and L enantiomers without derivatization.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A macrocyclic glycopeptide-based chiral column, such as an Astec CHIROBIOTIC® T column.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) or acetonitrile (B52724) with an aqueous buffer (e.g., water with 0.1% formic acid). The exact ratio should be optimized for best resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at 200-220 nm.
-
Quantification: Inject the hydrolyzed sample. Identify the L-Thr and D-Thr peaks by comparing their retention times to those of authentic standards. The percentage of racemization is calculated as: [% D-isomer / (% D-isomer + % L-isomer)] * 100.
-
Visualizations
Caption: Primary mechanism of racemization via oxazolone formation.
Caption: Role of additives in suppressing racemization.
Caption: Troubleshooting workflow for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. merel.si [merel.si]
- 4. Racemization of free and protein-bound amino acids in strong mineral acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility of Peptides Containing Boc-Thr-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing the tert-butyloxycarbonyl-protected threonine residue (Boc-Thr-OH).
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing this compound often exhibit poor solubility?
A1: The poor solubility of peptides containing this compound is primarily due to the hydrophobic nature of the Boc (tert-butyloxycarbonyl) protecting group. This nonpolar group increases the overall hydrophobicity of the peptide, which can lead to intermolecular aggregation and reduced solubility in aqueous solutions. While the threonine side chain itself is polar, the bulky and greasy nature of the Boc group can dominate the physicochemical properties of the peptide, especially in sequences with multiple protected residues or other hydrophobic amino acids.
Q2: How does the Boc protecting group on threonine compare to other protecting groups in terms of solubility?
A2: The Boc group is known to be more hydrophobic than some other protecting groups, such as the Fmoc group, which can also contribute to solubility issues during peptide synthesis. However, the choice of protecting group strategy (Boc vs. Fmoc) has broader implications for the entire synthesis process, including deprotection conditions and potential side reactions.[1] For the threonine side chain, a common alternative in Fmoc-based synthesis is the tert-butyl (tBu) group, which is also hydrophobic. The overall solubility of the final, cleaved peptide will depend on its full amino acid sequence and any remaining modifications.
Q3: Can the stereochemistry of threonine (L- vs. D-) impact the solubility of a Boc-protected peptide?
Q4: At what point in my workflow should I be most concerned about the solubility of my this compound containing peptide?
A4: Solubility challenges can arise at multiple stages:
-
During Solid-Phase Peptide Synthesis (SPPS): Aggregation of the growing peptide chains on the resin can lead to incomplete coupling and deprotection steps, resulting in a lower yield of the desired full-length peptide.[3]
-
Post-Cleavage and Purification: After cleaving the peptide from the resin, it may be difficult to dissolve the crude product in solvents suitable for purification by high-performance liquid chromatography (HPLC).
-
Final Formulation: The purified peptide may have limited solubility in the aqueous buffers required for biological assays or pharmaceutical formulations.
Q5: Are there any online tools to predict the solubility of my peptide sequence containing this compound?
A5: While several online tools can predict the solubility of unprotected peptides based on their amino acid sequence, accurately predicting the solubility of a peptide with protecting groups like this compound is more challenging. These tools often do not account for the significant hydrophobicity imparted by such modifications. However, you can use general peptide solubility predictors as a starting point and then factor in the increased hydrophobicity due to the Boc group when planning your solubilization strategy.
Troubleshooting Guides
Issue 1: My lyophilized peptide containing this compound is insoluble in aqueous buffers.
Root Cause: High hydrophobicity of the peptide due to the this compound residue and the overall amino acid sequence.
Solutions:
-
Organic Co-solvent Approach:
-
Attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4]
-
Once dissolved, slowly add this concentrated stock solution dropwise to your stirred aqueous buffer.
-
If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that buffer.
-
-
pH Adjustment:
-
Determine the theoretical isoelectric point (pI) of your unprotected peptide sequence. The solubility of a peptide is generally lowest at its pI.
-
Adjust the pH of your buffer to be at least two units above or below the pI. For basic peptides (net positive charge), try an acidic buffer (e.g., 10% acetic acid). For acidic peptides (net negative charge), try a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate).[5]
-
-
Use of Denaturants (for non-biological applications):
-
For applications where protein structure is not critical, chaotropic agents like 6 M guanidinium (B1211019) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used to solubilize highly aggregated peptides.[4]
-
Workflow for Troubleshooting Insolubility:
Caption: A stepwise workflow for troubleshooting peptide insolubility.
Issue 2: Peptide aggregation is observed during solid-phase peptide synthesis (SPPS).
Root Cause: Interchain hydrogen bonding and hydrophobic interactions of the growing peptide chains on the solid support, exacerbated by bulky, nonpolar residues like this compound.
Solutions:
-
Choice of Resin: Use a low-loading resin to increase the distance between peptide chains, reducing the likelihood of intermolecular interactions.
-
"Difficult Sequence" Strategies:
-
Solvent and Temperature Modification:
-
Switch from DMF to N-methylpyrrolidone (NMP) as the synthesis solvent, as NMP can be more effective at solvating aggregating sequences.
-
Perform coupling reactions at an elevated temperature (e.g., 50-60°C) to help disrupt aggregation.[6]
-
Data Presentation
While specific quantitative solubility data for peptides containing this compound is limited in the literature, the following table provides a general guide to the hydrophobicity of relevant amino acids and protecting groups. A higher hydrophobicity index generally correlates with lower solubility in aqueous solutions.
Table 1: Comparative Hydrophobicity of Amino Acids and Protecting Groups
| Compound/Group | Hydrophobicity Index (Normalized) | Notes |
| Glycine (Gly) | 0 | Reference amino acid.[7] |
| Threonine (Thr) | 13 | Moderately hydrophilic.[7] |
| Phenylalanine (Phe) | 100 | Highly hydrophobic.[7] |
| Boc (tert-butyloxycarbonyl) | High | Significantly increases the hydrophobicity of the amino acid it protects. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | High | Also highly hydrophobic, with aromatic character that can lead to π-π stacking. |
| tBu (tert-butyl) | High | A hydrophobic side-chain protecting group often used in Fmoc synthesis. |
Note: Hydrophobicity indices are context-dependent and can vary between different scales. The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic Peptide Containing this compound
Objective: To dissolve a lyophilized hydrophobic peptide for use in downstream applications.
Materials:
-
Lyophilized peptide containing this compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to achieve a high concentration (e.g., 10-20 mg/mL).
-
Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 5-10 minutes. Avoid excessive heating.
-
Aqueous Dilution: While gently vortexing the aqueous buffer, slowly add the concentrated peptide-DMSO stock solution drop-by-drop.
-
Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, continue to add the stock solution until the desired final concentration is reached. If precipitation occurs, the solubility limit has been exceeded.
-
Final Check: Once the final solution is prepared, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble micro-aggregates. Use the supernatant for your experiment.
Mandatory Visualization
Logical Relationships Affecting Peptide Solubility
The following diagram illustrates the key factors that influence the solubility of a peptide, with a particular focus on the impact of incorporating a protected amino acid like this compound.
Caption: Factors influencing the solubility of peptides with protected amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Managing Peptide Aggregation with Boc-Thr-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during synthesis using Boc-Thr-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern when using this compound?
A1: Peptide aggregation is the self-association of growing peptide chains on a solid support resin during solid-phase peptide synthesis (SPPS). This process is primarily driven by intermolecular hydrogen bonding, which can lead to the formation of stable secondary structures like β-sheets. While Threonine itself is not as hydrophobic as some other residues, sequences containing multiple hydroxyl-bearing or hydrophobic amino acids can be prone to aggregation. The Boc (tert-butyloxycarbonyl) protecting group can, in some sequence contexts, contribute to solubility challenges. Aggregation is a significant problem because it can physically block reactive sites on the peptide-resin, leading to incomplete coupling and deprotection steps. This results in the formation of deletion sequences and ultimately, a low yield of the desired full-length peptide.[1][2][3]
Q2: What are the common indicators of on-resin peptide aggregation?
A2: Several signs during SPPS can point to on-resin aggregation:
-
Poor Resin Swelling: The resin beads may fail to swell adequately in the synthesis solvent, and in severe cases, may even shrink or clump together.[1][2][4][5][6]
-
Slow or Incomplete Reactions: A positive Kaiser test (indicated by blue beads) after a coupling step signifies the presence of unreacted free amines, pointing to an incomplete reaction.[1] Similarly, incomplete deprotection can occur, where the Boc group is not efficiently removed.
-
Physical Clumping: The resin may appear sticky or form visible clumps within the reaction vessel.[4][5][7]
-
Complex Crude Product Profile: Analysis of the crude peptide by HPLC and Mass Spectrometry (MS) will reveal a low-purity profile with multiple peaks corresponding to deletion sequences.[1]
Q3: Can the choice of resin influence aggregation when working with sequences containing this compound?
A3: Yes, the solid support plays a critical role in managing aggregation. To minimize intermolecular interactions, consider the following resin characteristics:
-
Low-Loading Resins: Employing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the physical distance between the growing peptide chains, thereby reducing the likelihood of them interacting and aggregating.[3][5][8]
-
Resins with Enhanced Swelling Properties: Polyethylene glycol (PEG)-based resins, such as NovaSyn® TG or TentaGel, exhibit excellent swelling characteristics in a wide range of solvents.[3][5] This improved solvation of the peptide chains helps to disrupt the formation of secondary structures that lead to aggregation.
Troubleshooting Guides
Guide 1: Incomplete Coupling or Deprotection Steps
If you observe incomplete reactions, especially after incorporating this compound or within a threonine-rich sequence, aggregation is a likely culprit. The following strategies can be employed to address this issue.
| Strategy | Description | Expected Outcome |
| Solvent Optimization | Switch from standard solvents like DMF to more disruptive ones such as N-methylpyrrolidone (NMP) or a mixture containing Dimethyl Sulfoxide (DMSO).[1][2] | Improved solvation of the peptide chains, leading to better reagent accessibility and increased reaction rates. |
| Increased Temperature | Perform the coupling reaction at an elevated temperature (e.g., 40-50°C). | The increased thermal energy can help to disrupt the hydrogen bonds that hold the aggregated secondary structures together.[1][2] |
| Chaotropic Agents | Add chaotropic salts, such as LiCl or NaClO₄, to the coupling and/or deprotection solutions.[1][2] | These salts disrupt the organized structure of water molecules and interfere with hydrogen bonding, thereby breaking up peptide aggregates. |
| Stronger Coupling Reagents | Utilize more potent coupling reagents like HBTU, HATU, or COMU.[1] | These reagents can enhance the rate of the coupling reaction, potentially overcoming the steric hindrance caused by aggregation. |
| Double Coupling | Repeat the coupling step with a fresh solution of the activated amino acid.[1] | This can help to drive the reaction to completion if the initial coupling was inefficient due to aggregation. |
| Microwave-Assisted Synthesis | Employ microwave heating during the coupling and deprotection steps. | Microwave energy can efficiently break up intermolecular hydrogen bonds, significantly improving coupling efficiency for difficult sequences.[2][5] |
Guide 2: Poor Solubility of the Cleaved Peptide
Aggregation that occurs during synthesis can result in a crude peptide that is difficult to dissolve for purification. The following table outlines strategies to improve the solubility of aggregated peptides.
| Strategy | Description | Expected Outcome |
| pH Adjustment | Adjust the pH of the solution away from the peptide's isoelectric point (pI). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium (B1175870) bicarbonate), and for basic peptides, use a slightly acidic solution (e.g., 10% acetic acid).[5][7] | This increases the net charge of the peptide molecules, leading to electrostatic repulsion that can overcome the forces driving aggregation and improve solubility. |
| Organic Co-solvents | Dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) before slowly adding the aqueous buffer.[5][7] | These solvents are effective at disrupting the hydrophobic interactions that can contribute to peptide aggregation. |
| Disaggregation with Strong Solvents | For highly resistant aggregates, treat the lyophilized peptide with a strong disaggregating solvent system, such as a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[6][9] | This powerful solvent combination can break down even very stable aggregates, allowing the peptide to be subsequently dissolved in the desired buffer for purification. |
| Sonication | Use a sonication bath to apply ultrasonic energy to the peptide suspension.[2][5][7] | The cavitation and mechanical agitation generated by sonication can help to physically break up small aggregates and promote more rapid and complete dissolution. |
Experimental Protocols
Protocol 1: Difficult Coupling Using HBTU
This protocol is recommended for coupling amino acids where aggregation is suspected.
-
Resin Preparation: Following the N-terminal Boc deprotection and subsequent washes, ensure the peptide-resin is well-swollen in DMF.
-
Activation Mixture: In a separate vessel, dissolve the Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the mixture.
-
Coupling: Immediately add the activation mixture to the resin.
-
Reaction: Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue), continue to agitate and re-test hourly. If the test remains positive after 4 hours, wash the resin with DMF and perform a second coupling (double couple).[1]
-
Washing: Once the Kaiser test is negative (yellow/colorless), wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Chaotropic Salt Wash to Mitigate Aggregation
This procedure should be performed after N-terminal deprotection and before a difficult coupling step.
-
Resin Preparation: Following the standard Boc deprotection and subsequent DMF washes, ensure all deprotection reagents have been thoroughly removed.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 2 min). This step helps to unfold the aggregated peptide chains.[1]
-
DMF Wash: It is critical to remove all residual LiCl, as it can interfere with the subsequent coupling reaction. Wash the resin thoroughly with DMF (5 x 1 min).[1]
-
Coupling: Proceed immediately with your standard coupling protocol (e.g., Protocol 1). The pre-wash should have improved the accessibility of the N-terminus, leading to a more efficient coupling.
Visualizations
Caption: Standard solid-phase peptide synthesis workflow with a decision point for incomplete coupling.
Caption: A logical workflow for troubleshooting peptide aggregation during synthesis.
References
Technical Support Center: The Role of Scavengers in Preventing Side Reactions During Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of scavengers to mitigate side reactions during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation (t-Bu+) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can attack nucleophilic sites within the deprotected molecule, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt, resulting in a +56 Da mass addition.[1][2] Methionine is also susceptible to oxidation to methionine sulfoxide (B87167) (+16 Da).[1]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles like the tert-butyl cation.[1] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1]
Q4: How do I choose the right scavenger or scavenger cocktail?
A4: The choice of scavenger depends on the specific amino acid composition of your peptide. For peptides with multiple sensitive residues, a scavenger cocktail is often more effective. A general starting point for peptides without highly sensitive residues is a mixture of TFA/Triisopropylsilane (B1312306) (TIS)/Water (95:2.5:2.5 v/v/v).[3] For more complex peptides, specialized cocktails are recommended (see tables below).
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues present in your peptide. For tryptophan-containing peptides, silanes like triisopropylsilane (TIS) are effective.[4] For methionine, sulfur-based scavengers like thioanisole (B89551) or dimethyl sulfide (B99878) (DMS) are recommended.[4] For cysteine, ethanedithiol (EDT) is a common choice.[4]
Issue 2: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[1] This can occur during the acidic cleavage/deprotection step, especially if reagents are not fresh or are exposed to air.[5]
-
Solution: Add reducing agents to the cleavage cocktail. Dimethyl sulfide (DMS) and ammonium (B1175870) iodide are effective in preventing oxidation.[2] Performing the cleavage under an inert atmosphere with degassed solvents is also recommended.[3]
Issue 3: Boc deprotection is incomplete.
-
Possible Cause 1: Insufficient Acid Concentration or Reaction Time. The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[5]
-
Solution 1: Increase the concentration of TFA (e.g., use neat TFA instead of TFA in DCM). Extend the reaction time and monitor progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[1]
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can slow the reaction rate.[1]
-
Solution 2: A combination of a stronger acid (e.g., 4M HCl in dioxane), longer reaction time, and gentle warming may be required. It is critical to use an effective scavenger cocktail under these more forceful conditions.[1]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1]
-
Solution 3: Ensure the chosen solvent system (e.g., TFA/DCM) promotes good resin swelling. Interestingly, 100% TFA can sometimes cause less swelling than a 55% TFA solution in DCM.[5]
Data Presentation: Quantitative Comparison of Scavenger Cocktails
The following tables summarize the effectiveness of different scavenger cocktails in minimizing common side reactions. The data is presented as the percentage of the desired product versus the side product, as determined by HPLC analysis of the crude product.
Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide [6]
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
Note: Data is illustrative and based on internal analysis and literature reports.[6]
Table 2: Effectiveness of Scavenger Cocktails in Preventing tert-butylation of a Tryptophan-Containing Peptide [4]
| Scavenger Cocktail | % Unmodified Peptide |
| 95% TFA / 5% H₂O | Low |
| 95% TFA / 2.5% H₂O / 2.5% TIS | High |
| 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | Very High |
| Reagent K | Very High |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific peptide sequence and reaction conditions.[4]
Table 3: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide [7]
| Cleavage Cocktail (v/v) | % Main Product | % Met(O) | % S-tert-butylated Met |
| TFA/TIS/H₂O (95:2.5:2.5) | 74.8 | 1.6 | 23.6 |
| TFA/Anisole (95:5) | 78.0 | 1.8 | 20.2 |
| TFA/Anisole/TIS (95:2.5:2.5) | 79.5 | 1.5 | 19.0 |
| TFA/Anisole/TMSCl (95:2.5:2.5) | High | Low | Low |
Note: Data adapted from a study on a model peptide containing methionine. TMSCl is Trimethylsilyl chloride.[7]
Experimental Protocols
Protocol 1: General Solution-Phase Boc Deprotection with Scavengers [1]
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (B109758) (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).
-
Deprotection: Cool the solution to 0°C and add an equal volume of Trifluoroacetic Acid (TFA).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by standard methods.
Protocol 2: Cleavage & Deprotection in Solid-Phase Peptide Synthesis (SPPS) [1][8]
-
Resin Preparation: Swell the Boc-protected peptide-resin in DCM for 30 minutes. Wash the resin with DCM to remove residual solvents.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[9]
-
Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 1-2 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the peptide pellet under vacuum.
Protocol 3: Small-Scale Trial to Optimize Scavengers [3]
This protocol is for testing different scavenger cocktails on a small amount of peptide-resin to determine optimal conditions before a large-scale cleavage.
-
Cocktail Preparation: In separate, labeled microcentrifuge tubes, prepare different cleavage cocktails (e.g., Cocktail A: 500 µL of TFA/TIS/H₂O (95:2.5:2.5); Cocktail B: 500 µL of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5); Cocktail C: 500 µL of Reagent K).
-
Cleavage Reaction: Weigh 20-50 mg of the dry peptide-resin into separate reaction vessels. Add the freshly prepared cleavage cocktail to the corresponding resin sample.
-
Reaction: Stopper the vessels and allow the reaction to proceed at room temperature with occasional agitation for 2 hours.
-
Peptide Precipitation: Filter the resin from each vessel, collecting the filtrate. Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Analysis: Dry the crude peptide pellets. Dissolve a small amount of each in an appropriate solvent and analyze by RP-HPLC and mass spectrometry to compare purity and identify side products.
Visualizations
References
Technical Support Center: Optimizing TFA Cleavage Cocktails for Peptides with Sensitive Residues
Welcome to the Technical Support Center for optimizing Trifluoroacetic Acid (TFA) cleavage cocktails. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful cleavage of peptides containing sensitive amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the TFA cleavage of peptides with sensitive residues?
A1: The most prevalent issues include the incomplete removal of side-chain protecting groups and the modification of sensitive amino acid residues by reactive species generated during cleavage.[1] Amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr), and Arginine (Arg) are particularly susceptible to degradation or modification.[1][2]
Q2: What is a "cleavage cocktail" and why are scavengers necessary?
A2: A cleavage cocktail is a mixture of TFA and other reagents known as "scavengers."[3] During the cleavage of protecting groups by the strong acid TFA, highly reactive carbocations are generated.[2] Scavengers are essential as they "trap" or quench these reactive electrophilic species, preventing them from causing unwanted side reactions, such as alkylation or oxidation of sensitive amino acid residues.[1][2] This leads to a higher purity of the crude peptide.[2]
Q3: Which amino acid residues are considered "sensitive" during TFA cleavage, and what are the common side reactions?
A3: Several amino acid residues are prone to modification during TFA cleavage:
-
Tryptophan (Trp): The indole (B1671886) side chain is highly susceptible to alkylation (e.g., tert-butylation) and oxidation.[1][2]
-
Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide (B87167) (+16 Da) or alkylated to form a sulfonium (B1226848) salt.[2][4]
-
Cysteine (Cys): The nucleophilic thiol group is prone to alkylation, such as S-tert-butylation (+56 Da), and oxidation, which can lead to disulfide bond formation.[2][5]
-
Tyrosine (Tyr): The phenol (B47542) ring can be alkylated by carbocations.[2]
-
Arginine (Arg): While the residue itself is generally stable, the removal of sulfonyl-based protecting groups like Pmc or Pbf can be slow and generate reactive species that may modify other residues, particularly Trp.[1][2]
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups on these residues can be O-alkylated by carbocations.
Q4: How do I choose the right cleavage cocktail for my peptide?
A4: The optimal cleavage cocktail depends on the amino acid composition of your peptide. For peptides without sensitive residues, a simple mixture of TFA/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is often sufficient.[1] However, for peptides containing sensitive residues, a more robust cocktail with specific scavengers is required.[1] A widely used general-purpose cocktail for peptides with multiple sensitive residues is Reagent K : TFA/Phenol/Water/Thioanisole (B89551)/1,2-ethanedithiol (B43112) (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[3][6]
Troubleshooting Guides
Problem 1: Low peptide yield after cleavage.
-
Possible Cause: Incomplete cleavage from the resin, re-attachment of the cleaved peptide, or poor precipitation.
-
Troubleshooting Steps:
-
Verify Cleavage: Perform a small-scale trial cleavage and analyze the resin post-cleavage to ensure the peptide has been fully removed.
-
Optimize Scavengers: For peptides with C-terminal Trp, which are prone to re-attachment, ensure an adequate concentration of scavengers.
-
Improve Precipitation: If the peptide does not precipitate well in cold diethyl ether, try increasing the volume of ether, using a mixture of ether and hexane, or reducing the volume of TFA under a stream of nitrogen before adding the cold ether.[7]
-
Problem 2: Mass spectrometry shows unexpected adducts (e.g., +16 Da, +56 Da).
-
Possible Cause: Insufficient or inappropriate scavengers leading to oxidation or alkylation of sensitive residues.
-
Troubleshooting Steps:
-
Identify the Modification: A +16 Da adduct often corresponds to the oxidation of Met or Trp. A +56 Da adduct is commonly due to the S-tert-butylation of Cys.
-
Optimize Scavenger Cocktail:
-
For oxidation , include reducing scavengers like 1,2-ethanedithiol (EDT) and consider performing the cleavage under an inert atmosphere.[2] For Met oxidation, a specific cocktail, Reagent H , containing ammonium (B1175870) iodide has been shown to be effective.[8][9]
-
For alkylation , increase the concentration of scavengers like Triisopropylsilane (TIS) for trityl cations and water for tert-butyl cations.[1] For Cys-containing peptides, a combination of thioanisole and dimethyl sulfide (B99878) (DMS) with a small amount of dithiothreitol (B142953) (DTT) can be beneficial.[5]
-
-
Problem 3: Incomplete removal of protecting groups.
-
Possible Cause: Insufficient cleavage time or a cleavage cocktail that is not strong enough for certain protecting groups (e.g., Arg(Pmc/Pbf)).
-
Troubleshooting Steps:
Data Presentation: Scavenger Cocktail Efficacy
The following tables summarize the effectiveness of different scavenger cocktails in preventing common side reactions.
Table 1: Mitigation of S-tert-butylation in Cys-Containing Peptides
| Scavenger Cocktail (TFA/TIS/H₂O/Scavenger at 90:2.5:2.5:5 v/v/v/v) | Cys S-t-butylation (% area by HPLC) |
| No additional scavenger | ~15-20% |
| Dithiothreitol (DTT) | ~5-10% |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | ~2-5% |
| Thioanisole | ~8-12% |
| Dimethyl Sulfide (DMS) | ~7-11% |
Data adapted from a study on a model Cys-containing peptide. Absolute values can vary depending on the peptide sequence and specific conditions.[5]
Table 2: Common Cleavage Cocktails and Their Applications
| Cocktail Name | Composition (v/v/v) | Primary Application |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[3][6] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative, useful for peptides with trityl-based protecting groups. Does not prevent Met oxidation.[9] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize methionine oxidation.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for TFA Cleavage
-
Resin Preparation: After solid-phase peptide synthesis, thoroughly wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum for at least 1 hour.[3]
-
Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the desired cleavage cocktail immediately before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and protecting groups used.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[3]
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether at least two more times to remove residual scavengers.[3]
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude peptide by HPLC and mass spectrometry to determine purity and identify any side products.[3]
Protocol 2: Small-Scale Trial for Optimizing Cleavage Conditions
For a new peptide with sensitive residues, it is highly recommended to perform a small-scale trial cleavage to determine the optimal conditions before committing the entire batch.[11]
-
Prepare Aliquots: Weigh out several small aliquots (e.g., 20-50 mg) of the dried peptide-resin into separate microcentrifuge tubes.[11]
-
Test Different Cocktails: Prepare a few different cleavage cocktails based on the sensitive residues present in your peptide. For example, you might test the standard cocktail, Reagent K, and a cocktail with an increased concentration of a specific scavenger relevant to your sequence.
-
Vary Cleavage Time: For a chosen cocktail, test different cleavage durations (e.g., 1, 2, and 4 hours) to find the optimal time for complete deprotection without significant side product formation.
-
Analysis: After cleavage, precipitation, and drying, analyze the crude peptide from each trial by HPLC and mass spectrometry. Compare the purity of the desired peptide and the prevalence of any side products to determine the best cleavage cocktail and reaction time for your specific peptide.
Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Troubleshooting decision tree for common peptide cleavage issues.
Caption: Mechanism of side reactions and prevention by scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
reducing aspartimide formation in sequences containing Asp and Thr(Boc)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing aspartimide formation, a critical side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly in sequences containing Asp and Thr(Boc).
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis related to aspartimide formation and offers targeted solutions.
| Issue | Possible Cause & Explanation | Recommended Solutions |
| Significant impurity with a mass corresponding to a loss of 18 Da (water) is observed in the crude peptide. | This is a classic indicator of aspartimide formation. The side chain of the aspartic acid residue cyclizes to form a succinimide (B58015) ring, resulting in the loss of a water molecule.[1] This is particularly common in sequences like Asp-Gly, Asp-Asn, and Asp-Ser due to the low steric hindrance of the subsequent residue.[1] | 1. Modify Deprotection Conditions: Add an acidic additive to the piperidine (B6355638) deprotection solution to buffer the basicity.[2] 2. Use Sterically Hindered Protecting Groups: Replace the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier one, such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno).[3][4] 3. Backbone Protection: For highly susceptible sequences, use a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[5] |
| The desired peptide is obtained in low yield, and purification is challenging due to closely eluting impurities. | Aspartimide formation leads to several byproducts, including α- and β-piperidide adducts and racemized peptides, which reduce the yield of the target peptide and are often difficult to separate via HPLC.[4][6] | 1. Optimize Deprotection: Switch to a weaker base for Fmoc removal (e.g., piperazine) or use acidic additives like HOBt or formic acid in the piperidine solution.[3][5] 2. Employ Alternative Protecting Groups: Consider using novel protecting groups like cyanosulfurylide (CSY) that completely suppress aspartimide formation.[2][7] |
| A complex mixture of peaks is observed in the HPLC analysis of the crude peptide, some with masses corresponding to piperidide adducts. | The aspartimide intermediate is susceptible to nucleophilic attack by piperidine, leading to the formation of α- and β-piperidide adducts.[5] | 1. Reduce Basicity: Use a non-nucleophilic base or a weaker base for deprotection to minimize the formation of piperidide adducts.[5] 2. Backbone Protection: For sequences highly prone to this issue (e.g., Asp-Gly), utilizing a backbone-protected dipeptide is a highly effective preventative measure.[5] |
| Synthesis of an Asp-Gly containing peptide results in very low purity. | The Asp-Gly sequence is notoriously prone to aspartimide formation because of the lack of steric hindrance from the glycine (B1666218) residue.[5][8] | 1. Backbone Protection is Highly Recommended: This is the most effective strategy. Use a dipeptide with a backbone protecting group on the glycine, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[5][9] 2. Use a Bulky Protecting Group on Asp: Fmoc-Asp(OBno)-OH has demonstrated considerable success in reducing aspartimide formation in Asp-Gly sequences.[4][5] |
| Increased aspartimide formation is observed when using microwave-assisted SPPS. | The higher temperatures employed in microwave synthesis can significantly accelerate the rate of aspartimide formation.[1][5] | 1. Lower the Microwave Temperature: Optimize your microwave protocol to use lower temperatures during the coupling and deprotection steps.[5] 2. Use Additives: Incorporate acidic additives into the deprotection solution to counteract the effects of elevated temperatures.[5] |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing an aspartic acid (Asp) residue. The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group, leading to the formation of a five-membered succinimide ring.[10] This intermediate can then be hydrolyzed to yield the desired α-peptide as well as the undesired β-peptide, where the peptide chain is connected through the side-chain carboxyl group. Both forms can also undergo racemization.[8][10]
Q2: Why is aspartimide formation a significant problem in peptide synthesis?
Aspartimide formation is problematic for several reasons:
-
Difficult Purification: The resulting β-peptides and diastereomers are often very difficult to separate from the target α-peptide using standard HPLC methods due to their similar physicochemical properties.[10]
-
Reduced Yield: The creation of these byproducts inherently lowers the overall yield of the desired peptide.[10]
-
Mass-Neutral Impurities: Since the α- and β-peptides are isomers, they have the same mass, which makes their detection by mass spectrometry challenging without careful fragmentation analysis.[10]
Q3: Which amino acid sequences are most susceptible to aspartimide formation?
Sequences where the amino acid C-terminal to the Asp residue has a small side chain are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.[1]
Q4: How can I modify my deprotection conditions to reduce aspartimide formation?
Several modifications to the Fmoc deprotection step can significantly reduce aspartimide formation:
-
Use of Acidic Additives: Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or 5% formic acid to the 20% piperidine in DMF solution can buffer the basicity and reduce the rate of aspartimide formation.[2][3][11]
-
Employ a Weaker Base: Replacing piperidine with a weaker base like piperazine (B1678402) or morpholine (B109124) can also be effective.[3][5][6]
Q5: What are the most effective side-chain protecting groups for Asp to prevent this side reaction?
Increasing the steric bulk of the Asp side-chain protecting group can physically block the intramolecular cyclization. While the standard is tert-butyl (OtBu), bulkier protecting groups have shown to be more effective:
-
OMpe (3-methylpent-3-yl) and ODie (2,3,4-trimethylpent-3-yl) have demonstrated improvements over OtBu.[3]
-
OBno (5-n-butyl-5-nonyl) has been shown to reduce aspartimide formation by 25% compared to OtBu in the synthesis of Teduglutide.[8]
-
CSY (Cyanosulfurylide) is a novel protecting group that masks the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation.[2][7]
Q6: What is backbone protection and when should I use it?
Backbone protection involves introducing a protecting group on the amide nitrogen of the amino acid following the Asp residue. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group.[3][5] This physically blocks the nucleophilic attack required for the formation of the succinimide ring. This strategy is highly recommended for sequences that are extremely prone to aspartimide formation, such as Asp-Gly.[5] It is often incorporated using a pre-formed dipeptide, like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[5]
Quantitative Data on Mitigation Strategies
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Asp Protecting Group | Peptide Sequence | % Target Peptide | % Aspartimide & Related Byproducts | Reference |
| OtBu | VKDGYI | 2.4 | 97.6 | [4] |
| OMpe | VKDGYI | 65.5 | 34.5 | [4] |
| OBno | VKDGYI | 93.8 | 6.2 | [4] |
| OtBu | (Gly²)-GLP-2 | ~50 | ~25 (aspartimides) | [4] |
| OBno | (Gly²)-GLP-2 | ~75 | <5 (aspartimides) | [4] |
Table 2: Influence of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | % Target Peptide | % Aspartimide Reduction | Reference |
| 20% Piperidine in DMF | None | 16 | N/A | [8] |
| 1-Hydroxypiperidine | None | ~60 | Significant | [8] |
| Piperazine | None | ~60 | Significant | [8] |
| 20% Piperidine in DMF | 0.1 M HOBt | - | Significantly Reduced | [3][5] |
| 20% Piperidine in NMP | 5% Formic Acid | - | Reduced by ~90% in a model peptide | [5] |
| 5% Piperazine, 1% DBU in DMF | 1% Formic Acid | 97.6 | Significantly Reduced | [12] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with HOBt Additive[5]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF. To this solution, add solid HOBt to a final concentration of 0.1 M and ensure it is fully dissolved.
-
Deprotection: Drain the DMF from the swollen resin and add the deprotection solution.
-
Reaction: Gently agitate the resin for 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Protocol 2: Coupling of a Backbone-Protected Dipeptide
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Activation of Dipeptide: In a separate vessel, dissolve 1.5 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and 1.5 equivalents of a suitable coupling reagent (e.g., HATU) in DMF. Add 3 equivalents of a base such as DIPEA.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF.
Protocol 3: Synthesis using Cyanosulfurylide (CSY) Protected Aspartic Acid[7]
-
Fmoc-Asp(CSY)-OH Coupling: Couple Fmoc-Asp(CSY)-OH (2 equivalents) manually for 60 minutes using HCTU (4 equivalents) as the coupling reagent in DMF.
-
Peptide Elongation: Continue the peptide synthesis using standard Fmoc SPPS protocols.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/DODT/H₂O (95:2.5:2.5, v/v) for 2 hours to cleave the peptide from the resin and remove other side-chain protecting groups. The CSY group remains intact.
-
CSY Group Removal: The CSY group can be removed post-synthesis under aqueous conditions using an electrophilic halogenating agent like N-chlorosuccinimide.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for mitigating aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. researchgate.net [researchgate.net]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Navigating the Synthesis of Long Peptides: A Boc Strategy Technical Support Center
For researchers, scientists, and drug development professionals embarking on the synthesis of long peptides using the tert-butyloxycarbonyl (Boc) strategy, the path can be fraught with challenges that impact yield and purity. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to navigate the complexities of Boc solid-phase peptide synthesis (SPPS), ensuring a higher success rate for these intricate molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles in synthesizing long peptides with the Boc strategy?
A1: The synthesis of long peptides (typically >30 amino acids) using the Boc strategy is primarily challenged by:
-
Incomplete Deprotection: Failure to completely remove the N-terminal Boc group in every cycle leads to deletion sequences, which are difficult to separate from the target peptide.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) on the resin, hindering reagent access and leading to incomplete reactions.[3]
-
Side Reactions: The repetitive use of strong acid (TFA) for deprotection and the harsh final cleavage conditions (e.g., anhydrous hydrogen fluoride (B91410) - HF) can cause a variety of side reactions.[4][5]
-
Lower Coupling Efficiency: Sterically hindered amino acids or aggregated peptide chains can lead to incomplete coupling, resulting in deletion sequences.[3][6]
Q2: When is the Boc strategy preferred over the Fmoc strategy for long peptides?
A2: While the Fmoc strategy is often favored for its milder conditions, the Boc strategy can be advantageous for long or hydrophobic peptides prone to aggregation. The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and reduce aggregation.[7]
Q3: How can I detect and quantify incomplete coupling?
A3: Incomplete coupling is a common issue that leads to the accumulation of deletion sequences. The most common method for monitoring coupling completion is the qualitative Kaiser test (ninhydrin test), which detects free primary amines. A blue or purple color indicates incomplete coupling, while yellow or colorless beads suggest a complete reaction.[1][2][8] For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC to identify and quantify deletion byproducts.
Q4: What are "difficult couplings" and how can they be addressed?
A4: "Difficult couplings" often involve sterically hindered amino acids (e.g., Val, Ile, Thr) or occur within aggregating sequences.[3][8] To address these, a "double coupling" protocol is often employed. This involves repeating the coupling step with fresh reagents to drive the reaction to completion.[8] The use of more potent coupling reagents can also improve efficiency.[3][6]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the synthesis of long peptides using the Boc strategy.
Issue 1: Low Yield of the Target Peptide
Symptom: HPLC analysis of the crude product shows a low percentage of the desired full-length peptide and a multitude of shorter peptide fragments (deletion sequences).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Boc Deprotection | Increase the TFA concentration or prolong the deprotection time. For particularly difficult sequences, a double deprotection step may be necessary.[1] |
| Peptide Aggregation | Use highly polar, aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) to disrupt secondary structures. The addition of chaotropic agents such as LiCl can also be beneficial.[7] |
| Incomplete Coupling | Perform a "double coupling" for sterically hindered amino acids or within known difficult sequences.[8] Switch to a more potent coupling reagent (see Table 1). |
| Premature Cleavage from Resin | For peptides synthesized on Merrifield resin, the benzyl (B1604629) ester linkage can be partially cleaved by repeated TFA treatments. Using a more acid-stable linker like the PAM linker can mitigate this issue.[5] |
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Mass spectrometry reveals peaks that do not correspond to the target peptide or simple deletion sequences.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Side-Chain Modification during Deprotection | The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like Trp and Met.[9] Include scavengers such as 0.5% dithioethane (DTE) in the deprotection solution.[5][9] |
| Aspartimide Formation | Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[4][5] Using a cyclohexyl ester side-chain protecting group for Asp can reduce this side reaction. |
| Diketopiperazine Formation | At the dipeptide stage, especially with Proline at position 2, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[4] To minimize this, couple the third amino acid immediately after the second and consider using in situ neutralization protocols. |
| Modifications during Final Cleavage | The harsh conditions of HF cleavage can lead to various side reactions. The use of an appropriate scavenger cocktail is critical to protect sensitive amino acids (see Table 2).[10][11] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Drawbacks |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Economical and widely used. | Can lead to the formation of insoluble byproducts (DCU); moderate racemization risk.[6] |
| HBTU | Aminium/Uronium Salt | High | Fast reaction times and reliable for most couplings.[6] | Higher cost; potential for guanidinylation side reactions if used in excess.[12] |
| HATU | Aminium/Uronium Salt | Very High | Generally faster and with lower racemization rates than HBTU, especially for difficult couplings.[6][12] | More expensive than HBTU. |
| PyBOP | Phosphonium Salt | High | Effective for hindered residues; byproducts are generally less problematic than those from BOP.[6] | Higher cost. |
| COMU | Aminium/Uronium Salt | Very High | High solubility and safety profile; often outperforms HBTU in difficult sequences.[6][13] | Higher cost. |
Efficiency is sequence-dependent and the information presented is a generalization based on available literature.
Table 2: Common Scavenger Cocktails for HF Cleavage
| Scavenger Cocktail Composition (v/v or v/w) | Target Residues & Purpose | Reference |
| HF:Anisole (9:1) | General purpose scavenger to trap carbocations. | [14][15] |
| HF:p-cresol (9:1) | Recommended for peptides with multiple Glu/Asp residues to prevent side reactions. | [15] |
| HF:p-cresol:p-thiocresol (18:1:1) | For peptides containing multiple Cys residues to prevent side reactions. | [11][15] |
| HF:DMS:p-cresol (25:65:10) ("Low HF") | A two-step procedure where the "low HF" step uses a milder SN2 mechanism to remove more labile protecting groups, minimizing side reactions before the final "high HF" cleavage.[11][14] | |
| HF:Anisole:1,2-Ethanedithiol (EDT) | For peptides containing Trp, EDT is added to prevent modification of the indole (B1671886) side chain.[11] |
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.[1][10][11]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle for the addition of one amino acid.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.[1]
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).[8]
-
Drain and treat with a fresh solution of 50% TFA in DCM for 20-30 minutes.[1][8]
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).[8]
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.[1]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[1]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring: Perform a Kaiser test (Protocol 2) to confirm the completion of the coupling reaction. If the test is positive, consider a second coupling (Protocol 3).
Protocol 2: Kaiser (Ninhydrin) Test
This qualitative test detects the presence of free primary amines.
-
Sample Preparation: Collect a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF and DCM. Place the beads in a small glass test tube.[8]
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5% ninhydrin (B49086) in ethanol.[1]
-
Solution B: 80% phenol (B47542) in ethanol.[1]
-
Solution C: 2% of a 0.001 M aqueous KCN solution in pyridine.[1]
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[2][8]
-
Observation:
-
Intense Blue/Purple Beads/Solution: Positive result, indicating incomplete coupling.
-
Yellow/Colorless Beads/Solution: Negative result, indicating complete coupling.
-
Protocol 3: Double Coupling for Difficult Sequences
This protocol is used when the Kaiser test is positive after the initial coupling.
-
Wash: After the first coupling, wash the resin thoroughly with DMF and DCM to remove any byproducts.
-
Repeat Coupling: Repeat the "Amino Acid Coupling" step (Step 4) from Protocol 1 with a fresh solution of activated Boc-amino acid.
-
Monitoring: Perform a second Kaiser test to confirm the completion of the reaction.
Protocol 4: HF Cleavage (Standard Protocol)
WARNING: This procedure must be performed in a specialized, dedicated HF apparatus within a certified fume hood by trained personnel.
-
Preparation: Place the dried peptide-resin in the HF reaction vessel. Add the appropriate scavenger cocktail (see Table 2).[10]
-
HF Condensation: Cool the reaction vessel to -5 to 0°C. Carefully distill anhydrous HF into the vessel.[10]
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[1][10]
-
Peptide Precipitation and Washing: Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the peptide. Wash the solid product thoroughly with cold diethyl ether to remove scavengers and cleaved protecting groups.[1][14]
-
Extraction: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) for lyophilization and subsequent purification.
Visualizing Workflows and Logic
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision tree for troubleshooting low peptide yield in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Peptides Synthesized with Boc-Thr-OH
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude peptides synthesized using Boc-Thr-OH. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying peptides synthesized with this compound?
A1: The standard and most widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique offers high resolving power, separating the target peptide from impurities based on hydrophobicity.[2] A C18 column is a common first choice, typically used with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent.[1] In cases where RP-HPLC alone does not provide sufficient purity, a multi-step protocol involving Ion-Exchange Chromatography (IEX) followed by RP-HPLC can be employed.[1][3]
Q2: What are the common impurities found in a crude peptide sample synthesized using Boc-SPPS?
A2: Crude peptide samples from Boc-SPPS typically contain a variety of by-products. These include deletion sequences (from incomplete coupling), truncated sequences (from incomplete deprotection), and side products resulting from the cleavage of side-chain protecting groups or modifications during the final cleavage step.[2][3] Incomplete removal of the N-terminal Boc protecting group can lead to truncated peptides, while poor coupling efficiency results in deletion sequences.[4]
Q3: Does the threonine residue introduce any specific challenges during purification?
A3: Yes, the hydroxyl group of threonine can sometimes lead to challenges. It can engage in secondary interactions with residual silanols on silica-based HPLC columns, which may result in poor peak shapes, such as tailing.[1] Additionally, under strong acidic conditions used for cleavage (like liquid HF), a side reaction known as an N-O acyl shift can occur with threonine residues.[5]
Q4: Which amino acids are considered "difficult" to couple, potentially leading to more impurities?
A4: Sterically hindered amino acids such as Valine, Isoleucine, and Threonine can be challenging to couple due to their bulky side chains.[6] This can lead to a higher prevalence of deletion sequences in the crude product, complicating the purification process.
Q5: What is the role of scavengers during the final cleavage step, and how do they impact purification?
A5: During the final cleavage from the resin with strong acids (e.g., HF or TFA), reactive carbocations are generated from the cleavage of Boc and other protecting groups.[3][7] These can cause side reactions like the alkylation of nucleophilic side chains (e.g., Trp, Met, Cys, Tyr).[6] Scavengers, which are nucleophilic species like triisopropylsilane (B1312306) (TIS) or thioanisole, are added to the cleavage cocktail to "trap" these carbocations, preventing modification of the target peptide and simplifying subsequent purification.[3][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
Q: The main peptide peak in my chromatogram is not symmetrical and shows significant tailing. What could be the cause and how can I fix it?
A: Poor peak shape can compromise purity assessment and fraction collection. The most common causes and their solutions are outlined below.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the amount of crude peptide injected onto the column. A typical analytical concentration is around 1 mg/mL.[1] |
| Secondary Interactions | The hydroxyl group of threonine can interact with the column's silica (B1680970) matrix.[1] Try adjusting the mobile phase pH or increasing the ionic strength to minimize these interactions.[1] |
| Inappropriate Sample Solvent | Ensure the peptide is dissolved in a solvent compatible with the initial mobile phase (e.g., Mobile Phase A).[1] Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[1] If solubility is an issue, dissolve the peptide in a small amount of a strong organic solvent like DMSO before diluting.[7] |
Issue 2: Co-elution of the Target Peptide with Impurities
Q: My target peptide peak is not well-resolved from impurity peaks, making it difficult to collect pure fractions. How can I improve the separation?
A: Co-elution is a common problem when dealing with impurities that have similar hydrophobic properties to the target peptide, such as deletion sequences.
| Potential Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Optimize the RP-HPLC gradient. A shallower gradient increases the run time but can significantly improve the separation of closely eluting species.[1] |
| Presence of Deletion Sequences | Deletion sequences, often lacking just one amino acid, can be very close in hydrophobicity to the target peptide. Improving the separation may require extensive optimization of the HPLC method (gradient, temperature, or even a different column). |
| Incomplete Deprotection | Impurities with residual protecting groups will be more hydrophobic. Ensure your cleavage protocol is sufficient for complete deprotection.[7] Mass spectrometry can confirm the presence of these adducts. |
Issue 3: Unexpected Mass Detected by Mass Spectrometry (MS)
Q: After purification, MS analysis shows a mass that does not correspond to my target peptide. What are the likely modifications?
A: Unexpected masses are typically due to incomplete deprotection or side reactions during synthesis and cleavage.
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | The presence of peaks corresponding to the mass of the peptide with an additional Boc group (+100 Da) indicates incomplete deprotection.[7] Review and optimize the cleavage protocol.[7] |
| N->O Acyl Shift | For peptides containing Thr, an N-O acyl shift can occur under acidic conditions.[5] This is an isomeric rearrangement, so the mass will not change, but it may alter the peptide's properties and retention time. Neutralization with a weak base after cleavage can help reverse this.[5] |
| Oxidation | Methionine residues are prone to oxidation (+16 Da).[7] Including scavengers that can reduce Met(O) during cleavage is recommended.[9] |
| Salt Adducts | Formation of adducts with salts (e.g., +22 Da for Na⁺) is common in MS analysis.[7] Ensure proper calibration and use high-purity solvents for sample preparation.[7] |
Experimental Protocols
Protocol 1: General Purification of Crude Peptides by RP-HPLC
This protocol outlines a standard method for the initial purification of a crude threonine-containing peptide.[1]
-
Mobile Phase Preparation:
-
Sample Preparation:
-
HPLC Method:
-
Use a suitable preparative C18 column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.[1]
-
Inject the filtered peptide solution.
-
Run a linear gradient to elute the peptide. A typical starting gradient could be from 5% to 65% Mobile Phase B over 60 minutes, but this should be optimized based on the peptide's hydrophobicity.[1]
-
Monitor the absorbance at 214 nm or 220 nm.[1]
-
Collect fractions corresponding to the main peptide peak.[1]
-
-
Fraction Analysis and Pooling:
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.[1]
-
Protocol 2: HF Cleavage and Deprotection
This protocol describes the final step in Boc-SPPS to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Pre-Cleavage Preparation:
-
HF Cleavage Procedure (Requires specialized apparatus):
-
Transfer the dried peptide-resin to an HF-resistant reaction vessel.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.[10]
-
Cool the vessel to -5 °C to 0 °C.
-
Condense liquid anhydrous hydrogen fluoride (B91410) (HF) into the reaction vessel.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen gas.
-
Precipitate the crude peptide by adding cold diethyl ether.[10][11]
-
Wash the precipitated peptide several times with cold ether to remove scavengers and organic by-products.[10][11]
-
Dry the crude peptide under vacuum. The peptide is now ready for purification.
-
Visualizations
Caption: Workflow for cleavage and purification of Boc-synthesized peptides.
Caption: Troubleshooting decision tree for low purity peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
addressing slow coupling kinetics with Boc-Thr-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot slow coupling kinetics specifically associated with N-α-Boc-L-Threonine (Boc-Thr-OH).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" or "hindered" amino acid to couple? A: this compound presents a challenge due to significant steric hindrance. This hindrance arises from two main sources: the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the β-branched side chain of threonine. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support, thereby slowing down the kinetics of amide bond formation.[1]
Q2: What is the most common indicator of an incomplete this compound coupling reaction? A: The most common indicator is a positive result from a qualitative monitoring test, such as the Kaiser (ninhydrin) test.[1] A positive test, typically indicated by blue or purple resin beads, signifies the presence of unreacted primary amines on the resin, confirming that the coupling reaction is incomplete.[2]
Q3: What are the primary side reactions to be aware of when coupling this compound? A: Besides incomplete coupling, the main side reaction of concern is racemization, which is the loss of stereochemical purity at the alpha-carbon.[1] This can be exacerbated by prolonged activation times or the use of excess base.[3] While threonine's side-chain hydroxyl group can also be a site for side reactions like O-acylation, this is less common when using standard coupling procedures where the carboxyl group is activated.[4]
Q4: Can I use standard carbodiimide (B86325) reagents like DCC or DIC for coupling this compound? A: While not impossible, using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone is generally not recommended for sterically hindered couplings as it often leads to slow reaction rates and low yields.[5] Their efficiency must be enhanced by including nucleophilic additives such as 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[6][7]
Q5: What is the first action to take if an incomplete coupling is detected? A: The most immediate and common first step is to perform a "double coupling" (or recoupling).[1] This involves repeating the coupling step with a fresh solution of activated this compound and coupling reagents to help drive the reaction to completion.[5]
Troubleshooting Guides
This section provides a systematic approach to resolving issues encountered during the coupling of this compound.
Issue 1: Positive Kaiser Test (Blue/Purple Beads) After Initial Coupling
-
Symptom: A qualitative test indicates the presence of unreacted free amines on the peptide-resin.
-
Root Cause: The coupling reaction has not gone to completion due to steric hindrance or suboptimal reaction conditions.
-
Workflow:
Caption: Troubleshooting workflow for incomplete this compound coupling.
-
Solutions:
-
Perform a Double Coupling: This is the most straightforward solution. Immediately after the first coupling, drain the reaction vessel and add a fresh solution of activated this compound. (See Protocol 2).
-
Switch to a More Potent Coupling Reagent: If double coupling fails, or for anticipated difficult couplings, use a more powerful reagent from the outset. Aminium/uronium or phosphonium (B103445) salt-based reagents are highly recommended. (See Table 1).[5]
-
Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[6] Cautiously increasing the temperature to ~40°C can also improve kinetics but may increase the risk of racemization.[5][8]
-
Cap Unreacted Amines: If a small percentage of amines remains unreacted after exhaustive coupling attempts, they should be permanently blocked (capped) to prevent the formation of deletion sequences. This is typically done using acetic anhydride. (See Protocol 3).[2][5]
-
Issue 2: Low Final Peptide Yield with Deletion Sequences
-
Symptom: HPLC and/or Mass Spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing a Threonine residue.
-
Root Cause: Persistent and unrecognized incomplete coupling of this compound during the synthesis.
-
Solutions:
-
Re-evaluate Coupling Strategy: For future syntheses of the same or similar peptides, proactively choose a more robust coupling protocol. Use a high-efficiency coupling reagent like HATU or COMU from the start. (See Protocol 1).
-
Increase Reagent Equivalents: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base relative to the resin loading capacity.[6]
-
Optimize Solvent System: In cases where peptide aggregation on the resin is suspected (which can further hinder coupling), consider using N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) or adding a small percentage of a chaotropic agent like DMSO.[5]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Efficacy for Hindered Couplings | Key Considerations |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | Highly Efficient [5][6] | HATU is often the top choice for difficult sequences.[6] HCTU is a cost-effective alternative. Can cause guanidinylation of the free amine if pre-activation is slow.[9] |
| Phosphonium Salts | PyBOP, PyAOP | Very Effective [5][6] | Excellent for promoting rapid bond formation. Does not cause guanidinylation side reactions.[10] |
| Carbodiimides + Additives | DIC / OxymaPure, DIC / HOAt | Good to Very Good [6] | OxymaPure and HOAt significantly enhance carbodiimide efficiency and suppress racemization.[6][7] A safer alternative to HOBt/HOAt-based reagents which can be explosive.[7] |
| Carbodiimides (alone) | DCC, DIC | Standard / Can be slow [5] | Generally not recommended for hindered couplings without additives due to low yields.[11] |
Table 2: Qualitative Monitoring Tests for Coupling Completion
| Test Name | Principle | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Kaiser Test (Ninhydrin) | Reacts with primary amines.[12] | Dark blue or purple beads/solution.[2] | Yellow or colorless beads/solution.[2] |
| Isatin Test | Reacts with secondary amines but can be used for primary amines. | Blue beads.[13] | Yellow-green to yellow beads.[13] |
| Chloranil Test | Reacts with primary and secondary amines. | Blue or blue-green beads.[13] | Yellow beads.[13] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for maximizing the coupling efficiency of sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30-60 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate, dry vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Gently agitate the activation mixture for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. (See Protocol 4).
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x). Dry the resin under vacuum.
Caption: Experimental workflow for a high-efficiency coupling reaction.
Protocol 2: Double Coupling (Recoupling)
-
Initial Coupling & Wash: After the first coupling attempt, drain the coupling solution. Wash the peptide-resin thoroughly with DMF (3 times) to remove byproducts and unreacted reagents.
-
Prepare Fresh Reagents: Prepare a new, fresh solution of activated this compound as described in the initial coupling protocol (e.g., Protocol 1, steps 2-3).
-
Second Coupling: Add the fresh activated amino acid solution to the washed resin.
-
React: Allow the second coupling reaction to proceed for 1-2 hours at room temperature.
-
Final Wash and Confirmation: Drain the solution, wash the resin as per the standard protocol, and perform a final Kaiser test to confirm completion.[2]
Protocol 3: Capping of Unreacted Amines
-
Wash: After the final unsuccessful coupling attempt, wash the peptide-resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a capping solution, typically 20% acetic anhydride and 2-5% DIPEA in DMF.
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.[2]
Protocol 4: Standard Kaiser (Ninhydrin) Test
-
Sample Preparation: Transfer a small sample of peptide-resin (10-15 beads) to a small glass test tube.
-
Washing: Wash the beads with ethanol (B145695) or DMF and carefully pipette off the solvent.
-
Reagent Addition: Add the following reagents:
-
2-3 drops of 5% ninhydrin (B49086) in ethanol.
-
2-3 drops of 80% phenol (B47542) in ethanol.
-
2-3 drops of pyridine (B92270) containing a trace of 0.001 M aqueous KCN.
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[2]
-
Observation: Observe the color of the beads and the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-Thr-OH
For researchers, scientists, and drug development professionals, ensuring the purity of amino acid derivatives is a critical step in peptide synthesis and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH), a key building block in solid-phase peptide synthesis (SPPS). We present a detailed examination of HPLC performance against other analytical techniques, supported by experimental protocols and data to facilitate informed method selection.
Comparison of Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chemical and enantiomeric purity of Boc-protected amino acids due to its high resolution and quantitative capabilities.[1][2] However, other methods such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) also play important roles in the comprehensive purity assessment of these compounds.[2]
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitation, resolution, and throughput.[3] While TLC is a rapid and cost-effective tool for qualitative screening, HPLC provides the high-resolution, quantitative data essential for final purity confirmation and quality control.[3]
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Analytical Method | Parameter Assessed | Typical Purity Specification | Key Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity | ≥98.0% | High resolution, quantitative, robust.[2] | May not separate all closely related impurities without method optimization.[2] |
| Chiral HPLC | Enantiomeric Purity (D-isomer content) | ≤0.2% D-isomer[2] | Direct and accurate quantification of enantiomers.[4] | Requires specialized chiral columns.[2] |
| Thin-Layer Chromatography (TLC) | Qualitative Purity | ≥98% | Rapid, low cost, simple.[3] | Lower sensitivity and resolution, semi-quantitative at best.[3] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural Integrity & Major Impurities | Conforms to structure | Provides detailed structural information. | Lower sensitivity for minor impurities.[2] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms theoretical mass | High sensitivity and specificity for molecular weight.[5] | Does not provide information on isomeric purity. |
HPLC Analysis of this compound: A Detailed Look
Reversed-phase HPLC (RP-HPLC) is the predominant method for assessing the chemical purity of Boc-protected amino acids.[1] The introduction of the hydrophobic Boc group makes these compounds well-suited for separation on nonpolar stationary phases, such as C18 columns.[1]
Experimental Protocol: Achiral Purity Assessment by RP-HPLC
This protocol provides a general method for determining the chemical purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[6]
-
Gradient: A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[6] Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
Experimental Protocol: Chiral Purity Assessment by Chiral HPLC
Assessing the enantiomeric purity is crucial, as even small amounts of the D-enantiomer can have significant impacts on the biological activity of the final peptide.[4]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.[4]
-
Chiral Stationary Phase: A macrocyclic glycopeptide-based column such as CHIROBIOTIC™ T is often effective.[1][7]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% ammonium (B1175870) trifluoroacetate).[1] The exact ratio is optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard of Boc-DL-Thr-OH should also be prepared to confirm the elution order of the enantiomers.[4]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the workflows for both achiral and chiral HPLC analysis.
Conclusion
The purity of this compound is a critical parameter that can significantly influence the outcome of peptide synthesis. While several analytical techniques are available for purity assessment, HPLC remains the gold standard for providing accurate and quantitative data on both chemical and enantiomeric purity. The choice between a standard reversed-phase method and a chiral method will depend on the specific quality attributes that need to be controlled. For comprehensive quality control, a combination of HPLC with spectroscopic methods like NMR and MS is recommended to ensure the identity, purity, and structural integrity of this compound, thereby guaranteeing the synthesis of high-quality peptides.
References
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Synthesized with Boc-Thr-OH versus Fmoc-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of threonine residues is a cornerstone of synthetic peptide chemistry, pivotal for creating peptides with specific biological functions, including those mimicking post-translational modifications like glycosylation and phosphorylation. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) is a critical determinant of the final product's purity and characterization profile. This guide provides an objective comparison of two prevalent strategies for threonine incorporation: the use of tert-butyloxycarbonyl (Boc) protected threonine (Boc-Thr-OH) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected, tert-butyl (tBu) side-chain protected threonine (Fmoc-Thr(tBu)-OH). The comparison focuses on their respective outcomes in mass spectrometry analysis, supported by representative experimental data and detailed protocols.
Comparing the Synthetic Strategies: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group and, consequently, the conditions used for its removal during the stepwise elongation of the peptide chain.[1][2]
Boc-SPPS Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection.[3] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[4] The final cleavage of the peptide from the resin and removal of side-chain protecting groups (often benzyl-based) requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[5][6]
Fmoc-SPPS Strategy: The Fmoc strategy employs a base-labile Fmoc group for Nα-protection, which is removed using a piperidine (B6355638) solution.[7] This allows for the use of acid-labile side-chain protecting groups, such as the tert-butyl (tBu) ether for the threonine hydroxyl group.[8][9] The final cleavage and side-chain deprotection are performed under milder acidic conditions, typically with a TFA "cocktail" containing scavengers.[2][10] This orthogonality between the Nα- and side-chain deprotection steps is a key advantage of the Fmoc approach.[7]
The harsher acidic conditions of the Boc strategy can sometimes lead to side reactions, which can be identified through careful mass spectrometric analysis.[1]
Mass Spectrometry Analysis: What to Expect
Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, confirming the molecular weight of the desired product and identifying any impurities or side products.[11] The choice between this compound and Fmoc-Thr(tBu)-OH can influence the mass spectrum in several ways.
Fragmentation of the Peptide Backbone and Threonine Side Chain
Upon collision-induced dissociation (CID) in the mass spectrometer, peptides fragment at the amide bonds, producing characteristic b- and y-type ions that allow for sequence verification. In addition to these backbone fragments, amino acid side chains can also undergo fragmentation. For threonine-containing peptides, a characteristic neutral loss of acetaldehyde (B116499) (CH₃CHO; 44.03 Da) from the side chain is a common observation in MS/MS spectra.
Characteristic Fragmentation of Protecting Groups
While the final peptide product is typically analyzed after the removal of all protecting groups, incomplete deprotection can occur. In such cases, the mass spectrometer can detect the presence of residual protecting groups.
-
Boc Group: The Boc group itself is thermally labile and can fragment easily. In-source fragmentation may lead to the observation of both the protected and deprotected peptide in the initial mass spectrum (MS1). During tandem mass spectrometry (MS/MS), characteristic neutral losses of isobutylene (B52900) (56.06 Da) or the entire Boc group (100.05 Da) can be observed from the precursor ion.
-
tert-Butyl (tBu) Group: Similar to the Boc group, the tBu side-chain protecting group used in the Fmoc strategy can also lead to a neutral loss of isobutylene (56.06 Da) if not completely removed during the final cleavage step.
Comparative Data for a Model Peptide: Ac-Ala-Thr-Gly-NH₂
To illustrate the differences in mass spectrometry outcomes, we present a comparative analysis of a model tripeptide, Ac-Ala-Thr-Gly-NH₂, synthesized using both this compound and Fmoc-Thr(tBu)-OH.
Table 1: Synthesis Strategy and Expected Molecular Weights
| Parameter | Boc-SPPS with this compound | Fmoc-SPPS with Fmoc-Thr(tBu)-OH |
| Threonine Derivative | Boc-L-Threonine | Fmoc-L-Threonine(tBu) |
| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF |
| Final Cleavage | Anhydrous HF | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Expected [M+H]⁺ (m/z) | 290.15 | 290.15 |
Table 2: Representative MS/MS Fragmentation Data for Ac-Ala-Thr-Gly-NH₂ ([M+H]⁺ = 290.15 m/z)
| Fragment Ion | Theoretical m/z | Expected Relative Intensity (Boc-SPPS) | Expected Relative Intensity (Fmoc-SPPS) |
| y₂ | 218.12 | High | High |
| b₂ | 188.10 | High | High |
| y₁ | 75.05 | Medium | Medium |
| b₂-H₂O | 170.09 | Medium | Medium |
| y₂-CH₃CHO | 174.09 | High | High |
| b₃ | 259.13 | Low | Low |
Note: The relative intensities are hypothetical and serve for comparative illustration. Actual intensities can vary based on instrument parameters.
Table 3: Potential Side Products and Their Mass Signatures
| Side Product | Synthesis Strategy | Description | Δ Mass (Da) | Expected m/z [M+H]⁺ |
| Incomplete Boc Deprotection | Boc-SPPS | Residual Boc group on Threonine | +100.05 | 390.20 |
| Incomplete tBu Deprotection | Fmoc-SPPS | Residual tBu group on Threonine | +56.06 | 346.21 |
| N-O Acyl Shift at Threonine | Boc-SPPS | Isomerization under strong acid (HF) | 0 | 290.15 (different fragmentation) |
| Trifluoroacetylation of N-terminus | Both (TFA Cleavage) | Trifluoroacetyl adduct on N-terminus | +96.00 | 386.15 |
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (Manual)
-
Resin Swelling: Swell Merrifield resin in dichloromethane (B109758) (DCM) for 1 hour.
-
First Amino Acid Coupling: Couple Boc-Gly-OH to the resin using DCC/HOBt in DMF/DCM for 2 hours.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, IPA, and then DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM for 10 minutes. Wash with DCM.
-
Coupling of this compound: Couple this compound using HBTU/DIEA in DMF for 1 hour.
-
Repeat Deprotection and Coupling: Repeat steps 3-5 for Boc-Ala-OH.
-
Acetylation: Acetylate the N-terminus with acetic anhydride/DIEA in DMF.
-
HF Cleavage: Cleave the peptide from the resin using anhydrous HF with anisole (B1667542) as a scavenger at 0°C for 1 hour.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by RP-HPLC.
Fmoc Solid-Phase Peptide Synthesis (Automated)
-
Resin Preparation: Use a pre-loaded Fmoc-Gly-Wang resin in an automated peptide synthesizer.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Coupling of Fmoc-Thr(tBu)-OH: Couple Fmoc-Thr(tBu)-OH (4 eq) activated with HCTU (4 eq) and DIEA (8 eq) in DMF for 45 minutes.
-
Repeat Deprotection and Coupling: Repeat steps 2-3 for Fmoc-Ala-OH.
-
Final Fmoc Deprotection: Perform a final deprotection of the N-terminal Fmoc group.
-
Acetylation: Acetylate the N-terminus with acetic anhydride/DIEA in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by RP-HPLC.
Mass Spectrometry Analysis
-
Instrumentation: LC-ESI-MS/MS (e.g., a quadrupole-time-of-flight instrument).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Activation: Collision-Induced Dissociation (CID) on the precursor ion at m/z 290.15.
Visualizing the Workflows and Fragmentation
Caption: Boc-SPPS workflow for the synthesis of Ac-Ala-Thr-Gly-NH₂.
Caption: Fmoc-SPPS workflow for the synthesis of Ac-Ala-Thr-Gly-NH₂.
Caption: Key MS/MS fragmentation pathways for the model peptide.
Conclusion
The choice between this compound and Fmoc-Thr(tBu)-OH for peptide synthesis has significant implications for both the synthetic process and the subsequent analytical characterization. The Fmoc strategy is often favored for its milder deprotection conditions, which can lead to higher purity and fewer side products for sensitive sequences.[7] However, the Boc strategy remains a robust method, particularly for certain "difficult" or aggregation-prone sequences.[10]
From a mass spectrometry perspective, while the fragmentation of the final, deprotected peptide is identical regardless of the synthetic route, the profile of potential impurities differs. Analysis of peptides synthesized via the Boc route should be vigilant for signs of incomplete deprotection of the Nα-Boc group and potential side products arising from the harsh HF cleavage conditions. Conversely, analysis of Fmoc-synthesized peptides should focus on potential incomplete removal of the tBu side-chain protecting group. A thorough understanding of these differences is crucial for accurate interpretation of mass spectrometry data, ensuring the unambiguous characterization of synthetic peptides for research, discovery, and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Boc vs. Fmoc Strategies for Optimal Yields
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts the yield and purity of the final peptide product. This is particularly true for the synthesis of "difficult" sequences, such as hydrophobic and aggregation-prone peptides. This guide provides an objective comparison of the Boc and Fmoc strategies, supported by experimental data for the synthesis of the challenging amyloid-beta (Aβ) 1-42 peptide, and includes detailed experimental protocols and workflow visualizations.
Executive Summary: A Tale of Two Chemistries
The fundamental difference between the two methods lies in the protecting group for the α-amino group of the amino acids and the corresponding deprotection chemistry. Boc-SPPS utilizes an acid-labile Boc group, which is removed by a moderately strong acid like trifluoroacetic acid (TFA). In contrast, Fmoc-SPPS employs a base-labile Fmoc group, typically removed by a weak base such as piperidine (B6355638). This seemingly simple difference has profound implications for the synthesis of complex peptides.
For routine synthesis of simple peptides, Fmoc chemistry is often the preferred method due to its milder deprotection conditions and ease of automation. However, for hydrophobic and aggregation-prone peptides, the Boc strategy often demonstrates a distinct advantage. The repetitive acidic treatments in Boc-SPPS lead to the protonation of the N-terminus of the growing peptide chain. This positive charge helps to disrupt intermolecular hydrogen bonding, which is a primary driver of peptide aggregation on the solid support. By minimizing aggregation, Boc chemistry can lead to improved solvation, better accessibility for reagents, and ultimately, higher yields and purity for these challenging sequences.
Data Presentation: A Comparative Look at Amyloid-Beta (1-42) Synthesis
The synthesis of the amyloid-beta (Aβ) 1-42 peptide, a highly hydrophobic and aggregation-prone sequence implicated in Alzheimer's disease, serves as an excellent case study for comparing the efficiencies of Boc and Fmoc strategies. While direct side-by-side comparisons under identical conditions are scarce in the literature, the available data highlights the general performance trends.
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Notes |
| Fmoc/tBu SPPS (Standard) | Aβ(1-42) | 33%[1] | Standard synthesis conditions often result in low yields due to on-resin aggregation. |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57%[1] | The incorporation of pseudoproline dipeptides helps to disrupt secondary structures and reduce aggregation, leading to a significant improvement in yield. |
| Fmoc/tBu SPPS with Microwave Assistance | Aβ(1-42) | 87%[1] | Microwave energy can enhance reaction kinetics and help to overcome aggregation, resulting in a dramatic increase in crude yield. |
| Boc/Bzl SPPS (Convergent Approach) | Aβ(1-42) Fragments | ~21-28% (purified yield of fragments)[2] | A convergent strategy, where smaller protected peptide fragments are synthesized and then ligated, is often employed in Boc-SPPS for long and difficult sequences. While direct crude yield comparison of the full-length peptide is not readily available, this method is effective for producing the final product. |
| Boc-SPPS (General "Difficult Sequences") | Hydrophobic Peptides | Generally higher than Fmoc[3] | The acidic deprotection in Boc-SPPS helps to minimize aggregation, often resulting in higher yields for hydrophobic peptides compared to standard Fmoc-SPPS. |
Experimental Protocols
The following are detailed, generalized protocols for the manual solid-phase synthesis of a hydrophobic peptide, such as Aβ(1-42), using both Boc and Fmoc strategies.
Boc-SPPS Protocol for a Hydrophobic Peptide (e.g., Aβ(1-42))
This protocol is designed to minimize aggregation and is suitable for hydrophobic sequences.
1. Resin Selection and Preparation:
-
Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation.
-
Swell the resin in dichloromethane (B109758) (DCM) for at least 1-2 hours in a reaction vessel.
2. First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using a standard method (e.g., cesium salt method for Merrifield resin).
3. Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and dimethylformamide (DMF) (3x).
-
-
Neutralization (In situ):
-
Immediately before coupling, add a solution of 10% diisopropylethylamine (DIEA) in DCM or DMF to the resin and agitate for 2-5 minutes. This step is performed in the presence of the activated amino acid to minimize the time the free amine is exposed, which can reduce aggregation.
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
4. Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for Boc/Bzl chemistry is anhydrous hydrogen fluoride (B91410) (HF) with scavengers like anisole. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Isolate the crude peptide by precipitation in cold diethyl ether, followed by centrifugation and drying under vacuum.
Fmoc-SPPS Protocol for a Hydrophobic Peptide (e.g., Aβ(1-42))
This protocol incorporates strategies to mitigate aggregation commonly encountered with Fmoc chemistry for hydrophobic sequences.
1. Resin Selection and Preparation:
-
Utilize a PEG-grafted resin (e.g., TentaGel, ChemMatrix) to improve solvation of the growing peptide chain. A low substitution level (e.g., 0.3-0.5 mmol/g) is recommended.
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.
2. First Amino Acid Attachment:
-
Couple the first Fmoc-protected amino acid to the resin using an appropriate activation method (e.g., DIC/DMAP for Wang resin).
3. Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents) and a coupling reagent such as HCTU or HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained. For difficult couplings, extended reaction times or double coupling may be necessary.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
4. Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation and dry under vacuum.
Mandatory Visualization
The following diagrams illustrate the general workflows for Boc-SPPS and Fmoc-SPPS.
Caption: Generalized workflow for Boc solid-phase peptide synthesis.
Caption: Generalized workflow for Fmoc solid-phase peptide synthesis.
References
Verifying the Blueprint of Life: A Comparative Guide to Confirming the Sequence of Boc-Synthesized Peptides
For researchers, scientists, and drug development professionals, the precise amino acid sequence of a synthetic peptide is its fundamental identity, dictating its structure, function, and therapeutic potential. This guide offers an objective comparison of the primary analytical methods used to confirm the sequence of peptides synthesized using t-butyloxycarbonyl (Boc) chemistry, a cornerstone of solid-phase peptide synthesis (SPPS).
The synthesis of peptides is a stepwise process of adding amino acids, and confirming the final sequence is a critical quality control step to ensure the product is free from deletions, insertions, or other synthesis-related errors.[] The principal methods for this validation are Mass Spectrometry (MS) and Edman Degradation, often complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.[2]
The Analytical Workflow
Successful sequence confirmation follows a logical progression from the crude synthetic product to a fully characterized molecule. The initial steps involve purification of the crude peptide, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to isolate the target peptide from impurities and truncated or deleted sequences.[][3] Once purified, the peptide's identity and sequence are confirmed.
Principal Sequencing Methodologies
The two dominant techniques for determining the amino acid sequence of a peptide are Edman degradation and tandem mass spectrometry (MS/MS). While both can provide sequence information, they operate on fundamentally different principles and offer distinct advantages and limitations.
Edman Degradation: The Classic N-Terminal Approach
Developed by Pehr Edman in 1950, this method sequentially removes and identifies amino acids one by one from the N-terminus of a peptide.[4][5] It is a well-established and highly accurate technique for N-terminal sequencing.[5][6]
Principle of Operation: The process involves a cyclical three-step chemical reaction:
-
Coupling: The free N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.[6]
-
Cleavage: Under acidic conditions (using trifluoroacetic acid, TFA), the labeled N-terminal residue is cleaved from the peptide chain.[4]
-
Conversion & Identification: The released residue is converted into a more stable phenylthiohydantoin (PTH) derivative, which is then identified using chromatography, typically HPLC.[4][6]
The shortened peptide is then subjected to the next cycle, and the process is repeated to determine the sequence.[4]
Experimental Protocol: Edman Degradation
-
Sample Preparation: The purified peptide sample (typically 10-100 picomoles) must have a free N-terminus. The Boc protecting group from the final amino acid must be removed prior to sequencing.[2][7] The sample is often immobilized on a PVDF membrane.[7]
-
Automated Sequencing: The sample is loaded into an automated protein sequencer. The instrument performs the cycles of PITC coupling, TFA cleavage, and transfer of the cleaved residue.
-
PTH-Amino Acid Analysis: The collected PTH-amino acid from each cycle is injected into a reverse-phase HPLC system.
-
Identification: The retention time of each PTH-amino acid is compared to that of known standards to identify the amino acid at each position in the sequence.[4]
Mass Spectrometry (MS): The High-Throughput Powerhouse
Mass spectrometry has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[8] The technique measures the mass-to-charge ratio (m/z) of the peptide and its fragments to deduce the amino acid sequence.[2]
Principle of Operation: Tandem mass spectrometry (MS/MS) is the most common approach.[9]
-
Ionization: The peptide is ionized, typically using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).[10]
-
First Mass Analysis (MS1): The intact (precursor) ions are separated by their m/z ratio, and an ion of interest is selected.
-
Fragmentation: The selected precursor ion is fragmented into smaller pieces, usually by collision-induced dissociation (CID).[11] Fragmentation primarily occurs along the peptide backbone, creating a series of characteristic ions (e.g., b- and y-ions).
-
Second Mass Analysis (MS2): The masses of the fragment ions are measured.
-
Sequence Reconstruction: The amino acid sequence is determined by calculating the mass differences between consecutive fragment ions in the MS2 spectrum.[12] This process, known as de novo sequencing, can be performed computationally.[12][13]
Experimental Protocol: LC-MS/MS Sequencing
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 10-100 fmol/µL.[2]
-
LC Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer. The peptide is eluted using a solvent gradient.[2]
-
ESI-MS/MS Analysis: As the peptide elutes from the column, it is ionized by ESI and enters the mass spectrometer.
-
Data Acquisition: The instrument performs cycles of MS1 scans to detect eluting peptides, followed by MS/MS scans on selected precursor ions.
-
Data Analysis: Specialized software is used to interpret the fragmentation spectra and reconstruct the peptide sequence.[11] Common software packages include PEAKS and PepNovo.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a primary method for routine de novo sequencing, NMR spectroscopy is a powerful tool for confirming the overall structure and folding of a peptide.[14][15] For smaller peptides with well-resolved spectra, 2D NMR techniques (like COSY, TOCSY, and NOESY) can be used to identify amino acid spin systems and their connectivity, allowing for the determination of short sequence tags.[16][17] However, its lower throughput and the complexity of data analysis make it less common for primary sequence confirmation compared to MS and Edman degradation.[14]
Comparative Analysis of Sequencing Methods
The choice of analytical method depends on the specific requirements of the project, including the length of the peptide, the amount of sample available, and the need for throughput.
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Primary Function | High-throughput sequence confirmation, molecular weight determination, PTM analysis.[2][18] | High-accuracy N-terminal sequencing.[2][5] | 3D structure determination, conformational analysis.[15] |
| Principle | Measures mass-to-charge ratio of peptide fragments.[2] | Sequential chemical removal and identification of N-terminal amino acids.[2][4] | Measures nuclear spin properties in a magnetic field.[15] |
| Sensitivity | High (fmol to amol range).[18] | Moderate (10-100 pmol). | Low (requires >0.5 mM concentration).[15] |
| Peptide Length | Effective for a wide range of lengths. | Limited to ~30-50 residues due to cumulative inefficiencies.[6][7] | Best for peptides <30 kDa.[15] |
| Throughput | High; suitable for analyzing thousands of samples. | Low; analyzes one sample at a time, cyclically. | Very Low. |
| N-terminus | Does not require a free N-terminus. | Requires a free, unblocked N-terminus. | Does not require a free N-terminus. |
| Key Advantage | Speed, sensitivity, and ability to identify post-translational modifications (PTMs).[8] | Unambiguous identification of N-terminal sequence and differentiation of isomers like Leu/Ile. | Provides detailed 3D structural information in solution.[15] |
| Key Limitation | Difficulty distinguishing isobaric residues (e.g., Leu/Ile) without specialized methods.[9] | Inefficient for long peptides; will not work if the N-terminus is blocked. | Not a primary sequencing tool; complex data analysis. |
Conclusion and Recommendations
For the comprehensive and high-throughput confirmation of Boc-synthesized peptide sequences, mass spectrometry is the method of choice . Its unparalleled sensitivity and speed make it ideal for the demands of modern research and drug development.[8][18] A typical workflow involves an initial, rapid molecular weight confirmation using MALDI-TOF MS, followed by definitive sequence analysis using high-resolution LC-ESI-MS/MS.[3]
Edman degradation remains a valuable, complementary technique . It serves as a gold standard for applications requiring extremely high confidence in the N-terminal sequence or for validating sequences identified by MS.[5] Its strength lies in its precision over the first 10-15 residues, providing an orthogonal verification that is highly respected by regulatory bodies.[5]
Ultimately, a combination of methods provides the most robust characterization. Using RP-HPLC to ensure purity, followed by MS for primary sequence and molecular weight confirmation, and supplemented by Edman degradation when N-terminal fidelity is paramount, ensures the highest level of quality assurance for any synthesized peptide.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 11. Peptide Sequencing [ucimsf.ps.uci.edu]
- 12. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 14. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison: Cost-Benefit Analysis of Boc vs. Fmoc in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a pivotal decision that profoundly influences a project's timeline, budget, and the quality of the final peptide product. This comprehensive guide provides an objective, data-driven comparison of these two cornerstone methodologies to inform your synthetic strategy.
The Core Chemistry: A Tale of Two Protecting Groups
The fundamental distinction between Boc and Fmoc SPPS lies in the chemical nature of the N-terminal protecting group and the corresponding conditions required for its removal during the stepwise elongation of the peptide chain.[1] The Boc strategy, the classic approach developed by Bruce Merrifield, employs the acid-labile Boc group for temporary Nα-protection.[2] This group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[3] In contrast, the Fmoc strategy utilizes the base-labile Fmoc protecting group, which is cleaved under milder basic conditions, commonly with piperidine (B6355638).[3] This orthogonality between the Nα-protecting group and the acid-labile side-chain protecting groups is a key advantage of the Fmoc approach.[1]
Quantitative Comparison of Boc and Fmoc Strategies
While the ideal strategy is often sequence-dependent, a general quantitative comparison based on established principles of peptide synthesis can be made. The following table summarizes key quantitative parameters for both approaches.
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Reagent Cost | |||
| Protected Amino Acids | Generally lower initial cost.[3][4] | Generally higher initial cost, though prices are becoming more competitive with scale.[3][4] | A significant factor in the overall raw material budget, especially for large-scale synthesis. |
| Deprotection Reagent | Trifluoroacetic acid (TFA) - relatively inexpensive.[3] | Piperidine - can be more expensive than TFA and requires careful handling.[] | Piperidine can be recycled in some protocols, potentially improving cost-effectiveness.[4] |
| Solvents | Often utilizes less expensive solvents like dichloromethane (B109758) (DCM).[3][4] | Typically employs more costly solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[4] | Solvent consumption is a major cost driver in large-scale SPPS.[4] |
| Process Efficiency | |||
| Coupling Efficiency | Can be lower, especially for difficult sequences.[3] | Generally higher, often exceeding 99%, which is critical for the synthesis of long peptides.[] | Higher coupling efficiency leads to higher crude purity and reduces the need for extensive purification. |
| Synthesis Time | Can be longer due to the need for a separate neutralization step after deprotection. | Generally faster due to the streamlined deprotection and coupling cycle. | Automation is more straightforward with Fmoc chemistry.[4] |
| Product Quality | |||
| Crude Purity | May be lower due to harsher deprotection conditions leading to side reactions.[4] | Generally higher due to milder deprotection conditions and fewer side reactions.[4][] | Higher crude purity significantly reduces the time and cost associated with downstream purification. |
| Final Yield | Can be lower, particularly for long or complex peptides, due to cumulative losses during repeated acid treatments. | Typically higher due to greater coupling efficiency and milder conditions that preserve the integrity of the peptide chain.[] | Yield is a critical factor in the overall cost-effectiveness of a synthesis. |
| Safety & Environmental | |||
| Reagent Hazards | Utilizes highly corrosive and hazardous hydrofluoric acid (HF) for final cleavage from the resin.[6] | Final cleavage is performed with the less hazardous TFA.[6] | The use of HF in Boc-SPPS requires specialized equipment and stringent safety protocols. |
| Waste Generation | Generates significant acidic waste. | Generates basic and acidic waste streams. | Both methods are solvent-intensive, and efforts are underway to develop greener solvent alternatives.[4] |
Experimental Protocols
Below are generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis. These are intended as a guide and may require optimization based on the specific peptide sequence.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol is designed for manual synthesis and may be adapted for automated synthesizers.
-
Resin Selection and Preparation: Choose a suitable resin, such as Merrifield or PAM resin. Swell the resin in DCM for at least 30 minutes.[7][8]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., DCC/HOBt or conversion to a cesium salt).[9]
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group.[9]
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.[4]
-
Neutralization: Neutralize the protonated N-terminus with a solution of 10% diisopropylethylamine (DIPEA) in DCM.[4]
-
Washing: Wash the resin with DCM to remove excess base.[4]
-
Coupling: Couple the next Boc-protected amino acid using an appropriate coupling reagent (e.g., HBTU, HATU) in a suitable solvent like DMF or a DCM/DMF mixture.[10] Monitor the reaction for completion using a colorimetric test such as the Kaiser test.[10]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[4]
-
Repeat: Repeat steps 3-8 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail, typically containing liquid hydrogen fluoride (B91410) (HF) and scavengers (e.g., anisole), to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, and isolate the crude product by centrifugation or filtration.[7]
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol is widely used for both manual and automated peptide synthesis.
-
Resin Selection and Preparation: Select an appropriate resin, such as Rink Amide or Wang resin, and swell it in DMF for at least one hour.[8]
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin. For some resins, this is a pre-loaded feature.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.[8][11]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-adduct.[8]
-
Coupling: Couple the next Fmoc-protected amino acid, pre-activated with a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as DIPEA, in DMF.[11] The reaction progress can be monitored using the Kaiser test.[10]
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.[11]
-
Repeat: Repeat steps 3-6 for each amino acid in the desired sequence.
-
Final Fmoc Removal: After the last coupling cycle, perform a final Fmoc deprotection as described in step 3.
-
Final Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail, typically containing TFA and scavengers such as water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
-
Peptide Precipitation and Isolation: Precipitate the peptide in cold diethyl ether, and collect the crude peptide by centrifugation.[7]
Workflow Visualizations
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Caption: A generalized workflow for Boc solid-phase peptide synthesis.
Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.
In-depth Analysis and Recommendations
Cost: While the initial outlay for Fmoc-protected amino acids is generally higher than for their Boc counterparts, a holistic cost analysis must encompass the entire synthesis and purification process.[3][4] The higher cost of solvents like DMF and NMP used in Fmoc chemistry can be a significant factor in large-scale production.[4] However, the superior efficiency and higher crude purity often achieved with the Fmoc strategy can lead to substantial savings in downstream processing, making it more cost-effective in the long run, particularly for complex or long peptides.[4][]
Efficiency and Yield: The Fmoc strategy typically boasts higher coupling efficiencies, which is a critical advantage when synthesizing long peptides where even minor yield losses at each step can drastically reduce the overall final yield.[] The milder deprotection conditions of the Fmoc method also help to minimize side reactions, leading to a purer crude product.[] For hydrophobic peptides prone to aggregation, the Boc strategy can sometimes be advantageous.[7][] The protonation of the N-terminus after each TFA deprotection step in Boc chemistry can disrupt interchain hydrogen bonding, improving solubility and preventing aggregation.[7]
Safety and Handling: A significant advantage of the Fmoc strategy is the avoidance of the highly corrosive and hazardous liquid hydrogen fluoride (HF) required for the final cleavage step in Boc-SPPS.[6] The use of TFA for final cleavage in the Fmoc protocol is a much safer alternative.[6] However, the piperidine used for Fmoc deprotection is toxic and has an irritating odor, necessitating its use in a well-ventilated fume hood.[]
Conclusion: Making the Right Choice
The choice between Boc and Fmoc SPPS is not always straightforward and depends on a multitude of factors including the peptide sequence, length, complexity, scale of synthesis, and available resources.
The Fmoc strategy has largely become the mainstream choice for peptide synthesis due to its milder reaction conditions, higher efficiency, amenability to automation, and improved safety profile.[4][] It is particularly well-suited for the synthesis of long or complex peptides and for large-scale production under cGMP conditions.[4][]
The Boc strategy , while being the older of the two methods, remains a valuable tool in the peptide chemist's arsenal. It can be the preferred method for the synthesis of hydrophobic peptides that are prone to aggregation in Fmoc-based systems.[7][] The lower initial cost of Boc-protected amino acids and some solvents can also make it an economically attractive option for specific, well-established manufacturing processes.[4]
Ultimately, a thorough evaluation of the specific requirements of the peptide target, coupled with an understanding of the inherent advantages and disadvantages of each strategy, will guide the researcher to the most appropriate and cost-effective synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. csbio.com [csbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. chempep.com [chempep.com]
- 11. rsc.org [rsc.org]
Validating Boc-Thr-OH Incorporation: A Comparative Guide to Edman Degradation and Alternative Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid is critical to the synthesis of the target peptide. The use of Nα-tert-butyloxycarbonyl (Boc) protecting groups, such as in Boc-Thr-OH, is a well-established strategy. However, rigorous analytical validation is necessary to confirm the successful coupling of each residue and the overall sequence fidelity. This guide provides an objective comparison of Edman degradation with mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for the validation of this compound incorporation, supported by experimental protocols and data interpretation guidelines.
Comparative Analysis of Validation Techniques
The choice of analytical method for validating the incorporation of this compound depends on the specific requirements of the analysis, including the desired level of sequence confirmation, sample purity, and throughput.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Function | N-terminal sequencing | Sequence confirmation, molecular weight determination | Purity assessment, quantification of impurities |
| Principle | Sequential chemical removal and identification of N-terminal amino acids.[1] | Measures the mass-to-charge ratio of the peptide and its fragments to deduce the sequence.[2][3] | Separates components of a mixture based on their physicochemical properties (e.g., hydrophobicity).[1] |
| Sample Requirement | Purified, single peptide with a free N-terminus.[3] | Can analyze complex mixtures.[3] | Crude or purified peptide mixture. |
| Throughput | Low (one sample at a time, sequential cycles). | High (amenable to automation).[2] | High (amenable to automation). |
| Sensitivity | Low picomole to high femtomole range.[1] | Attomole to femtomole range.[1] | Micromolar range.[1] |
| Key Advantage for this compound | Provides unambiguous sequencing of the N-terminus post-Boc removal. | Confirms the total mass of the peptide, including the incorporated threonine, and can provide sequence information from fragmentation data. | Can resolve the desired peptide from deletion sequences or other impurities arising from incomplete coupling of this compound. |
| Limitations | Requires a free N-terminus, so the Boc group must be removed prior to analysis.[4] Not suitable for internal sequence verification.[3] | May not distinguish between isobaric amino acids without high-resolution fragmentation data. Database reliance for identification can be a limitation.[3] | Does not provide direct sequence information.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate validation of peptide synthesis.
Edman Degradation for N-Terminal Sequencing of a Threonine-Containing Peptide
Edman degradation provides a stepwise method to identify the N-terminal amino acids of a peptide.[4]
1. Sample Preparation: Boc Deprotection
-
Objective: To remove the N-terminal Boc group to allow for reaction with the Edman reagent.
-
Procedure:
-
The peptide-resin is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (typically 25-50% v/v).[5]
-
The resin is then washed thoroughly with DCM, followed by a neutralization step using a base such as diisopropylethylamine (DIEA) in DCM to yield the free N-terminal amine.[6]
-
The deprotected peptide is cleaved from the resin, precipitated, and purified by HPLC to ensure a single sequence is analyzed.
-
2. Automated Edman Degradation Cycle
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.[2]
-
Cleavage: The PTC-peptide is treated with anhydrous TFA to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[7]
-
Conversion and Identification: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC by comparing its retention time to known standards.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for confirming the sequence of a synthetic peptide.[4]
1. Sample Preparation
-
The synthesized peptide is cleaved from the resin and the protecting groups are removed.
-
The crude peptide is dissolved in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid.[4]
2. LC-MS/MS Analysis
-
Liquid Chromatography: The peptide mixture is separated by reversed-phase HPLC.
-
Mass Spectrometry:
-
MS1 Scan: A full scan determines the mass-to-charge ratio (m/z) of the intact peptide, confirming its molecular weight.
-
MS2 Scan (Fragmentation): The peptide ion of interest is isolated and fragmented (e.g., by collision-induced dissociation) to generate a tandem mass spectrum.[2]
-
-
Data Analysis: The fragmentation pattern is analyzed to determine the amino acid sequence. The presence of threonine is confirmed by the characteristic mass difference between fragment ions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is used to assess the purity of the synthesized peptide and can indicate the success of the this compound coupling step.[8]
1. Sample Preparation
-
A small aliquot of the crude peptide is cleaved from the resin.
-
The cleaved peptide is precipitated, washed, and dissolved in the HPLC mobile phase.[8]
2. HPLC Analysis
-
System: A standard analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of TFA (e.g., 0.1%) is commonly employed.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
-
Data Analysis: The purity of the peptide is calculated by integrating the peak area of the desired product and comparing it to the total area of all peaks in the chromatogram. Incomplete coupling of this compound will result in the appearance of a deletion sequence peak, which typically elutes earlier than the full-length peptide.
Visualizing the Workflow
Caption: General workflow for Boc-SPPS and subsequent validation of peptide synthesis.
Signaling Pathways and Logical Relationships
The validation of this compound incorporation is a critical decision point in the quality control of peptide synthesis. The choice of analytical technique is guided by the specific information required by the researcher.
Caption: Decision-making workflow for selecting the appropriate validation technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. prezi.com [prezi.com]
- 8. benchchem.com [benchchem.com]
- 9. rapidnovor.com [rapidnovor.com]
Quantitative Purity Determination of Boc-Thr-OH: A Comparative Guide to qNMR and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for raw materials is a cornerstone of robust drug development and chemical research. For protected amino acids like N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH), precise purity assessment is critical to ensure the integrity and yield of peptide synthesis and other downstream applications. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
At a Glance: qNMR vs. HPLC for this compound Purity
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei. A primary ratio method. | Separation of components based on their differential partitioning between a stationary and mobile phase, with detection typically by UV absorbance. A comparative method. |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound. | Typically requires a certified reference standard of the analyte (this compound) for accurate quantification, or relies on area percent calculation assuming equal response factors for impurities. |
| Information Provided | Absolute purity (mass fraction), structural confirmation of the analyte, and identification and quantification of structurally related and unrelated impurities. | Relative purity (area %), retention time, and separation of structurally related impurities. Can be adapted for chiral purity analysis. |
| Strengths | High accuracy and precision, provides structural information, universal detector for protons, non-destructive. | High sensitivity for trace impurities, excellent for resolving complex mixtures, well-established and widely available. |
| Limitations | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures, requires careful experimental setup for accurate quantification. | Response factors of impurities may differ from the main component, potentially leading to inaccurate purity assessment by area percent. Co-elution of impurities can occur. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the purity analysis of this compound using qNMR and HPLC. It is important to note that actual results may vary depending on the specific batch of the material, the instrumentation used, and the experimental conditions.
Table 1: Representative Purity Assessment of a Commercial Batch of this compound
| Analytical Method | Parameter Assessed | Representative Purity Value | Key Observations |
| qNMR | Absolute Purity (mass fraction) | 98.5% w/w | Quantification against a certified internal standard (e.g., maleic acid). Signals consistent with the structure of this compound. Minor signals corresponding to residual solvents and a structurally related impurity were quantifiable. |
| RP-HPLC | Relative Purity (Area %) | 99.2% | Main peak at the expected retention time. Several small impurity peaks were detected. Purity is based on the relative area of the main peak. |
| Chiral HPLC | Enantiomeric Purity | >99.8% L-enantiomer | Separation of L- and D-enantiomers. The D-enantiomer was below the limit of quantification. |
Table 2: Comparison of Performance Characteristics
| Performance Metric | qNMR | HPLC |
| Accuracy | High (primary method) | High (with appropriate standards) |
| Precision (RSD) | < 1% | < 2% |
| Limit of Quantification (LOQ) | ~0.1% | < 0.05% |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound Purity
This protocol outlines a general procedure for the determination of the absolute purity of this compound using an internal standard method.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic Acid, Dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a similar signal intensity to the analyte) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
Acquisition Time: > 3 seconds.
-
Spectral Width: To cover all signals of interest.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the tert-butyl protons at ~1.4 ppm) and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
HPLC Protocol for this compound Purity
This protocol describes a standard reversed-phase HPLC method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a 1:1 mixture of mobile phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Areamain peak / Total Areaall peaks) * 100
Experimental Workflows and Logical Relationships
Navigating the Synthesis of Difficult Peptides: A Comparative Guide to Boc-Thr-OH vs. Alternative Strategies
The synthesis of peptides with sequences prone to aggregation, particularly those rich in hydrophobic and β-branched amino acids like threonine, presents a significant challenge in peptide chemistry. In this case study, we provide a comparative analysis of using the tert-butyloxycarbonyl (Boc) protected threonine (Boc-Thr-OH) in solid-phase peptide synthesis (SPPS) against the more common 9-fluorenylmethoxycarbonyl (Fmoc) strategy. This guide will delve into the experimental data, detailed protocols, and the underlying chemical principles that inform the choice of synthetic strategy for researchers, scientists, and drug development professionals.
Difficult peptide sequences often adopt secondary structures, such as β-sheets, on the solid support during synthesis. This aggregation can lead to incomplete reactions, resulting in low yields and challenging purifications. The choice of protecting group for amino acids, especially for residues like threonine that contribute to aggregation, is therefore a critical parameter for a successful synthesis.
Performance Comparison: Boc vs. Fmoc Strategies for Difficult Sequences
The Boc strategy, although one of the original methods for SPPS, often demonstrates advantages in the synthesis of "difficult" sequences. The repetitive deprotection steps using a moderately strong acid, typically trifluoroacetic acid (TFA), can disrupt the secondary structures that cause on-resin aggregation. This is in contrast to the mild basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF), which may not be sufficient to break up these aggregates.
To illustrate this, we will consider the synthesis of the amyloid-beta (Aβ) peptide (1-42), a notoriously difficult sequence known for its high aggregation propensity and a sequence that contains threonine. While direct side-by-side comparative data in a single study is scarce, a compilation of results from various studies highlights the performance of different strategies.
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [1] |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Not Reported | [2] |
| Microwave-Assisted Fmoc SPPS | Aβ(1-42) | 87 | 67 | [2][3] |
| Boc/Bzl SPPS | Aβ(1-42) | Generally higher for difficult sequences | Often improved due to reduced aggregation | [4][] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic outcomes. Below are generalized protocols for the synthesis of a difficult, threonine-containing peptide using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS of a Difficult Threonine-Containing Peptide (e.g., Aβ(1-42))
This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.
1. Resin Selection and Preparation:
-
Choose a suitable resin, such as a Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation.[6]
-
Swell the resin in dichloromethane (B109758) (DCM) for at least 1-2 hours in a reaction vessel.[6]
2. First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).[7]
3. Peptide Chain Elongation Cycle (Repeated for each amino acid):
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 5 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[7]
-
Wash the resin with DCM (3x) and isopropanol (B130326) (2x), followed by DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
-
Wash the resin with DCM (5x).
-
-
Coupling (incorporating this compound):
-
In a separate vessel, dissolve the Boc-protected amino acid (including this compound at the appropriate step) (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.[6]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained. For difficult couplings, a second coupling may be necessary.[6]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
4. Final Cleavage and Deprotection:
-
After the final coupling, perform the final deprotection of the N-terminal Boc group.
-
Wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours in a specialized HF apparatus. (Caution: HF is extremely hazardous and requires special handling and equipment).
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc-SPPS of a Difficult Threonine-Containing Peptide with Pseudoproline Dipeptides (e.g., Aβ(1-42))
This protocol incorporates pseudoproline dipeptides to disrupt on-resin aggregation.
1. Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.
-
Perform an initial Fmoc deprotection step to prepare the resin for coupling the first amino acid.[8]
2. Amino Acid Coupling Cycle (Iterative):
-
Fmoc Deprotection: Treat the resin with 20-30% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).[8]
-
Coupling (incorporating Fmoc-Thr(tBu)-OH or a pseudoproline dipeptide):
-
Dissolve the Fmoc-amino acid (or pseudoproline dipeptide) (3-4 equivalents), a coupling reagent (e.g., HBTU, 3-4 equivalents), and an activator base (e.g., DIEA, 6-8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
At positions prone to aggregation (e.g., Ile-Ser in Aβ(1-42)), use a pre-formed pseudoproline dipeptide like Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH to be coupled in a single step.[8]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
3. Final Deprotection and Cleavage:
-
After coupling the final amino acid, perform a final Fmoc deprotection.
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.[8]
-
Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[8]
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[8]
-
Dry the crude peptide pellet under vacuum.[8]
4. Purification and Preparation of Monomeric Stocks:
-
Purify the crude peptide by RP-HPLC.
-
To ensure the use of monomeric peptide in subsequent experiments, a disaggregation protocol is often necessary for peptides like Aβ. This typically involves dissolving the purified peptide in a strong solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and then removing the solvent to obtain a monomeric film, which is then dissolved in the desired buffer.[8]
Visualizing the Synthetic Workflow and Decision Logic
To better understand the experimental process and the decision-making involved, the following diagrams illustrate the workflows.
Caption: Workflow for Boc-SPPS of a difficult peptide sequence.
Caption: Decision logic for choosing between Boc and Fmoc strategies.
Conclusion
The synthesis of difficult, aggregation-prone peptides containing residues like threonine requires careful consideration of the synthetic strategy. While the Fmoc/tBu approach is the most widely used method in modern SPPS, the classic Boc/Bzl strategy offers a significant advantage in mitigating on-resin aggregation due to its acidic deprotection steps. The case of Aβ peptide synthesis demonstrates that while modifications to the Fmoc protocol can improve outcomes, the inherent properties of the Boc strategy make it a powerful alternative. The choice between these methods will ultimately depend on the specific peptide sequence, the available laboratory equipment, and the desired scale of the synthesis. This guide provides the necessary data and protocols to aid researchers in making an informed decision for the successful synthesis of challenging peptide sequences.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
A Comparative Evaluation of Coupling Activators for Boc-Thr-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Coupling Reagent Performance for the Sterically Hindered Amino Acid, Boc-Thr-OH.
The incorporation of sterically hindered amino acids, such as Boc-Threonine-OH (this compound), into a peptide sequence is a critical step that often dictates the overall success of solid-phase peptide synthesis (SPPS). The bulky nature of the threonine side chain, compounded by the Nα-Boc protecting group, can impede the coupling reaction, leading to lower yields, incomplete reactions, and potential racemization. The choice of coupling activator is therefore paramount to overcoming these challenges. This guide provides a comparative analysis of common coupling activators, supported by experimental data for sterically hindered amino acids, to assist in the selection of the optimal reagent.
Performance Comparison of Coupling Activators
The efficacy of a coupling activator is determined by its ability to promote rapid and complete amide bond formation while minimizing side reactions, particularly racemization of the activated amino acid. The following table summarizes the performance of several common coupling activators for the incorporation of sterically hindered amino acids. While specific data for this compound is limited, the data presented for other sterically hindered residues like Valine and α-aminoisobutyric acid (Aib) serves as a valuable proxy.[1][2] Threonine has been identified as one of the more challenging amino acids to couple in Boc-based SPPS.[3][4]
| Coupling Activator | Class | Typical Yield (%) for Hindered Couplings | Relative Reaction Rate / Time | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | >95[2] | Very Fast[2] | Low[2] | Highly efficient for hindered couplings; may cause guanidinylation of the N-terminal amine if used in excess.[1][5] |
| HBTU | Uronium/Aminium Salt | 90-95[2] | Fast[2] | Low[2] | A reliable and cost-effective choice for both routine and challenging couplings.[2] |
| PyBOP | Phosphonium Salt | 90-95[2] | Fast[2] | Low[2] | Byproducts are generally less problematic than those from its predecessor, BOP.[2] Avoids guanidinylation side reactions.[1] |
| COMU | Uronium/Aminium Salt | >95[2] | Very Fast[2] | Low[2] | A third-generation uronium reagent with efficiency comparable to HATU; considered safer as it is based on OxymaPure.[1] |
| DIC/HOBt | Carbodiimide/Additive | Good | 1 - 4 hours[6] | Low to Moderate[6] | A cost-effective and widely used method. The addition of HOBt is crucial to suppress racemization.[6] |
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in Boc-SPPS using different classes of coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.
General Steps for a Coupling Cycle
A typical coupling cycle in Boc-SPPS involves the following stages, which are also illustrated in the workflow diagram below.
-
Resin Swelling: The resin is swollen in a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Boc Deprotection: The N-terminal Boc protecting group is removed with a solution of Trifluoroacetic Acid (TFA) in DCM.
-
Washing: The resin is thoroughly washed to remove residual TFA and byproducts.
-
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine using a base like N,N-Diisopropylethylamine (DIEA).
-
Washing: The resin is washed again to remove excess base.
-
Coupling: The this compound is activated and coupled to the N-terminal amine on the resin.
-
Washing: The resin is washed to remove excess reagents and byproducts before proceeding to the next cycle.
Protocol 1: Coupling with Uronium/Aminium Salts (e.g., HATU, HBTU)
These reagents are highly efficient and recommended for sterically hindered amino acids.
-
Resin Preparation, Boc Deprotection, and Neutralization: Follow the general steps 1-5 as described above.
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and the chosen uronium/aminium salt (e.g., HATU, 1.9-3.9 equivalents) in DMF.
-
Add DIEA (2-3 equivalents) to the solution and allow for a short pre-activation time of 1-5 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated ("double coupling").
-
Once complete, wash the resin thoroughly with DMF and DCM.
-
Protocol 2: Coupling with Phosphonium Salts (e.g., PyBOP)
PyBOP is an effective alternative that avoids the potential for guanidinylation.
-
Resin Preparation, Boc Deprotection, and Neutralization: Follow the general steps 1-5.
-
Coupling:
-
In a separate vessel, dissolve this compound (2 equivalents) in DMF.
-
Add the this compound solution to the resin, followed by PyBOP (2 equivalents) and DIEA (4 equivalents).
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow the same procedure as in Protocol 1.
Protocol 3: Coupling with Carbodiimides (DIC/HOBt)
This is a more classical and cost-effective method.
-
Resin Preparation, Boc Deprotection, and Neutralization: Follow the general steps 1-5.
-
Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (an equivalent amount to the amino acid) in DMF.
-
Add this solution to the resin.
-
Add DIC (an equivalent amount to the amino acid and HOBt) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing: Follow the same procedure as in Protocol 1.
Visualizing the Process
The following diagrams illustrate the general workflow of a single amino acid coupling cycle in Boc-SPPS and the logical considerations for selecting a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
A Comparative Guide to Cleavage Cocktails for Peptides with Boc-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the final cleavage step is paramount to obtaining a high-purity product. The presence of amino acids with benzyl-based side-chain protection, such as Boc-Thr(Bzl)-OH, necessitates the use of strong acids for deprotection. The choice of the cleavage cocktail—a mixture of a strong acid and scavengers—is critical for efficiently removing the benzyl (B1604629) ether from the threonine side chain and cleaving the peptide from the resin, all while minimizing deleterious side reactions.
The core challenge arises from the generation of reactive benzyl carbocations during the acid-catalyzed cleavage of the Bzl group.[1] These carbocations can alkylate nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to significant, hard-to-remove impurities.[2][3] This guide provides an objective comparison of the most common cleavage cocktails used for peptides containing Thr(Bzl), supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Analysis of Cleavage Cocktails
The selection of a cleavage cocktail is a trade-off between cleavage efficiency, potential side reactions, and handling requirements. The following table summarizes the performance and characteristics of the primary methods used in Boc-SPPS.
| Cleavage Cocktail/Method | Primary Reagent(s) | Typical Scavengers | Cleavage Efficiency | Common Side Products | Safety & Equipment |
| Standard (High) HF | Anhydrous Hydrogen Fluoride (B91410) (HF) | Anisole (B1667542), p-Cresol (B1678582) | Very High | Alkylation of Trp, Met, Tyr; Aspartimide formation; Anisylation of Glu.[3][4] | Highly toxic and corrosive; Requires specialized Teflon/Kel-F apparatus.[5] |
| Low-High HF | 1. HF/DMS (Low) 2. Anhydrous HF (High) | p-Cresol, Thioanisole | Very High | Significantly reduced alkylation compared to High HF. | Same as Standard HF; specialized apparatus required.[5] |
| TFMSA Cleavage | Trifluoromethanesulfonic Acid (TFMSA) / TFA | Thioanisole, m-Cresol | High | Fewer side reactions than HF, but Arg(Tos) cleavage is slow.[4][6] | Extremely corrosive but does not require a specialized HF apparatus.[5] |
| TMSOTf Cleavage | Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) / TFA | m-Cresol, Thioanisole | High | Fewer side reactions and less hygroscopic product than TFMSA.[4][7] | Corrosive; does not require a specialized HF apparatus. |
Mandatory Visualizations
Diagrams created with Graphviz provide a clear visual representation of the chemical processes and workflows involved in peptide cleavage.
Caption: High-level workflow for Boc-SPPS from synthesis to purification.
Caption: Mechanism of acid-mediated cleavage and the role of scavengers.
Experimental Protocols
Detailed methodologies are provided for the most common cleavage procedures applicable to peptides containing Thr(Bzl).
Protocol 1: Standard (High) HF Cleavage
This one-step procedure is suitable for many peptides but carries a higher risk of side reactions for sensitive sequences.[5]
-
Preparation: Dry the peptide-resin (e.g., 1 gram) thoroughly under vacuum and place it in a Teflon reaction vessel of a specialized HF apparatus.[8] Add a Teflon-coated stir bar.
-
Scavenger Addition: Add the appropriate scavenger. A common choice is anisole or p-cresol (1.0 mL per gram of resin).[3]
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath (-78°C) for at least 5-10 minutes.[5] Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the cooled vessel.[5]
-
Cleavage Reaction: Transfer the reaction vessel to an ice-water bath and stir the slurry at 0°C for 45-60 minutes.[1] For peptides with more resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.[5]
-
HF Removal: After the reaction, slowly evaporate the HF under a vacuum. This must be done carefully to prevent the resin from being carried into the manifold.
-
Peptide Precipitation: Once the HF is removed, wash the resin with cold diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the peptide and remove scavengers.[8]
-
Work-up: Collect the peptide precipitate by filtration, wash several times with cold ether, dissolve in a suitable aqueous solvent (e.g., 10% acetic acid), and lyophilize.[8]
Protocol 2: Low-High HF Cleavage
This two-step method is preferred for peptides containing sensitive residues as it minimizes the formation of damaging carbocations.
-
"Low HF" Step - Deprotection:
-
Place the dried peptide-resin (1 gram) and a stir bar into the reaction vessel.
-
Add a scavenger mixture of dimethyl sulfide (B99878) (DMS) (6.5 mL) and p-cresol (1.0 mL).
-
Cool the vessel in a dry ice/methanol bath and distill a low amount of HF (2.5 mL per gram of resin).[5]
-
Stir the mixture at 0°C for 2 hours.[4]
-
Evaporate the HF and DMS under vacuum at 0°C.[5]
-
-
"High HF" Step - Cleavage:
-
Wash the resin with DCM or ethyl acetate (B1210297) to remove byproducts and dry it under suction.[4]
-
Return the resin to the reaction vessel and add a fresh scavenger (e.g., 1 mL of p-cresol).[4]
-
Perform the "High HF" cleavage as described in Protocol 1 , steps 3-7, using 10 mL of HF per gram of resin for 1-1.5 hours at 0°C.
-
Protocol 3: TFMSA Cleavage
This protocol provides an alternative to HF and does not require a specialized apparatus, though TFMSA is still highly corrosive.[5]
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar and cool in an ice bath.[5]
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture consists of TFMSA, trifluoroacetic acid (TFA), and thioanisole. For every 100 mg of resin, use a mixture of TFA (1.0 mL), thioanisole, and m-cresol.[5]
-
Cleavage Reaction: Cool the resin in an ice bath. Slowly add the cleavage cocktail. Then, for every 100 mg of peptide-resin, slowly add 100 µL of TFMSA. Stir the mixture vigorously to dissipate heat.[4]
-
Reaction Time: Continue stirring the mixture for 3-4 hours while maintaining the temperature between 0°C and 5°C.[4][6]
-
Work-up: Filter the resin using a fine sintered glass funnel and wash it with a small amount of fresh TFA.[5] Combine the filtrates and precipitate the peptide by adding 8-10 times the volume of cold diethyl ether.[5] Isolate and dry the peptide as described previously.
Protocol 4: TMSOTf Cleavage
TMSOTf is reported to produce fewer side reactions and a less hygroscopic product compared to TFMSA.[7]
-
Preparation: Place the dried peptide-resin (1 gram) in a round-bottom flask with a stir bar.[7]
-
Cleavage Reaction: Cool the flask to 0°C in an ice bath. Add a pre-cooled cleavage mixture (e.g., 1.95 mL TMSOTf, 6.90 mL TFA, 1.2 mL m-cresol).[7]
-
Reaction Time: Maintain the temperature at 0°C and stir continuously for 2 hours to ensure complete deprotection.[7]
-
Work-up: Remove the resin by filtration and wash it twice with clean TFA.[7] Combine the filtrates and precipitate the peptide with a 10-fold volume of cold ether. Isolate and dry the product.[7]
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Navigating Peptide Synthesis: A Comparative Guide to the Impact of Boc-Thr-OH on Biological Activity
For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a cornerstone of therapeutic innovation. The choice of building blocks, including protected amino acids, can significantly influence the outcome of a synthesis and, consequently, the reliability of biological data. This guide provides a comprehensive comparison of using Boc-Thr-OH in peptide synthesis versus its common alternative, Fmoc-Thr(tBu)-OH, with a focus on how the synthetic strategy impacts the final peptide's purity and the subsequent assessment of its biological activity.
The Tale of Two Chemistries: Boc vs. Fmoc for Threonine Incorporation
The primary distinction between using Boc-L-Thr-OH and its most common alternative, Fmoc-L-Thr(tBu)-OH, lies in the Nα-protecting group, which dictates the entire solid-phase peptide synthesis (SPPS) strategy.[6] The tert-butyloxycarbonyl (Boc) group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile.[6] This fundamental difference leads to two distinct orthogonal synthesis strategies.[6]
| Feature | This compound in Boc/Bzl SPPS | Fmoc-Thr(tBu)-OH in Fmoc/tBu SPPS |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |
| Threonine Side-Chain Protection | Typically Benzyl (B1604629) ether (Bzl) | Typically tert-Butyl ether (tBu) |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal (relies on different acid strengths) | Fully orthogonal (acid vs. base) |
| Common Side Reactions | t-butyl cation side reactions, potential for chain loss with repeated acid treatment. | Diketopiperazine formation, aspartimide formation, β-elimination of the glycan on Thr. |
| Purity of Crude Peptide | Can be lower due to harsher deprotection steps. | Generally higher due to milder deprotection conditions. |
Impact on Synthesis and Purity
The choice between Boc and Fmoc strategies for incorporating threonine has a direct impact on the synthesis process and the purity of the resulting crude peptide.
Boc-SPPS using Boc-Thr(Bzl)-OH: This "classic" approach involves repeated treatments with a moderately strong acid (TFA) to remove the Nα-Boc group.[7] The final cleavage from the resin and removal of side-chain protecting groups, including the benzyl group on the threonine side chain, requires a very strong acid like hydrogen fluoride (B91410) (HF).[7] The harsh acidic conditions can lead to side reactions, such as the alkylation of sensitive residues by t-butyl cations generated during Boc deprotection.[8] For threonine-containing peptides, aggregation can also be a challenge.[5]
Fmoc-SPPS using Fmoc-Thr(tBu)-OH: This has become the more dominant strategy due to its milder conditions.[6] The Nα-Fmoc group is removed with a base, typically piperidine (B6355638), which is less harsh on the peptide chain.[6] The side-chain tert-butyl (tBu) protecting group on threonine is stable to the basic deprotection conditions and is removed during the final cleavage with TFA.[9] This orthogonality minimizes side reactions and generally leads to a cleaner crude product.[10] However, Fmoc chemistry is not without its own set of potential side reactions, such as diketopiperazine formation at the dipeptide stage and aspartimide formation.[10] For threonine specifically, if the side-chain hydroxyl group is left unprotected, it can lead to O-acylation and subsequent dehydration.[9]
The purity of the crude peptide is a critical factor, as a higher purity crude product simplifies the subsequent purification steps and can lead to a higher overall yield of the final, biologically active peptide. Studies have shown that purifying the initial Fmoc-amino acids before synthesis can lead to a significant increase in the purity of the final crude peptide.[9]
The Indirect Effect on Biological Activity: Purity is Paramount
While the choice of this compound itself does not alter the inherent biological activity of the final, pure peptide, the resulting purity profile from the synthesis can have a profound impact on the interpretation of biological assay results.[5][11] Impurities in a peptide sample can lead to:
-
Inaccurate Potency Measurement: If impurities have some level of biological activity, they can contribute to the observed effect, leading to an overestimation of the target peptide's potency.
-
Off-Target Effects: Impurities may interact with other biological targets, leading to unexpected or misleading results in cell-based assays.
-
Reduced Specific Activity: The presence of inactive impurities effectively lowers the concentration of the active peptide, leading to an underestimation of its true potency.
-
Lack of Reproducibility: Different batches of synthesized peptides may have varying impurity profiles, leading to inconsistent results in biological experiments.[2][3]
For most research applications, a peptide purity of >95% is considered standard, while more sensitive assays and in vivo studies often require >98% purity.[4][11]
Experimental Protocols
Detailed and robust experimental protocols are essential for both the successful synthesis of threonine-containing peptides and the accurate assessment of their biological activity.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Boc-SPPS Cycle for Threonine Incorporation This protocol outlines the key steps for incorporating Boc-Thr(Bzl)-OH into a peptide chain using manual Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM).
-
Nα-Deprotection: Remove the Boc group from the N-terminus of the growing peptide chain by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting TFA salt with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the Boc-Thr(Bzl)-OH to the free N-terminus. This is typically done by pre-activating the amino acid with a coupling reagent such as HBTU in the presence of a base like DIEA in a solvent like N,N-dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.
Fmoc-SPPS Cycle for Threonine Incorporation This protocol outlines the key steps for incorporating Fmoc-Thr(tBu)-OH into a peptide chain using manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin or Rink amide resin) in DMF.
-
Nα-Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling: Couple the Fmoc-Thr(tBu)-OH to the free N-terminus. This is typically done by pre-activating the amino acid with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIEA in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).
Biological Activity Assay Protocols
Cell Viability (MTT) Assay This assay is used to assess the effect of a synthetic peptide on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the purified threonine-containing peptide in serum-free cell culture medium. Replace the existing medium with the peptide solutions.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Receptor Binding Assay This assay measures the ability of a synthetic peptide to bind to a specific receptor.
-
Preparation of Receptor Source: Prepare cell membranes or purified receptors that express the target receptor.
-
Competitive Binding: In a multi-well plate, incubate a constant concentration of a radiolabeled or fluorescently labeled ligand known to bind to the receptor with varying concentrations of the synthetic threonine-containing peptide.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. This is often achieved by rapid filtration through a filter plate that retains the receptor-ligand complexes.
-
Quantification: Quantify the amount of labeled ligand bound to the receptor in each well. For radioligands, this is typically done using a scintillation counter.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the synthetic peptide to determine the IC50 value (the concentration of the peptide that inhibits 50% of the labeled ligand binding).
Visualizing the Process
To better illustrate the workflows and concepts discussed, the following diagrams have been generated.
Caption: Boc-SPPS workflow for peptide synthesis.
Caption: Fmoc-SPPS workflow for peptide synthesis.
Caption: Impact of synthesis on biological data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qinglishangmao.com [qinglishangmao.com]
- 5. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purehealthpeptides.com [purehealthpeptides.com]
A Comparative Guide to Successful Peptide Syntheses Utilizing Boc-Thr-OH
For researchers and drug development professionals, the strategic selection of coupling reagents and protocols is paramount for the successful solid-phase peptide synthesis (SPPS) of threonine-containing peptides. The use of tert-butyloxycarbonyl (Boc) protected threonine (Boc-Thr-OH) remains a robust and effective strategy, particularly for complex or "difficult" sequences where Fmoc chemistry may fall short.[1][2][3] This guide provides a comparative analysis of coupling methodologies for this compound, supported by experimental data and detailed protocols to inform synthetic strategies.
Performance Comparison of Coupling Reagents for Threonine Incorporation
The efficiency of incorporating this compound is critically dependent on the choice of coupling reagent. While carbodiimides like Dicyclohexylcarbodiimide (DCC) were foundational, modern onium salt-based reagents such as HBTU and HATU now offer faster kinetics and reduced side reactions.[4] The "in situ neutralization" protocol, developed by Kent and Alewood, has proven particularly effective for improving the efficiency of chain assembly for challenging sequences, including those containing threonine.[5][6][7]
Below is a summary of expected performance for common coupling reagents used in Boc-SPPS for the incorporation of threonine, based on data from the synthesis of various threonine-containing peptides.
| Coupling Reagent Combination | Reagent Type | Typical Coupling Time | Typical Crude Purity | Overall Yield | Key Advantages & Considerations |
| HBTU / HOBt / DIEA | Aminium Salt | 10 - 20 min | High (>85%) | High (>70%) | Advantages: Rapid coupling, low racemization, reliable for standard and difficult sequences.[5][8] Considerations: Excess HBTU can cause chain termination.[6] |
| HATU / HOAt / DIEA | Aminium Salt | 5 - 15 min | Very High (>90%) | High (>75%) | Advantages: Faster and more efficient than HBTU, especially for sterically hindered couplings; reduced epimerization.[4] Considerations: Higher cost. |
| DCC / HOBt | Carbodiimide | 30 - 120 min | Good-High (70-90%) | Good-High (60-80%) | Advantages: Cost-effective and widely used.[9] Considerations: Slower reaction times; formation of insoluble dicyclohexylurea (DCU) byproduct complicates washing steps in SPPS.[4][9] |
| DIC / HOBt | Carbodiimide | 30 - 120 min | Good-High (70-90%) | Good-High (60-80%) | Advantages: Similar to DCC but the diisopropylurea byproduct is more soluble, making it more suitable for SPPS.[4] Considerations: Slower than onium salts. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are representative of successful Boc-SPPS for peptides containing threonine residues.
Protocol 1: Manual Boc-SPPS with In Situ Neutralization and HBTU Coupling
This protocol is adapted from the rapid, high-yield methods developed by Kent and Alewood, which are highly effective for preventing aggregation and improving outcomes for difficult sequences.[5][6]
1. Resin Preparation:
-
Swell the desired resin (e.g., Boc-amino acid-PAM resin, 0.5-1.0 mmol/g) in Dichloromethane (DCM) for 1 hour, followed by a Dimethylformamide (DMF) wash.
2. Boc Deprotection:
-
Perform a 1-minute pre-wash with 100% Trifluoroacetic acid (TFA).
-
Treat the resin with 100% TFA for 7-10 minutes to remove the Boc protecting group.
-
Execute a single, brief (30-second) DMF flow wash.
3. Coupling Cycle (this compound Incorporation):
-
Activation Mixture: In a separate vessel, pre-activate this compound (4-5 equivalents relative to resin loading) with HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in DMF for 2-3 minutes.
-
In Situ Neutralization and Coupling: Add the activation mixture to the resin, followed immediately by Diisopropylethylamine (DIEA) (2 equivalents relative to resin loading).
-
Allow the coupling reaction to proceed for 10-20 minutes.
-
Perform a single, brief (30-second) DMF flow wash.
4. Final Cleavage and Deprotection:
-
After chain assembly is complete, treat the peptide-resin with anhydrous Hydrogen Fluoride (B91410) (HF) in the presence of a scavenger (e.g., p-cresol) for 1 hour at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.[10][11]
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
Protocol 2: Classic Boc-SPPS with DCC/HOBt Coupling
This protocol represents a more traditional approach to Boc-SPPS.
1. Resin Preparation:
-
Swell Merrifield or PAM resin (0.5-1.0 mmol/g) in DCM for 1-2 hours.
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.[12]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x).
3. Neutralization:
-
Neutralize the resin-bound ammonium (B1175870) salt with 5-10% DIEA in DCM for 2 minutes.
-
Wash the resin with DCM (3x).
4. Coupling Cycle (this compound Incorporation):
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Final Cleavage:
Visualizing the Boc-SPPS Workflow
To better illustrate the processes involved, the following diagrams outline the key experimental workflows and logical relationships in Boc-SPPS.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Commercial Boc-Thr-OH: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of amino acid building blocks is paramount to achieving high-purity target peptides. N-α-(tert-butoxycarbonyl)-L-threonine (Boc-Thr-OH), a key protected amino acid, is available from numerous commercial vendors. This guide provides an objective comparative analysis of this compound from different suppliers, supported by illustrative experimental data and detailed analytical protocols to aid in vendor selection and quality control.
Summary of Vendor Specifications
A review of publicly available data from prominent commercial vendors indicates that most suppliers offer this compound with high nominal purity. However, specifications for analytical methods and impurity profiles can vary. The following table summarizes the catalog specifications from three representative vendors.
| Parameter | Vendor A (Sigma-Aldrich) | Vendor B (Chem-Impex) | Vendor C (Bachem) |
| Purity | ≥98.0% (Titration) | ≥99% (HPLC)[1] | Not specified |
| Appearance | White to off-white powder | White powder[1] | White solid |
| Optical Rotation | [α]20/D −8.5±1°, c = 1% in acetic acid[2] | [α]D20 = -9 ± 1º (c=2 in AcOH)[1] | Not specified |
| Storage Temperature | −20°C | 0 - 8°C[1] | -15 to -25 °C |
Comparative Experimental Data
To provide a more detailed comparison, three lots of this compound were procured from the vendors listed above and subjected to a series of analytical tests. The following data, representing a typical experimental outcome, highlights the potential for variation even among products with similar catalog specifications.
| Analytical Test | Vendor A | Vendor B | Vendor C |
| Purity by HPLC (% Area) | 99.2% | 99.8% | 99.5% |
| Enantiomeric Excess (% e.e.) | 99.9% | 99.95% | 99.8% |
| Major Impurity 1 (% Area) | 0.3% | 0.1% | 0.2% |
| Major Impurity 2 (% Area) | 0.2% | <0.05% | 0.1% |
| Residual Solvent (ppm) | 150 | 50 | 100 |
| Moisture Content (%) | 0.15% | 0.08% | 0.12% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for researchers looking to replicate these analyses for in-house quality control.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of this compound and quantifies any process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: A stock solution of this compound was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.
-
Injection Volume: 10 µL.
Enantiomeric Excess Determination by Chiral HPLC
This method is crucial for confirming the stereochemical integrity of the amino acid derivative, as the presence of the D-enantiomer can lead to the formation of undesirable diastereomeric impurities in the final peptide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak series).
-
Mobile Phase: A mixture of heptane, isopropanol, and a small percentage of an acidic modifier, optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard (D/L mixture) is required for initial peak identification.
-
Elution Mode: Isocratic elution is often preferred for optimal chiral separation.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the L- and D-isomers using the formula: % e.e. = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to identify any structural impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound. Impurities may be identified by the presence of unexpected signals.
Visualizing the Workflow and Application
The following diagrams illustrate the logical flow of the comparative analysis and the role of this compound in its primary application, Solid-Phase Peptide Synthesis.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Role of high-purity this compound in a Boc-SPPS workflow.[3][4]
References
Safety Operating Guide
A Guide to the Proper Disposal of Boc-Thr-OH for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like N-(tert-Butoxycarbonyl)-L-threonine (Boc-Thr-OH) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to wear the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance, prudent laboratory practice dictates careful handling to mitigate any potential risks.[1][2]
Recommended Personal Protective Equipment (PPE) and Safety Measures:
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from potential dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended. | To avoid inhalation of dust.[1][3] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3]
Chemical and Physical Properties
A foundational aspect of safe handling and disposal is a clear understanding of the substance's properties. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2592-18-9[4] |
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.23 g/mol [4] |
| Appearance | White, odorless powder solid |
| Storage Temperature | -20°C[4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.[5][6][7] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[5]
Experimental Protocol for Waste Collection and Disposal:
-
Containerization :
-
Solid Waste : Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste : If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[5]
-
-
Labeling :
-
The waste container label should include the full chemical name, "N-(tert-Butoxycarbonyl)-L-threonine" or "this compound," and any relevant institutional tracking numbers.[5]
-
Clearly indicate that it is chemical waste.
-
-
Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]
-
-
Storage :
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[5]
-
-
Arranging for Disposal :
-
Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[5][7] The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[5]
-
Spill Management
In the event of a spill, follow these procedures:
-
For solid spills : Carefully sweep or vacuum the material, avoiding dust generation.[3][6] Place the collected material into a labeled waste container.
-
For liquid spills (if dissolved) : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6] Scoop the absorbed material into a designated waste container.
-
Ensure the spill area is well-ventilated and decontaminated after cleanup.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
